L-Pyroglutamic Acid beta-Naphthylamide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-N-naphthalen-2-yl-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-14-8-7-13(17-14)15(19)16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2,(H,16,19)(H,17,18)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEPQNMASTUAMY-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)NC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944800 | |
| Record name | (2S)-N-Naphthalen-2-yl-5-oxopyrrolidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22155-91-5 | |
| Record name | (2S)-N-2-Naphthalenyl-5-oxo-2-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22155-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-N-Naphthalen-2-yl-5-oxopyrrolidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-N-2-naphthyl-5-oxopyrrolidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRROLIDONYL-.BETA.-NAPHTHYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G5U8A2YEH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
L-Pyroglutamic Acid β-Naphthylamide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, experimental applications, and biological relevance of L-Pyroglutamic Acid β-Naphthylamide. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive resource, including detailed experimental protocols and visual representations of key processes.
Core Chemical Properties
L-Pyroglutamic Acid β-Naphthylamide, also known as L-Pyrrolidonyl-β-naphthylamide or PYR, is a synthetic chromogenic substrate widely utilized in microbiology and biochemistry. Its fundamental chemical and physical properties are summarized below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₁₅H₁₄N₂O₂ | [1][2][3] |
| Molecular Weight | 254.28 g/mol | [2][3][4] |
| Appearance | White to off-white or light pink-white crystalline powder | [1][2][5] |
| Melting Point | 188-193 °C | [2][6][7] |
| Solubility | Soluble in methanol (50 mg/mL, clear, colorless) | [2] |
| Storage Temperature | 2-8 °C, store desiccated | [2][8] |
| CAS Number | 22155-91-5 | [1][2][4][8] |
| IUPAC Name | (2S)-N-(naphthalen-2-yl)-5-oxopyrrolidine-2-carboxamide | [7][9] |
| Synonyms | L-Pyrrolidonyl-β-naphthylamide, PYR, L-Pyroglutamic acid 2-naphthylamide | [2][4][10] |
Experimental Protocols: Pyrrolidonyl Arylamidase (PYR) Test
L-Pyroglutamic Acid β-Naphthylamide is the key substrate in the Pyrrolidonyl Arylamidase (PYR) test, a rapid colorimetric assay for the presumptive identification of certain bacteria, notably Group A Streptococci (Streptococcus pyogenes) and Enterococcus species. The test detects the activity of the enzyme L-pyrrolidonyl arylamidase, which hydrolyzes the substrate.[4][5]
Principle of the PYR Test
The enzyme L-pyrrolidonyl arylamidase, present in specific bacteria, hydrolyzes L-Pyroglutamic Acid β-Naphthylamide into L-pyroglutamic acid and a free β-naphthylamine.[1][5] The liberated β-naphthylamine then reacts with a cinnamaldehyde-based reagent to form a red Schiff base, indicating a positive result.[2][5]
Methodologies
Two common methods for performing the PYR test are the disk method and the broth method.
1. Rapid Disk Method
-
Materials:
-
PYR-impregnated disks
-
Sterile deionized or distilled water
-
PYR reagent (N,N-dimethylaminocinnamaldehyde)
-
Sterile inoculating loop or stick
-
Petri dish
-
-
Procedure:
-
Place a PYR disk onto a clean, dry surface, such as the inside of a sterile petri dish.[4]
-
Slightly moisten the disk with sterile water, being careful not to oversaturate it.[2][5]
-
Using a sterile loop, pick several morphologically similar colonies from an 18- to 24-hour-old non-selective agar plate (e.g., blood agar).[4][5]
-
Smear the inoculum onto the moistened area of the PYR disk.[5]
-
Incubate at room temperature for 2 minutes. For slower-growing organisms, this time can be extended up to 10 minutes.[2][4]
-
After incubation, add one drop of the PYR reagent to the disk.[2][5]
-
Observe for a color change within 1 to 2 minutes.[4]
-
-
Interpretation of Results:
2. Broth Method
-
Materials:
-
PYR broth
-
PYR reagent
-
Sterile inoculating loop
-
-
Procedure:
-
Interpretation of Results:
Biological Significance and Related Pathways
L-Pyroglutamic Acid β-Naphthylamide serves as a substrate for pyroglutamyl aminopeptidases (PGPs), a class of enzymes that cleave N-terminal pyroglutamyl residues from peptides and proteins.[10][11] This enzymatic activity is crucial in various biological processes.
Role of Pyroglutamyl Peptidase I (PGP-1) in Inflammation
Pyroglutamyl peptidase I (PGP-1) is a cysteine peptidase that plays a role in regulating the activity of various peptide hormones and is increasingly recognized for its involvement in inflammatory processes.[6][11] While a classical signaling cascade for PGP-1 is not yet fully elucidated, its functional role in inflammation can be visualized as a logical workflow. PGP-1 can act on various peptides with an N-terminal pyroglutamate, and its increased activity has been associated with cellular inflammation.[7][11] The enzyme's activity on these substrates can modulate their biological functions, thereby influencing inflammatory responses. The classical IL-6/STAT3 pathway has been noted as playing a key role in PGP-1's promotion of hepatocellular tumor progression associated with chronic inflammation.[11]
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. PYR Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 3. scbt.com [scbt.com]
- 4. microbenotes.com [microbenotes.com]
- 5. flabslis.com [flabslis.com]
- 6. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyroglutamate aminopeptidase 1 may be an indicator of cellular inflammatory response as revealed using a sensitive long-wavelength fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Pyroglutamate aminopeptidase - Wikipedia [en.wikipedia.org]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of L-Pyroglutamic Acid beta-Naphthylamide
For Researchers, Scientists, and Drug Development Professionals
L-Pyroglutamic acid β-naphthylamide (PYR) is a specialized chromogenic substrate pivotal for the detection of a specific enzymatic activity.[1][2] Primarily utilized in clinical microbiology and biochemical assays, its mechanism of action is a precise, multi-stage process involving enzymatic hydrolysis followed by a chemical color-developing reaction. This guide elucidates the core mechanism, presents relevant quantitative data, details experimental protocols, and provides visual diagrams to illustrate these processes.
Core Mechanism of Action: Enzymatic Hydrolysis
The fundamental principle behind L-Pyroglutamic acid β-naphthylamide lies in its function as a substrate for the enzyme L-pyrrolidonyl arylamidase, also known as pyrrolidonyl aminopeptidase (PYRase).[1][3][4] This enzyme is produced by specific microorganisms, including Group A Streptococci (Streptococcus pyogenes) and Enterococcus species, making PYR a valuable tool for their presumptive identification.[3][5][6]
The mechanism unfolds in two primary stages:
-
Enzymatic Cleavage : The PYRase enzyme specifically recognizes and catalyzes the hydrolysis of the amide bond that links the L-pyroglutamic acid moiety to the β-naphthylamine moiety in the PYR substrate.[1][5][6]
-
Product Release : This enzymatic action releases two products: L-pyroglutamic acid and a free β-naphthylamine molecule.[4][5][7]
The liberated β-naphthylamine is the key indicator component, but it is colorless and requires a secondary reaction to be visualized.
Detection Principle: The Chromogenic Reaction
To detect the enzymatic activity, a developing reagent is introduced after the hydrolysis step. The most common and effective reagent is p-dimethylaminocinnamaldehyde (also referred to as N,N-dimethylaminocinnamaldehyde).[1][3][5]
-
Schiff Base Formation : In an acidic environment, the free β-naphthylamine produced from the hydrolysis of PYR reacts with the p-dimethylaminocinnamaldehyde reagent.[5]
-
Color Development : This condensation reaction forms a red-colored Schiff base.[2][5] The appearance of a bright pink or cherry-red color is a positive indicator of PYRase activity.[2][3] Conversely, the absence of a color change, or the development of a yellow or orange color, signifies a negative result.[2][4]
The entire process, from substrate to colored product, provides a rapid and highly specific method for detecting the presence of the target enzyme.[3]
Caption: Enzymatic hydrolysis of PYR and subsequent chromogenic detection.
Quantitative Data
While extensive kinetic data in literature is sparse and can vary by the source of the enzyme (i.e., the specific microorganism), the PYR test is designed for robust qualitative assessment under standard laboratory conditions. The primary quantitative aspect relates to the reaction time.
| Parameter | Value / Condition | Source |
| Assay Format | Rapid Disk/Strip or Broth | [5] |
| Incubation Time (Substrate) | 2 minutes (Rapid Disk) to 4 hours (Broth) | [5][8] |
| Incubation Temperature | Room Temperature (Disk) or 35-37°C (Broth) | [8][9] |
| Reagent | p-Dimethylaminocinnamaldehyde | [3] |
| Result Readout Time | Within 1-2 minutes after reagent addition | [5][8] |
Note: For weakly reactive organisms, the substrate incubation time may be extended to 10 minutes to avoid false-negative results.[5]
Experimental Protocols
The PYR test is most commonly performed using either a rapid disk method or a broth-based method.
This method is favored for its speed and simplicity.
-
Preparation : Place a PYR-impregnated paper disk on a sterile surface, such as a petri dish or microscope slide.[5]
-
Hydration : Moisten the disk slightly with sterile deionized or distilled water. It is critical to avoid oversaturation, as this can lead to false-negative results.[1][5]
-
Inoculation : Using a sterile applicator stick or loop, pick several morphologically similar colonies from a pure, 18- to 24-hour culture (e.g., from a blood agar plate).[5]
-
Smearing : Smear the inoculum heavily onto the moistened area of the disk.
-
Incubation : Allow the disk to incubate at room temperature for 2 minutes.[5]
-
Development : After incubation, add one drop of the p-dimethylaminocinnamaldehyde developing reagent to the disk.[5]
-
Interpretation : Observe for a color change within 1-2 minutes.
This method can be more sensitive for some organisms.
-
Inoculation : Inoculate a tube of PYR broth with 3-5 colonies from an 18- to 24-hour pure culture.[8][10]
-
Incubation : Incubate the broth tube aerobically at 35-37°C for 4 hours.[5][8]
-
Development : Following incubation, add 1-2 drops of the p-dimethylaminocinnamaldehyde developing reagent to the broth.[8]
-
Interpretation : Gently shake the tube and observe for a color change within 1-2 minutes against a white background. The interpretation of positive and negative results is the same as for the disk assay.
Caption: Comparative workflow for the rapid disk and broth PYR test methods.
Applications in Research and Development
Beyond its diagnostic use in microbiology for identifying bacteria like S. pyogenes, Enterococcus spp., and certain Staphylococcus species, the PYR substrate has applications in broader research.[1][2][3] It can be employed in enzyme inhibition assays to screen for compounds that target pyrrolidonyl aminopeptidases. In drug development, understanding such enzymatic pathways can be crucial for designing targeted therapeutic agents or for characterizing the metabolic activities of novel microorganisms.[11]
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. microbenotes.com [microbenotes.com]
- 3. flabslis.com [flabslis.com]
- 4. Evaluation of Pyrrolidonyl Arylamidase Activity in Staphylococcus delphini - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PYR Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 6. PYR ( L-Pyrrolidonyl-β-Naphthylamide) Test- Principle, Uses, Procedure, Result Interpretaion, Examples and Limitation [microbiologynotes.com]
- 7. Pyrrolidonyl-β-naphthylamide - Wikipedia [en.wikipedia.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. studymicrobio.com [studymicrobio.com]
- 10. L-Pyrrolidonyl Arylamidase (PYR) test: Principle, Requirements, Procedure and Results - Online Biology Notes [onlinebiologynotes.com]
- 11. chemimpex.com [chemimpex.com]
L-Pyroglutamic Acid beta-Naphthylamide as a substrate for pyroglutamate aminopeptidase.
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Pyroglutamic acid β-naphthylamide (pGlu-βNA) is a chromogenic substrate widely utilized for the detection and characterization of pyroglutamate aminopeptidase (PGP, EC 3.4.19.3) activity. This enzyme specifically cleaves the N-terminal pyroglutamyl residue from peptides and proteins, a crucial process in the regulation of various physiological and pathological events. This technical guide provides an in-depth overview of the use of pGlu-βNA as a substrate for PGP, including detailed experimental protocols, a summary of kinetic data, and insights into the signaling pathways involving this enzyme.
Biochemical Properties and Mechanism of Action
L-Pyroglutamic acid β-naphthylamide is a synthetic molecule that mimics the N-terminus of many biologically active peptides. The enzymatic cleavage of the amide bond between the pyroglutamic acid and the β-naphthylamine moiety by pyroglutamate aminopeptidase releases free β-naphthylamine. This product can then be detected and quantified using various methods, most commonly through colorimetric or fluorometric analysis, providing a direct measure of enzyme activity.
The reaction catalyzed by pyroglutamate aminopeptidase is essential for the degradation and regulation of numerous hormones and neuropeptides, including Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH).[1] PGP is a cysteine peptidase that employs a catalytic triad to hydrolyze the peptide bond.[1]
Data Presentation: Kinetic Parameters of Pyroglutamate Aminopeptidases
| Enzyme Source | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Recombinant Human Pyroglutamyl Peptidase I | L-pGlu-7-amino-4-methylcoumarin | 0.0518 | 3.75 | 72,394 | PhD Thesis, Dublin City University |
| Rat Pyroglutamyl Aminopeptidase I | L-pGlu-L-Ala | 0.057 | - | - | [2] |
| Rat Pyroglutamyl Aminopeptidase I | L-2-oxothiazolidine-4-carboxylic acid-L-Ala | 0.43 | - | - | [2] |
| Rat Pyroglutamyl Aminopeptidase I | L-2-oxooxazolidine-4-carboxylic acid-L-Ala | 0.71 | - | - | [2] |
| Rat Pyroglutamyl Aminopeptidase I | L-2-oxoimidazolidine-4-carboxylic acid-L-Ala | 0.42 | - | - | [2] |
Note: The lack of specific Km and kcat values for L-Pyroglutamic acid β-naphthylamide in the literature highlights an area for future research. The provided data for other substrates can be used as a preliminary guide for experimental design.
Experimental Protocols
Colorimetric Assay for Pyroglutamate Aminopeptidase Activity
This protocol is adapted from a standard method for the colorimetric determination of PGP activity using pGlu-βNA.
Materials:
-
Enzyme: Purified or partially purified pyroglutamate aminopeptidase.
-
Substrate: L-Pyroglutamic acid β-naphthylamide (pGlu-βNA).
-
Assay Buffer: 100 mM Potassium Phosphate, pH 8.0, containing 10 mM EDTA, 5% Glycerol, and 5 mM DTT.
-
Substrate Stock Solution: 20 mM pGlu-βNA in methanol.
-
Stopping Reagent: 25% Trichloroacetic Acid (TCA).
-
Color Development Reagents:
-
0.2% Sodium Nitrite (NaNO₂)
-
0.5% Ammonium Sulfamate
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution (e.g., 0.1% in 95% ethanol).
-
-
Standard: β-naphthylamine.
-
Microplate reader or spectrophotometer capable of measuring absorbance at 580 nm.
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube or a well of a microplate, combine the assay buffer and the enzyme solution.
-
Pre-incubation: Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the Reaction: Add the pGlu-βNA substrate stock solution to the reaction mixture to achieve the desired final substrate concentration. Mix gently.
-
Incubation: Incubate the reaction at the chosen temperature for a specific period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the enzymatic reaction by adding the stopping reagent (TCA).
-
Color Development: a. Add the sodium nitrite solution and incubate for 3 minutes at room temperature. b. Add the ammonium sulfamate solution and incubate for 3 minutes at room temperature. c. Add the NED solution and incubate for 10-15 minutes at room temperature to allow for color development.
-
Measurement: Measure the absorbance of the resulting solution at 580 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of β-naphthylamine subjected to the same color development procedure.
-
Calculation: Determine the amount of β-naphthylamine released in the enzymatic reaction by comparing the absorbance to the standard curve. Calculate the enzyme activity in appropriate units (e.g., nmol/min/mg of protein).
Continuous Fluorometric Assay for Pyroglutamate Aminopeptidase Activity
This method offers higher sensitivity compared to the colorimetric assay.
Materials:
-
Enzyme: Purified or partially purified pyroglutamate aminopeptidase.
-
Substrate: L-Pyroglutamic acid 7-amino-4-methylcoumarin (pGlu-AMC) or L-Pyroglutamic acid 7-amino-4-trifluoromethylcoumarin (pGlu-AFC).
-
Assay Buffer: As described in the colorimetric assay.
-
Substrate Stock Solution: 10 mM pGlu-AMC or pGlu-AFC in DMSO.
-
Fluorometer or microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 380/460 nm for AMC, Ex/Em = 400/505 nm for AFC).
-
Standard: 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC).
Procedure:
-
Prepare the Reaction Mixture: In a fluorometer cuvette or a well of a black microplate, add the assay buffer and the enzyme solution.
-
Pre-incubation: Equilibrate the reaction mixture to the desired temperature for 5 minutes.
-
Initiate the Reaction: Add the fluorogenic substrate stock solution to the reaction mixture.
-
Continuous Measurement: Immediately place the cuvette or plate in the fluorometer and monitor the increase in fluorescence over time. Record data at regular intervals (e.g., every 30 seconds) for a period where the reaction rate is linear.
-
Standard Curve: Prepare a standard curve with known concentrations of the free fluorophore (AMC or AFC) in the assay buffer.
-
Calculation: Determine the initial velocity of the reaction from the linear portion of the fluorescence versus time plot. Convert the rate of fluorescence increase to the rate of product formation using the standard curve. Calculate the enzyme activity.
HPLC-Based Assay for Pyroglutamate Aminopeptidase Activity
This method provides a highly specific and quantitative measurement of both substrate consumption and product formation.[3]
Materials:
-
Enzyme: Purified or partially purified pyroglutamate aminopeptidase.
-
Substrate: L-Pyroglutamic acid β-naphthylamide (pGlu-βNA).
-
Assay Buffer: As described in the colorimetric assay.
-
Substrate Stock Solution: 20 mM pGlu-βNA in methanol.
-
Stopping Reagent: Acetonitrile or other suitable organic solvent.
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV detector.
-
Mobile Phase: A suitable gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
Procedure:
-
Enzymatic Reaction: Perform the enzymatic reaction as described in steps 1-4 of the colorimetric assay.
-
Stop the Reaction: Terminate the reaction by adding an equal volume of the stopping reagent (e.g., acetonitrile).
-
Centrifugation: Centrifuge the samples to pellet any precipitated protein.
-
HPLC Analysis: a. Inject a known volume of the supernatant onto the C18 column. b. Elute the substrate and product using a suitable gradient of the mobile phase. c. Monitor the elution profile at a wavelength where both pGlu-βNA and β-naphthylamine can be detected (e.g., 280 nm).
-
Quantification: a. Create standard curves for both pGlu-βNA and β-naphthylamine by injecting known concentrations. b. Determine the concentrations of the substrate and product in the reaction samples by integrating the peak areas and comparing them to the respective standard curves.
-
Calculation: Calculate the enzyme activity based on the amount of product formed or substrate consumed over time.
Signaling Pathways and Logical Relationships
Pyroglutamate aminopeptidase I (PGP-1) has been increasingly implicated in inflammatory processes and cancer progression, particularly through its interaction with the Interleukin-6 (IL-6)/STAT3 signaling pathway.[4][5]
Enzymatic Reaction of Pyroglutamate Aminopeptidase
The fundamental role of pyroglutamate aminopeptidase is the hydrolysis of the N-terminal pyroglutamyl residue from a polypeptide chain.
Caption: Enzymatic cleavage of a pyroglutamyl-peptide by PGP.
Experimental Workflow for Pyroglutamate Aminopeptidase Assay
A generalized workflow for determining pyroglutamate aminopeptidase activity using L-Pyroglutamic acid β-naphthylamide is depicted below.
Caption: General workflow for PGP activity assay.
PGP-1 in the IL-6/STAT3 Signaling Pathway
Elevated levels of PGP-1 have been observed in inflammatory conditions and certain cancers. While the precise molecular mechanism is still under investigation, evidence suggests that PGP-1 activity contributes to the activation of the pro-inflammatory and pro-proliferative IL-6/STAT3 signaling pathway.
Caption: PGP-1's potential role in IL-6/STAT3 signaling.
Conclusion
L-Pyroglutamic acid β-naphthylamide remains a valuable tool for the study of pyroglutamate aminopeptidase. Its utility in colorimetric, fluorometric, and HPLC-based assays allows for robust characterization of enzyme activity. The emerging role of PGP-1 in significant signaling pathways, such as the IL-6/STAT3 axis, underscores the importance of continued research in this area. This guide provides a foundational resource for researchers and professionals in drug development, offering detailed protocols and a framework for understanding the broader biological context of pyroglutamate aminopeptidase and its substrates. Further investigation into the specific kinetic parameters of various PGPs with pGlu-βNA and the precise molecular mechanisms of PGP-1's involvement in signaling pathways will undoubtedly open new avenues for therapeutic intervention.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Pyroglutamyl aminopeptidase I, as a drug metabolizing enzyme, recognizes xenobiotic substrates containing L-2-oxothiazolidine-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of pyroglutamyl aminopeptidase by high-performance liquid chromatography and its use in peptide sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation [frontiersin.org]
The Role of L-Pyroglutamic Acid β-Naphthylamide in Modern Enzyme Inhibition Studies: A Technical Guide
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the application of L-Pyroglutamic Acid β-Naphthylamide in enzyme inhibition studies. It provides a comprehensive overview of the core principles, detailed experimental protocols, and relevant quantitative data to facilitate the screening and characterization of enzyme inhibitors.
Introduction: The Significance of L-Pyroglutamic Acid β-Naphthylamide
L-Pyroglutamic Acid β-Naphthylamide, commonly abbreviated as PYR, is a synthetic chromogenic and fluorogenic substrate primarily utilized in the study of pyroglutamyl aminopeptidases (PAPs), also known as L-pyrrolidonyl arylamidases (PYRases). These enzymes, specifically Pyroglutamyl-Peptidase I (PGP-1 or PAP-I), are cysteine proteases that catalyze the removal of an N-terminal pyroglutamyl residue from peptides and proteins. This enzymatic activity is crucial in various physiological and pathological processes, making PAPs attractive targets for therapeutic intervention.
The unique structure of PYR allows for a straightforward and sensitive detection of PAP activity. Enzymatic cleavage of the amide bond in PYR releases β-naphthylamine, a compound that can be readily detected and quantified through colorimetric or fluorometric methods. This property makes PYR an invaluable tool for high-throughput screening of potential enzyme inhibitors and for detailed kinetic studies.
The Enzyme: Pyroglutamyl Aminopeptidase I (PGP-1)
PGP-1 is a widely distributed cytosolic enzyme that plays a significant role in the metabolism of various bioactive peptides, including thyrotropin-releasing hormone (TRH) and luteinizing hormone-releasing hormone (LHRH). By removing the N-terminal pyroglutamyl group, PGP-1 regulates the activity of these peptides. The pyroglutamyl residue protects these peptides from degradation by other aminopeptidases, and its removal by PGP-1 is a key step in their inactivation.
Recent research has implicated PGP-1 in a range of disease states, including inflammation and cancer. For instance, PGP-1 has been identified as a potential biomarker and therapeutic target in hepatocellular carcinoma, where it is involved in the IL-6/STAT3 signaling pathway, promoting tumor progression. This growing body of evidence underscores the importance of developing potent and specific inhibitors of PGP-1 for therapeutic applications.
Quantitative Data on PGP-1 Inhibition
The development of effective PGP-1 inhibitors relies on accurate and reproducible methods for quantifying their potency. The most common parameters used to describe enzyme inhibition are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While extensive quantitative data for PGP-1 inhibitors using L-Pyroglutamic Acid β-Naphthylamide as a substrate is not broadly compiled, the following table summarizes a known inhibitor and its potency. Researchers are encouraged to use the methodologies outlined in this guide to expand this dataset.
| Inhibitor | Enzyme Source | Substrate | Inhibition Constant (Ki) | Reference |
| N-carbobenzoxypyroglutamyl diazomethyl ketone | Not Specified | Not Specified | 0.12 mM | [1] |
Experimental Protocols
The following sections provide detailed methodologies for conducting enzyme inhibition studies using L-Pyroglutamic Acid β-Naphthylamide.
General Principle of the Assay
The assay is based on the enzymatic hydrolysis of L-Pyroglutamic Acid β-Naphthylamide by PGP-1, which liberates free β-naphthylamine. The rate of β-naphthylamine release is proportional to the enzyme activity. This product can be detected either colorimetrically by adding a chromogenic reagent or fluorometrically by measuring its intrinsic fluorescence.
Colorimetric Detection: A common method involves the addition of p-dimethylaminocinnamaldehyde, which reacts with the primary amine of β-naphthylamine to form a red Schiff base. The intensity of the red color, measured spectrophotometrically, is directly proportional to the amount of β-naphthylamine produced.
Fluorometric Detection: β-naphthylamine is a fluorescent molecule, and its release can be monitored in real-time by measuring the increase in fluorescence intensity (typically with excitation around 335 nm and emission around 410 nm). This method is generally more sensitive than colorimetric detection and is suitable for continuous kinetic assays.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of a potential PGP-1 inhibitor.
Caption: Workflow for determining the IC50 of a PGP-1 inhibitor.
Detailed Protocol for IC50 Determination (Colorimetric, 96-well plate format)
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM EDTA and 5 mM dithiothreitol (DTT).
- PGP-1 Enzyme: Prepare a stock solution of purified PGP-1 in assay buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate over the desired time course.
- Substrate (PYR): Prepare a 10 mM stock solution of L-Pyroglutamic Acid β-Naphthylamide in dimethyl sulfoxide (DMSO).
- Inhibitor: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in DMSO to achieve the desired final concentrations in the assay.
- Detection Reagent: Prepare a solution of 0.1% (w/v) p-dimethylaminocinnamaldehyde in 10% (v/v) hydrochloric acid.
2. Assay Procedure:
- In a 96-well microplate, add the following to each well:
- Assay Buffer
- Inhibitor solution (or DMSO for control wells)
- PGP-1 enzyme solution
- Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the PYR substrate solution to each well. The final volume in each well should be uniform (e.g., 200 µL).
- Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
- Stop the reaction by adding the Detection Reagent to each well.
- Incubate at room temperature for 10-15 minutes to allow for color development.
- Measure the absorbance at the appropriate wavelength (typically around 530 nm) using a microplate reader.
3. Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_blank) / (Abs_control - Abs_blank))
- Plot the % Inhibition versus the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Signaling Pathways Involving PGP-1
The study of PGP-1 inhibitors is highly relevant to drug development due to the enzyme's involvement in key signaling pathways. The following diagram illustrates the role of PGP-1 in promoting hepatocellular carcinoma progression through the IL-6/STAT3 pathway.
Caption: Role of PGP-1 in the IL-6/STAT3 signaling pathway.
Conclusion
L-Pyroglutamic Acid β-Naphthylamide is a versatile and valuable tool for the study of pyroglutamyl aminopeptidase I. Its utility in both high-throughput screening and detailed kinetic analysis of inhibitors makes it an essential reagent for drug discovery programs targeting this enzyme. The involvement of PGP-1 in critical signaling pathways associated with inflammation and cancer further highlights the importance of developing specific inhibitors. This guide provides the foundational knowledge and practical protocols to empower researchers in this exciting and impactful area of study.
References
The PYR Test: A Comprehensive Technical Guide to its Discovery, History, and Application
Introduction
The L-pyrrolidonyl-β-naphthylamide (PYR) test, a cornerstone of diagnostic microbiology, is a rapid colorimetric method for the presumptive identification of specific bacterial species.[1][2] Its development marked a significant advancement in the timely differentiation of clinically important Gram-positive cocci, particularly Streptococcus pyogenes (Group A Streptococcus) and Enterococcus species.[2][3] This technical guide provides an in-depth exploration of the discovery and history of the PYR test, its underlying biochemical principles, detailed experimental protocols, and performance characteristics for researchers, scientists, and drug development professionals.
Historical Development and Discovery
Prior to the introduction of the PYR test, the identification of Streptococcus pyogenes and Enterococcus species relied on more time-consuming and sometimes less specific methods, such as the bacitracin susceptibility test and salt tolerance tests.[2] The need for a more rapid and reliable method drove the research that led to the development of the PYR test.
The foundational work on the PYR test was first reported in 1981 by Godsey, Schulman, and Eriquez.[2][3][4] They described a method based on the enzymatic hydrolysis of the substrate L-pyrrolidonyl-β-naphthylamide by the enzyme L-pyrrolidonyl arylamidase (also known as pyrrolidonyl aminopeptidase or PYRase).[1][5] This enzymatic activity was found to be characteristic of Streptococcus pyogenes and Enterococcus species, allowing for their differentiation from other streptococci.[2][3] Subsequent studies by Facklam, Thacker, Fox, and Eriquez in 1982 further validated the use of the PYR test in a system for the presumptive identification of streptococci.[4][6]
Biochemical Principle
The PYR test is based on a specific enzymatic reaction. Bacteria that possess the enzyme L-pyrrolidonyl arylamidase can hydrolyze the substrate L-pyrrolidonyl-β-naphthylamide (PYR).[1][3] This hydrolysis reaction cleaves the substrate into two products: L-pyrrolidone and a free β-naphthylamine.[4]
The presence of the liberated β-naphthylamine is then detected by the addition of a chromogenic reagent, typically p-dimethylaminocinnamaldehyde.[2] This reagent reacts with the β-naphthylamine to form a red-colored Schiff base.[4] The development of a bright pink or cherry-red color indicates a positive PYR test, signifying the presence of L-pyrrolidonyl arylamidase activity.[1][2] Conversely, the absence of a color change, or the development of a yellow or orange color, indicates a negative result.[2]
Data Presentation: Performance Characteristics of the PYR Test
The diagnostic accuracy of the PYR test has been evaluated in numerous studies. The following tables summarize the quantitative data on the sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) of the PYR test for the identification of Streptococcus pyogenes and Enterococcus species.
Table 1: Performance of PYR Test for the Identification of Streptococcus pyogenes
| Study (Year) | Method | Sensitivity (%) | Specificity (%) | PPV (%) | NPV (%) | Reference |
| Abraham T, et al. (2016) | PYR Test vs. spy1258 PCR | 95.42 | 77.41 | 95.97 | 75 | [1][7] |
| Chen CH, et al. (1997) | PYR Broth | 99.08 | 99.82 | Not Reported | Not Reported | [8][9] |
| Chen CH, et al. (1997) | Murex PYR | 98.48 | 99.82 | Not Reported | Not Reported | [8][9] |
| Yajko DM, et al. (1986) | PYR Hydrolysis Test | 96.4 | 98.7 | Not Reported | Not Reported | [4] |
Table 2: Performance of PYR Test for the Identification of Enterococcus species
| Study (Year) | Method | Sensitivity (%) | Specificity (%) | PPV (%) | NPV (%) | Reference |
| Facklam RR, et al. (1982) | PYR Hydrolysis | 96 | Not Reported | Not Reported | Not Reported | [6] |
| Anonymous (1987) | Strep-A-Chek (SAC) | >96 | >96 | Not Reported | Not Reported | [10] |
| Anonymous (1987) | Strep-A-Fluor (SAF) | >96 | >96 | Not Reported | Not Reported | [10] |
Experimental Protocols
The PYR test can be performed using several methods, including a rapid disk method, a broth-based method, and an agar-based method. The rapid disk method is the most commonly used due to its simplicity and speed.
Rapid Disk Method
Materials:
-
PYR test disks impregnated with L-pyrrolidonyl-β-naphthylamide
-
PYR reagent (p-dimethylaminocinnamaldehyde)
-
Sterile distilled water or deionized water
-
Sterile inoculating loop or applicator stick
-
Petri dish or microscope slide
-
Test organism grown on a non-selective medium (e.g., blood agar) for 18-24 hours
Procedure:
-
Place a PYR disk on a clean, dry surface, such as a sterile petri dish or microscope slide.[4]
-
Slightly moisten the disk with a small drop of sterile distilled or deionized water. Do not oversaturate the disk.[4]
-
Using a sterile loop or applicator stick, pick several well-isolated colonies of the test organism.
-
Smear the inoculum onto the moistened area of the PYR disk.
-
Incubate the disk at room temperature for 1-2 minutes.[2]
-
After the incubation period, add one drop of the PYR reagent to the inoculated area of the disk.[2]
-
Observe for a color change within one minute.[4]
Interpretation of Results:
-
Positive: Development of a bright pink or cherry-red color.[2]
-
Negative: No color change, or the development of a yellow or orange color.[2]
Broth Method
Materials:
-
PYR broth containing L-pyrrolidonyl-β-naphthylamide
-
PYR reagent (p-dimethylaminocinnamaldehyde)
-
Sterile inoculating loop
-
Incubator at 35-37°C
-
Test organism grown on a non-selective medium for 18-24 hours
Procedure:
-
Inoculate the PYR broth with 3-5 colonies of the test organism from an 18-24 hour pure culture.
-
Incubate the tube aerobically at 35-37°C for 4 hours.
-
After incubation, add 2-3 drops of the PYR reagent to the broth.
-
Observe for a color change within 1-2 minutes.
Interpretation of Results:
-
Positive: Development of a bright pink or cherry-red color in the broth.
-
Negative: No color change in the broth.
Mandatory Visualization
References
- 1. jcdr.net [jcdr.net]
- 2. flabslis.com [flabslis.com]
- 3. microbenotes.com [microbenotes.com]
- 4. dalynn.com [dalynn.com]
- 5. Evaluation of Pyrrolidonyl Arylamidase Activity in Staphylococcus delphini - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. Identification of Streptococcus pyogenes – Phenotypic Tests vs Molecular Assay (spy1258PCR): A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. Presumptive identification of streptococci by pyrrolidonyl-beta-naphthylamide (PYR) test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid identification of enterococci by pyrrolidonyl aminopeptidase activity (PYRase) [pubmed.ncbi.nlm.nih.gov]
The Role of L-Pyroglutamic Acid Beta-Naphthylamide in Bacterial Identification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biochemical test utilizing L-Pyroglutamic Acid beta-Naphthylamide (PYR) for the presumptive identification of various bacterial species. This rapid colorimetric assay is a cornerstone in clinical microbiology for differentiating between specific Gram-positive cocci, most notably in the identification of Streptococcus pyogenes (Group A Streptococcus) and Enterococcus species.
Core Principle: The PYR Hydrolysis Test
The PYR test is predicated on the detection of the enzyme L-pyrrolidonyl arylamidase (also known as pyrrolidonyl aminopeptidase).[1][2][3] This enzyme catalyzes the hydrolysis of the substrate, this compound, which is impregnated onto a test disk or incorporated into a broth medium.[1][2] The enzymatic cleavage of the amide bond in the PYR substrate yields two products: L-pyrrolidone and a free beta-naphthylamine.[4]
The presence of the liberated beta-naphthylamine is then visualized by the addition of a chromogenic developing reagent, most commonly p-dimethylaminocinnamaldehyde.[1][4] This reagent reacts with the beta-naphthylamine to form a red Schiff base, resulting in a distinct bright pink to cherry-red color, indicating a positive test.[1][2][4] A negative result is characterized by the absence of a color change or the development of a yellow or orange hue.[2]
Applications in Bacterial Identification
The PYR test is a critical tool for the presumptive identification of several clinically significant bacteria:
-
Group A Streptococcus (Streptococcus pyogenes): The PYR test is highly sensitive and specific for the identification of S. pyogenes, a major cause of pharyngitis, skin infections, and more severe invasive diseases.[2][5] This allows for its rapid differentiation from other beta-hemolytic streptococci.
-
Enterococcus species: This test is instrumental in distinguishing Enterococcus species (formerly Group D streptococci) from other non-enterococcal Group D streptococci, such as Streptococcus bovis.[6] This is crucial due to the intrinsic antibiotic resistance often exhibited by enterococci.
-
Coagulase-Negative Staphylococci: The PYR test aids in the differentiation of certain coagulase-negative staphylococci. For instance, Staphylococcus lugdunensis, Staphylococcus haemolyticus, and Staphylococcus schleiferi are typically PYR-positive, which can be a key differentiator in clinical diagnostics.[1]
-
Enterobacteriaceae: The PYR test can also be used to differentiate some genera within the Enterobacteriaceae family. For example, Citrobacter, Klebsiella, and Yersinia species are often PYR-positive.[1]
Quantitative Data on Test Performance
The reliability of the PYR test is well-documented, with numerous studies evaluating its sensitivity and specificity for the identification of key bacterial pathogens.
| Target Organism | Test Method | Sensitivity (%) | Specificity (%) | Reference |
| Streptococcus pyogenes | PYR Test | 95.42 | 77.41 | [7][8] |
| Streptococcus pyogenes | PYR Broth | 99.08 | 99.82 | [5] |
| Streptococcus pyogenes | Murex PYR | 98.48 | 99.82 | [5] |
| Enterococcus species | PYR Test (SAC and SAF systems) | >96 | >96 | [9] |
Experimental Protocols
Detailed methodologies for performing the PYR test are provided below. It is crucial to adhere to aseptic techniques and use pure, 18-24 hour cultures for optimal results.[10]
PYR Disk Test (Rapid Method)
This method offers a rapid turnaround time, typically providing results within minutes.
Materials:
-
PYR test disks impregnated with this compound
-
PYR developing reagent (p-dimethylaminocinnamaldehyde)
-
Sterile distilled water or deionized water
-
Sterile inoculating loop or applicator stick
-
Petri dish or microscope slide
Procedure:
-
Place a PYR disk on a clean, dry surface such as a sterile Petri dish or microscope slide.[10]
-
Moisten the disk with a single drop of sterile distilled or deionized water. It is critical not to oversaturate the disk, as this can lead to false-negative results.[1][10]
-
Using a sterile loop or applicator stick, pick several well-isolated colonies of the test organism from a fresh (18-24 hour) culture on a non-selective medium like blood agar.
-
Smear the inoculum onto the moistened area of the PYR disk.
-
Incubate the disk at room temperature for 2 minutes.[2] For poorly growing organisms, the incubation time can be extended to 10 minutes.[11]
-
After incubation, add one drop of the PYR developing reagent to the disk.[1][4]
-
Observe for a color change within 1 minute.[4]
Interpretation of Results:
-
Positive: A bright pink or cherry-red color develops within 1 minute.[1]
-
Negative: No color change, or the development of a yellow or orange color.[2]
PYR Broth Test
The broth method is an alternative to the disk test and involves incubating the organism in a broth containing the PYR substrate.
Materials:
-
PYR broth tubes
-
PYR developing reagent (p-dimethylaminocinnamaldehyde)
-
Sterile inoculating loop
Procedure:
-
Inoculate a PYR broth tube with 3-5 colonies of the test organism from an 18-24 hour pure culture.[1]
-
Incubate the tube aerobically at 35-37°C for 4 hours.[1]
-
After incubation, add 2-3 drops of the PYR developing reagent to the broth.[1]
-
Observe for a color change within 1-2 minutes.[1]
Interpretation of Results:
-
Positive: A bright pink to cherry-red color develops.
-
Negative: No color change or a yellow/orange color.
Quality Control
For reliable results, it is essential to perform quality control with each new lot of PYR disks or broth and on each day of testing.
-
Positive Control: Enterococcus faecalis (ATCC 29212) or Streptococcus pyogenes (ATCC 19615)[1]
-
Negative Control: Streptococcus agalactiae (ATCC 10386)[1]
Visualizing the Biochemical Workflow
The following diagrams illustrate the biochemical reaction and the experimental workflow of the PYR test.
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. flabslis.com [flabslis.com]
- 3. microbenotes.com [microbenotes.com]
- 4. dalynn.com [dalynn.com]
- 5. Presumptive identification of streptococci by pyrrolidonyl-beta-naphthylamide (PYR) test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. examtube.in [examtube.in]
- 7. Identification of Streptococcus pyogenes – Phenotypic Tests vs Molecular Assay (spy1258PCR): A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcdr.net [jcdr.net]
- 9. Rapid identification of enterococci by pyrrolidonyl aminopeptidase activity (PYRase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. m.youtube.com [m.youtube.com]
L-Pyroglutamic Acid β-Naphthylamide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Pyroglutamic acid β-naphthylamide (PYR) is a chromogenic substrate used for the detection of pyrrolidonyl aminopeptidase (also known as pyroglutamyl aminopeptidase) activity. This enzyme is notably present in certain bacteria, making PYR a critical component in diagnostic tests for the identification of species such as Streptococcus pyogenes (Group A streptococci) and Enterococcus species. Its utility in microbiology and biochemistry underscores the importance of understanding its physicochemical properties, particularly its solubility and stability, to ensure the reliability and accuracy of assays in which it is employed. This technical guide provides an in-depth overview of the available data on the solubility and stability of L-Pyroglutamic acid β-naphthylamide, along with detailed experimental protocols and workflow visualizations.
Core Properties of L-Pyroglutamic Acid β-Naphthylamide
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₄N₂O₂ | [1] |
| Molecular Weight | 254.28 g/mol | [1] |
| Appearance | White to off-white or light pink-white crystalline powder | [2][3] |
| Melting Point | 188-193 °C | [3] |
| Storage Temperature | 2-8°C, desiccated, under inert gas (e.g., Nitrogen) | [1] |
Solubility Profile
Quantitative Solubility Data
| Solvent | Temperature | Solubility | Reference |
| Methanol | Not Specified | 50 mg/mL | [3] |
| Water | Not Specified | Data not available | |
| Ethanol | Not Specified | Data not available | |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Data not available | |
| Dimethylformamide (DMF) | Not Specified | Data not available |
Note: The lack of comprehensive public data highlights a knowledge gap and an opportunity for further research in characterizing this important diagnostic substrate.
General Solubility Observations
L-Pyroglutamic acid β-naphthylamide is generally described as a powder, and like many organic molecules, its solubility is expected to be higher in organic solvents than in aqueous solutions. For comparison, the parent compound, L-Pyroglutamic acid, is soluble in organic solvents such as ethanol, DMSO, and DMF, and has a solubility of approximately 5 mg/mL in PBS (pH 7.2).[4] The β-naphthylamide moiety, being a large, hydrophobic group, is likely to decrease aqueous solubility compared to the parent acid.
Stability Profile
The stability of L-Pyroglutamic acid β-naphthylamide is paramount for its use as a reliable diagnostic reagent. Degradation of the substrate can lead to false-positive or false-negative results. The primary routes of degradation for a compound of this nature are hydrolysis of the amide bond, photodecomposition, and thermal degradation.
pH Stability
The stability of the amide bond in L-Pyroglutamic acid β-naphthylamide is expected to be pH-dependent. While specific studies on this molecule are not widely available, related research on pyroglutamate-containing peptides indicates that the pyroglutamyl ring itself is labile at pH values below 2 and above 13.[5] The amide linkage to β-naphthylamine is susceptible to both acid and base-catalyzed hydrolysis. A study on the formation of pyroglutamate from N-terminal glutamate in a model peptide showed a strong pH dependence, with the reaction being studied across a pH range of 4 to 9.[6] This suggests that the stability of the pyroglutamyl moiety is a key consideration in the formulation of reagents containing this structure. It is recommended to maintain solutions of L-Pyroglutamic acid β-naphthylamide in a buffered system within a neutral pH range to minimize hydrolysis.
Thermal Stability
The melting point of L-Pyroglutamic acid β-naphthylamide is reported to be between 188-193 °C, suggesting it is a thermally stable solid at room temperature and at the recommended storage temperature of 2-8°C.[3] Studies on the thermal degradation of the related compound, glutamic acid, have shown that it can undergo pyrolysis to form products such as succinimide, pyrrole, and 2-pyrrolidone.[7][8] While these conditions are extreme, they provide insight into the potential thermal breakdown pathways of the pyroglutamic acid moiety. For practical purposes, prolonged exposure to high temperatures, even in solution, should be avoided to prevent degradation.
Photostability
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes a generalized "shake-flask" method, a reliable technique for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of L-Pyroglutamic acid β-naphthylamide in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Materials:
-
L-Pyroglutamic acid β-naphthylamide powder
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with aqueous solutions)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of L-Pyroglutamic acid β-naphthylamide powder to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the aqueous buffer to the vial.
-
Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation.
-
After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered, saturated solution with the same aqueous buffer to a concentration that falls within the linear range of the HPLC-UV method.
-
Analyze the diluted solution by HPLC to determine the concentration of dissolved L-Pyroglutamic acid β-naphthylamide. A pre-developed and validated stability-indicating HPLC method should be used.
-
Calculate the solubility using the determined concentration and the dilution factor. Express the result in units such as mg/mL or µg/mL.
Stability Testing Protocol (Accelerated Stability Study)
This protocol outlines a general approach for assessing the stability of L-Pyroglutamic acid β-naphthylamide in solution under accelerated conditions.
Objective: To evaluate the stability of L-Pyroglutamic acid β-naphthylamide in an aqueous buffered solution under thermal stress.
Materials:
-
A stock solution of L-Pyroglutamic acid β-naphthylamide of known concentration in a relevant buffer (e.g., PBS, pH 7.4).
-
Temperature-controlled incubator or water bath.
-
HPLC system with a UV or mass spectrometry (MS) detector.
-
pH meter.
Procedure:
-
Prepare a solution of L-Pyroglutamic acid β-naphthylamide in the desired buffer at a known concentration.
-
Dispense aliquots of the solution into several vials and seal them.
-
Store the vials at an elevated temperature (e.g., 40 °C or 50 °C). A control set of vials should be stored at the recommended storage temperature (e.g., 4 °C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a vial from both the accelerated and control conditions.
-
Allow the vial to return to room temperature.
-
Analyze the sample by a stability-indicating HPLC method to determine the concentration of the parent compound and to detect any degradation products.
-
Monitor the appearance and pH of the solution at each time point.
-
Plot the concentration of L-Pyroglutamic acid β-naphthylamide as a function of time to determine the degradation rate.
PYR Test for Bacterial Identification
This protocol details the widely used PYR (L-pyrrolidonyl-β-naphthylamide) test for the presumptive identification of Streptococcus pyogenes and Enterococcus species.
Principle: The enzyme L-pyrrolidonyl aminopeptidase, produced by certain bacteria, hydrolyzes the substrate L-Pyroglutamic acid β-naphthylamide to produce β-naphthylamine. The β-naphthylamine is then detected by the addition of a colorimetric reagent (p-dimethylaminocinnamaldehyde), which forms a red Schiff base.
Materials:
-
PYR test disks or strips impregnated with L-Pyroglutamic acid β-naphthylamide.
-
PYR reagent (p-dimethylaminocinnamaldehyde).
-
Sterile distilled or deionized water.
-
Sterile inoculating loop or wooden applicator stick.
-
Pure, 18-24 hour bacterial culture on a non-selective agar medium (e.g., blood agar).
Procedure (Disk Method):
-
Place a PYR test disk on a clean microscope slide or in a petri dish.
-
Slightly moisten the disk with sterile water. Do not oversaturate.
-
Using a sterile loop or applicator stick, pick several well-isolated colonies of the test organism from the agar plate.
-
Smear the inoculum heavily onto the moistened area of the PYR disk.
-
Incubate at room temperature for 1-2 minutes.
-
After incubation, add one drop of the PYR reagent to the disk.
-
Observe for a color change within 1-2 minutes.
Interpretation of Results:
-
Positive Result: A bright pink or cherry-red color develops within 1-2 minutes. This indicates the presence of L-pyrrolidonyl aminopeptidase activity.
-
Negative Result: No color change, or the development of a yellow or orange color. This indicates the absence of the enzyme.
Visualizations
PYR Test Workflow
Caption: Workflow of the PYR (L-Pyroglutamic Acid β-Naphthylamide) test.
Enzymatic Hydrolysis of L-Pyroglutamic Acid β-Naphthylamide
Caption: Enzymatic hydrolysis of PYR and subsequent colorimetric detection.
Conclusion
L-Pyroglutamic acid β-naphthylamide is an indispensable tool in clinical microbiology for the rapid presumptive identification of key bacterial pathogens. A thorough understanding of its solubility and stability is crucial for the development, storage, and performance of diagnostic assays. This guide has summarized the currently available data, highlighting a significant need for more comprehensive quantitative studies on these properties. The provided experimental protocols offer a framework for researchers to further characterize this important compound, thereby enhancing the reliability of diagnostic tests that depend on it.
References
- 1. L-Pyroglutamic acid 2-naphthylamide =99 TLC 22155-91-5 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. L-PYROGLUTAMIC ACID BETA-NAPHTHYLAMIDE CAS#: 22155-91-5 [amp.chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | 22155-91-5 [chemicalbook.com]
- 6. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular products from the thermal degradation of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectrophotometric Properties of L-Pyroglutamic Acid β-Naphthylamide Hydrolysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectrophotometric properties associated with the hydrolysis of L-Pyroglutamic Acid β-Naphthylamide (PNA). It is designed to furnish researchers, scientists, and drug development professionals with the essential data and methodologies for the quantitative analysis of enzymes that catalyze this reaction, primarily pyroglutamyl aminopeptidases (EC 3.4.19.3), also known as PYRase. This guide includes key quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding and practical application of this biochemical assay.
Core Principles
The spectrophotometric analysis of L-Pyroglutamic Acid β-Naphthylamide hydrolysis is a widely utilized method for detecting and quantifying pyroglutamyl aminopeptidase activity. The fundamental principle of this assay is a two-step enzymatic and chemical reaction:
-
Enzymatic Hydrolysis: Pyroglutamyl aminopeptidase catalyzes the hydrolysis of the substrate, L-Pyroglutamic Acid β-Naphthylamide, cleaving the amide bond to release L-pyroglutamic acid and a chromogenic compound, β-naphthylamine.[1]
-
Color Development: The liberated β-naphthylamine, which is colorless, subsequently reacts with a developing agent, most commonly p-dimethylaminocinnamaldehyde (DMACA), in an acidic environment. This reaction forms a red-colored Schiff base, which can be quantified spectrophotometrically.[1]
The intensity of the resulting color is directly proportional to the amount of β-naphthylamine released, and thus to the activity of the pyroglutamyl aminopeptidase.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the enzymatic hydrolysis of L-Pyroglutamic Acid β-Naphthylamide. It is important to note that specific values can vary depending on the enzyme source, purity, and assay conditions.
| Parameter | Value | Enzyme Source | Reference |
| Michaelis Constant (Km) | 0.7 mM | Chicken Liver | Fujiwara, K., & Tsuru, D. (1978) |
| 0.057 mM (for L-pGlu-L-Ala) | Rat PAP-I | Koida, Y., et al. (2004)[2] | |
| Optimal pH | 7.0 - 8.2 | Chicken Liver | Fujiwara, K., & Tsuru, D. (1978) |
| Optimal Temperature | 30 - 37 °C (typical range) | General | |
| Substrate | L-Pyroglutamic Acid β-Naphthylamide | N/A | [1] |
| Enzyme | Pyroglutamyl aminopeptidase I | Multiple | [3][4] |
| Product 1 | L-Pyroglutamic acid | N/A | [4] |
| Product 2 | β-Naphthylamine | N/A | [1] |
| Developer | p-Dimethylaminocinnamaldehyde (DMACA) | N/A | [1] |
| Final Product | Red Schiff Base | N/A | [1] |
| Wavelength (λmax) | ~540 - 570 nm (empirically determined) | N/A | Based on similar Schiff base formation[5] |
Note: The Km value for L-pGlu-L-Ala is provided for comparative purposes, as data for PNA is limited.
Experimental Protocols
This section outlines a detailed methodology for the spectrophotometric assay of pyroglutamyl aminopeptidase activity using L-Pyroglutamic Acid β-Naphthylamide as the substrate.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0. The optimal pH may need to be adjusted based on the specific enzyme being studied.
-
Substrate Stock Solution: 10 mM L-Pyroglutamic Acid β-Naphthylamide in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Enzyme Solution: Prepare a stock solution of the pyroglutamyl aminopeptidase in the assay buffer. The final concentration will depend on the enzyme's activity and should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Developer Reagent: 0.1% (w/v) p-dimethylaminocinnamaldehyde in 10% (v/v) concentrated hydrochloric acid in ethanol. This reagent should be prepared fresh and protected from light.
-
Stop Solution: 2 M Sodium Acetate, pH 4.5.
Assay Procedure
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the following:
-
Assay Buffer (volume to bring the final reaction volume to 200 µL)
-
Enzyme solution
-
-
Pre-incubation: Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiation of Reaction: Add the substrate solution to a final concentration within the linear range of the assay (e.g., 1 mM). Mix gently.
-
Enzymatic Reaction: Incubate the reaction mixture at the chosen temperature for a predetermined time (e.g., 15-60 minutes). The incubation time should be sufficient to generate a measurable amount of product while remaining in the initial linear phase of the reaction.
-
Termination of Reaction: Stop the enzymatic reaction by adding 100 µL of the stop solution.
-
Color Development: Add 100 µL of the freshly prepared developer reagent to each reaction. Mix and incubate at room temperature for 10-15 minutes to allow for the formation of the colored Schiff base.
-
Spectrophotometric Measurement: Measure the absorbance of the resulting red-colored solution at its absorption maximum (λmax). The λmax for the Schiff base formed between β-naphthylamine and p-dimethylaminocinnamaldehyde should be determined empirically but is expected to be in the range of 540-570 nm.[5]
-
Standard Curve: To quantify the amount of β-naphthylamine produced, a standard curve should be generated using known concentrations of β-naphthylamine subjected to the same color development procedure.
-
Calculation of Enzyme Activity: The rate of the reaction can be calculated from the amount of β-naphthylamine produced over time, using the standard curve. Enzyme activity is typically expressed in units (µmol of product formed per minute) per milligram of protein.
Mandatory Visualizations
Signaling Pathways and Reaction Mechanisms
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyroglutamyl aminopeptidase I, as a drug metabolizing enzyme, recognizes xenobiotic substrates containing L-2-oxothiazolidine-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation [frontiersin.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: L-Pyroglutamic Acid beta-Naphthylamide (PYR) Assay for Bacterial Identification
Introduction
The L-Pyroglutamic Acid beta-Naphthylamide (PYR) test, also known as the Pyrrolidonyl Arylamidase test, is a rapid colorimetric biochemical assay used for the presumptive identification of various bacterial species.[1][2] It was first described in 1981 by Godsey, Schulman, and Eriquez as a method to identify Streptococcus pyogenes and Enterococci.[2][3] This test is now widely utilized in clinical and research laboratories for the detection of pyrrolidonyl aminopeptidase (also known as pyrolidonyl arylamidase) enzyme activity.[1][3][4]
Principle of the Assay
The PYR assay is based on the ability of certain bacteria to produce the enzyme L-pyrrolidonyl aminopeptidase.[3][4] This enzyme hydrolyzes the substrate this compound (also referred to as L-pyrrolidonyl-β-naphthylamide) present in the test medium (disk, broth, or agar).[1][3][4] The hydrolysis reaction releases free β-naphthylamide.[1][3] In the presence of a developing reagent, typically N,N-dimethylaminocinnamaldehyde, the β-naphthylamide forms a bright pink or cherry-red colored Schiff base, indicating a positive result.[1][3]
Applications in Bacterial Identification
The PYR test is a key diagnostic tool with several important applications in microbiology:
-
Presumptive identification of Streptococcus pyogenes (Group A Streptococci): This is one of the primary uses of the PYR test, as S. pyogenes is PYR-positive, distinguishing it from other β-hemolytic streptococci like Streptococcus agalactiae (Group B Streptococci), which are PYR-negative.[4][5]
-
Differentiation of Enterococcus species: Enterococcus species are characteristically PYR-positive, which aids in their differentiation from Group D streptococci (Streptococcus bovis group), which are PYR-negative.[1][4]
-
Identification of Coagulase-Negative Staphylococci: The PYR test is useful in differentiating certain species of coagulase-negative staphylococci. For instance, Staphylococcus haemolyticus, Staphylococcus lugdunensis, and Staphylococcus schleiferi are typically PYR-positive, while Staphylococcus aureus is PYR-negative.[1][2][4]
-
Identification of Enterobacteriaceae: The test can aid in the differentiation of some genera within the Enterobacteriaceae family. For example, Citrobacter, Klebsiella, Yersinia, and Serratia species are often PYR-positive.[1][4] It can also help separate Escherichia coli (PYR-negative) from other indole-positive, lactose-positive gram-negative rods.[3][6]
Quantitative Data Summary
The following table summarizes the expected PYR test results for various clinically significant bacteria.
| Bacterial Species | Expected PYR Result |
| Streptococcus pyogenes (Group A) | Positive |
| Enterococcus faecalis | Positive |
| Enterococcus faecium | Positive |
| Staphylococcus haemolyticus | Positive |
| Staphylococcus lugdunensis | Positive |
| Citrobacter spp. | Positive |
| Klebsiella spp. | Positive |
| Yersinia spp. | Positive |
| Streptococcus agalactiae (Group B) | Negative |
| Streptococcus bovis group | Negative |
| Staphylococcus aureus | Negative |
| Escherichia coli | Negative |
| Salmonella spp. | Negative |
Experimental Protocols
Two common methods for performing the PYR test are the rapid disk method and the broth-based tube method.[3]
Rapid Disk Method
This method provides results within minutes and is suitable for well-isolated colonies.
Materials:
-
PYR-impregnated paper disks
-
Sterile distilled or deionized water
-
PYR Reagent (0.01% N,N-dimethylaminocinnamaldehyde)
-
Sterile inoculating loop or wooden applicator stick
-
Petri dish
-
Forceps
Procedure:
-
Using sterile forceps, place a PYR disk in a clean, empty petri dish.[5]
-
Slightly moisten the disk with a drop of sterile distilled or deionized water. Do not oversaturate the disk, as this can lead to false-negative results.[1][5]
-
Using a sterile inoculating loop or wooden applicator stick, pick 2-3 well-isolated colonies from an 18-24 hour non-selective culture medium, such as a blood agar plate.[1]
-
Smear the inoculum onto the surface of the moistened PYR disk.[6]
-
Incubate the disk at room temperature for 2 minutes. For slow-growing organisms, the incubation time may be extended to 10 minutes.[3][6]
-
After incubation, add one drop of the PYR reagent to the disk.[4]
-
Observe for a color change within 1-2 minutes.[4]
Interpretation of Results:
-
Positive: A bright pink or cherry-red color develops within 1-2 minutes.[3][4]
-
Negative: No color change, or the development of a yellow or orange color.[1][3] A faint pink color should also be interpreted as a negative result.[3]
Broth (Tube) Method
This method may require a longer incubation period but can be more sensitive for some organisms.
Materials:
-
PYR broth tubes
-
Sterile inoculating loop
-
PYR Reagent (0.01% N,N-dimethylaminocinnamaldehyde)
-
Incubator at 35-37°C
Procedure:
-
Inoculate a PYR broth tube with 3-5 colonies from an 18-24 hour pure culture.[4][5]
-
After incubation, add 2-3 drops of the PYR reagent to the broth.[4][5]
Interpretation of Results:
-
Positive: Development of a bright pink or cherry-red color in the broth.[3]
-
Negative: The broth remains colorless or turns yellow/orange.[3]
Quality Control
It is essential to perform quality control with known positive and negative organisms to ensure the reliability of the test materials and procedure.
-
Positive Control: Streptococcus pyogenes (e.g., ATCC 19615) or Enterococcus faecalis (e.g., ATCC 29212).[1][7]
-
Negative Control: Escherichia coli (e.g., ATCC 25922).[7]
Limitations
-
The PYR test is a presumptive test and should be used in conjunction with other biochemical and microbiological tests for definitive identification.[3][4]
-
Inoculum should be taken from non-selective media, as selective media may interfere with the test and cause false-negative results.[1][4]
-
An insufficient inoculum may lead to a false-negative result.[3]
-
Reading the results before the recommended time may lead to inaccurate interpretations.[3]
Diagrams
Caption: Workflow of the PYR Disk Assay.
Caption: Biochemical pathway of the PYR test.
References
- 1. hardydiagnostics.com [hardydiagnostics.com]
- 2. flabslis.com [flabslis.com]
- 3. microbenotes.com [microbenotes.com]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. PYR ( L-Pyrrolidonyl-β-Naphthylamide) Test- Principle, Uses, Procedure, Result Interpretaion, Examples and Limitation [microbiologynotes.com]
- 6. PYR Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 7. youtube.com [youtube.com]
Application Notes: PYR Test for Presumptive Identification of Streoptococcus pyogenes
The Pyrrolidonyl Arylamidase (PYR) test is a rapid colorimetric biochemical assay used to detect the activity of the enzyme L-pyrrolidonyl arylamidase (also known as PYRase).[1][2] This test is a critical tool in clinical and research laboratories for the presumptive identification of Streptococcus pyogenes (Group A Streptococcus) and Enterococcus species.[2][3] The PYR test was first described in 1981 and has since become a reliable method for differentiating various bacterial species.[1][4] For S. pyogenes, the PYR test is considered more specific and sensitive than the traditional bacitracin sensitivity test.[1]
Biochemical Principle
The PYR test is based on the ability of certain bacteria to produce the enzyme L-pyrrolidonyl arylamidase.[2] This enzyme hydrolyzes the substrate L-pyrrolidonyl-β-naphthylamide (PYR), which is impregnated into a test disk or present in a broth medium.[3][4] The hydrolysis reaction releases free β-naphthylamide.[2][4] A chromogenic developing reagent, N,N-dimethylaminocinnamaldehyde, is then added.[4] This reagent reacts with the β-naphthylamide to form a bright pink or cherry-red Schiff base, indicating a positive result.[3][4][5]
Performance Characteristics
The PYR test offers high sensitivity and specificity for the identification of Streptococcus pyogenes, often replacing older methods like the bacitracin and salt tolerance tests.[1][6] However, it is a presumptive test, and for complete identification, supplementary biochemical tests are recommended.[2][3]
| Performance Metric | Value | Source |
| Sensitivity | 95.42% - 99.08% | [7][8][9] |
| Specificity | 77.41% - 99.82% | [7][8][9] |
| Positive Predictive Value (PPV) | 95.97% | [7][8] |
| Negative Predictive Value (NPV) | 75% | [7][8] |
Experimental Workflow
The following diagram illustrates the general workflow for performing the PYR test using either the rapid disk method or the broth-based assay.
Caption: Workflow for the PYR test via disk and broth methods.
Experimental Protocols
The following are detailed protocols for performing the PYR test. It is crucial to use a pure culture of the test organism grown on non-selective media like blood agar for 18-24 hours.[1][2]
Protocol 1: Rapid Disk/Card Method
This is the most common and rapid procedure.
A. Materials and Reagents
-
PYR test disks or cards impregnated with L-pyrrolidonyl-β-naphthylamide.[3]
-
PYR Reagent: N,N-dimethylaminocinnamaldehyde (typically 0.01-0.015%).[2][3]
-
Sterile deionized or distilled water.[2]
-
Sterile inoculating loops or wooden applicator sticks.[10]
-
Petri dish or microscope slide.
-
Test organism: 18-24 hour pure culture on a blood agar plate.[11]
-
Quality Control Strains:
B. Procedure
-
Place a PYR disk on a clean, dry surface, such as the inside of a sterile petri dish.[10]
-
Slightly moisten the disk with 10 µL of sterile distilled or deionized water. It is critical not to oversaturate (flood) the disk, as this can lead to false-negative results.[2][10]
-
Using a sterile loop or stick, pick up 5-10 well-isolated colonies of the test strain.[2]
-
Smear the inoculum heavily onto the moistened area of the PYR disk. A visible, heavy inoculum is necessary to avoid false-negative results.[10]
-
Incubate the disk at room temperature for 1-2 minutes.[2] For slow-growing organisms, this incubation may be extended up to 10 minutes.[12]
-
After incubation, add one drop of the PYR reagent to the inoculated area of the disk.[2]
-
Observe for a color change within 1 to 2 minutes of adding the reagent.[2][4]
C. Interpretation of Results
-
Positive: Development of a bright pink or cherry-red color within 1-2 minutes signifies the presence of L-pyrrolidonyl arylamidase activity.[2][4] Streptococcus pyogenes is PYR positive.[1]
-
Negative: No color change, or the development of a yellow, orange, or faint pink color, indicates a negative result.[4][12] A blue or blue-green color may be produced by indole-positive organisms but is considered a negative PYR test result.[2][12]
Protocol 2: Broth Method
This method requires a longer incubation period.
A. Materials and Reagents
-
PYR Broth (e.g., Todd Hewitt Broth base with PYR substrate).[5][6]
-
PYR Reagent: N,N-dimethylaminocinnamaldehyde.[2]
-
Sterile inoculating loops.
-
Test organism: 18-24 hour pure culture.[2]
-
Quality Control Strains (as listed in Protocol 1).
B. Procedure
-
Inoculate the PYR broth with 3-5 colonies from a pure 18-24 hour culture.[2][10]
-
Incubate the tube aerobically at 35-37°C for 4 hours.[2][10]
-
After incubation, add 2-3 drops of the PYR reagent to the broth.[2][10]
-
Observe for the development of a red color within 1-2 minutes.[2]
C. Interpretation of Results
-
Positive: A bright pink or red color develops within 1-2 minutes.[4]
-
Negative: The broth remains its original color or turns yellow/orange.[13]
Quality Control
It is imperative to perform quality control for each new lot of PYR disks/broth and reagent.[10]
-
Positive Control: Streptococcus pyogenes (ATCC 19615) should yield a bright pink/red color.[4]
-
Negative Control: Escherichia coli (ATCC 25922) should show no color change.[4]
Limitations of the PYR Test
-
The PYR test is a presumptive test and is not sufficient for the complete identification of bacteria; other biochemical or serological tests are required for confirmation.[3][4]
-
A false-negative result can occur if the inoculum is too light or taken from selective media.[2][4]
-
Excess moisture on the test disk may lead to false-negative results.[2][4]
-
Results should be read within the specified timeframe (1-2 minutes after adding reagent) to avoid misinterpretation.[4][12]
-
While highly specific for differentiating S. pyogenes from other beta-hemolytic streptococci, some other species, such as Enterococcus spp., Citrobacter, Klebsiella, and Yersinia, are also PYR-positive.[1][2]
References
- 1. flabslis.com [flabslis.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. microbenotes.com [microbenotes.com]
- 5. exodocientifica.com.br [exodocientifica.com.br]
- 6. himedialabs.com [himedialabs.com]
- 7. jcdr.net [jcdr.net]
- 8. Identification of Streptococcus pyogenes – Phenotypic Tests vs Molecular Assay (spy1258PCR): A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Presumptive identification of streptococci by pyrrolidonyl-beta-naphthylamide (PYR) test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PYR ( L-Pyrrolidonyl-β-Naphthylamide) Test- Principle, Uses, Procedure, Result Interpretaion, Examples and Limitation [microbiologynotes.com]
- 11. dalynn.com [dalynn.com]
- 12. m.youtube.com [m.youtube.com]
- 13. PYR Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
Application Notes and Protocols for the Detection of Enterococcus Species using L-Pyroglutamic Acid β-Naphthylamide (PYR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The L-Pyroglutamic Acid β-Naphthylamide (PYR) test is a rapid, colorimetric method for the presumptive identification of Enterococcus species and Group A Streptococci (Streptococcus pyogenes).[1][2][3][4] This biochemical assay detects the activity of the enzyme L-pyrrolidonyl aminopeptidase (also known as pyrrolidonyl arylamidase), which hydrolyzes the PYR substrate.[2][5][6] The ability to quickly differentiate enterococci from other streptococci is crucial in clinical and research settings due to the intrinsic antibiotic resistance of many Enterococcus species.[7]
Principle of the PYR Test
The PYR test is based on the enzymatic hydrolysis of the substrate L-Pyroglutamic Acid β-Naphthylamide by the bacterial enzyme L-pyrrolidonyl aminopeptidase. This reaction yields a free β-naphthylamide molecule.[2][3] In the presence of a developing reagent, N,N-dimethylaminocinnamaldehyde, the β-naphthylamide forms a bright pink or cherry-red Schiff base, indicating a positive result.[2][5] Organisms that do not produce L-pyrrolidonyl aminopeptidase will not hydrolyze the substrate, resulting in no color change upon the addition of the reagent.[7]
Biochemical Pathway
The biochemical reaction underlying the PYR test is a single-step enzymatic hydrolysis.
Caption: Biochemical pathway of the PYR test.
Performance Characteristics
The PYR test is a highly sensitive and specific method for the presumptive identification of Enterococcus species.
| PYR Test Method/System | Sensitivity (%) | Specificity (%) | Reference |
| PYR Broth | 99.08 | 99.82 | [8] |
| Murex PYR | 98.48 | 99.82 | [8] |
| Strep-A-Chek (SAC) | >96 | >96 | [1] |
| Strep-A-Fluor (SAF) | >96 | >96 | [1] |
| Identicult-AE | 100 | 100 | [9] |
| Minitek | 100 | 100 | [9] |
| General (Group D enterococci) | 96 | Not Specified | [2] |
Experimental Protocols
Several formats of the PYR test are commercially available, including broth, disk, and agar-based methods.[4] The rapid disk method is most commonly used.
Rapid Disk Method Workflow
Caption: Experimental workflow for the rapid PYR disk test.
Detailed Protocol: Rapid Disk Method
Materials:
-
PYR test disks impregnated with L-Pyroglutamic Acid β-Naphthylamide
-
PYR reagent (N,N-dimethylaminocinnamaldehyde)
-
Sterile inoculating loops or swabs
-
Sterile deionized or distilled water
-
Petri dish or microscope slide
-
Positive control: Enterococcus faecalis (e.g., ATCC 29212)
-
Negative control: Streptococcus agalactiae (e.g., ATCC 12386)
Procedure:
-
Using sterile forceps, place a PYR disk in a clean petri dish or on a microscope slide.
-
Slightly moisten the disk with 1-2 drops of sterile deionized water. Do not oversaturate the disk.
-
Using a sterile inoculating loop, pick 2-3 well-isolated colonies from a fresh (18-24 hour) culture on a non-selective medium like blood agar.
-
Gently rub the inoculum onto the surface of the moistened PYR disk.
-
Incubate the disk at room temperature for 2 minutes.
-
After incubation, add one drop of the PYR reagent to the disk.
-
Observe for a color change within 1-2 minutes.
Interpretation of Results:
-
Positive: Development of a bright pink or cherry-red color within 1-2 minutes indicates the presence of L-pyrrolidonyl aminopeptidase activity.[2]
-
Negative: No color change or the development of a yellow or orange color is a negative result.[7]
Broth Method Protocol
Materials:
-
PYR broth tubes
-
PYR reagent
-
Sterile inoculating loops
-
Incubator (35-37°C)
Procedure:
-
Inoculate a PYR broth tube with 3-5 colonies from a pure, 18-24 hour culture.[2]
-
After incubation, add 1-2 drops of PYR reagent to the broth.
-
Observe for a color change within 1-2 minutes.
Interpretation of Results:
-
Positive: A bright pink or cherry-red color develops in the broth.
-
Negative: The broth remains its original color or turns yellow/orange.
Quality Control
It is essential to perform quality control with each new lot of PYR reagents and on each day of testing.
-
Positive Control: Enterococcus faecalis (should yield a positive, red result)
-
Negative Control: Streptococcus agalactiae (should yield a negative result)
Limitations of the PYR Test
While the PYR test is a valuable tool, it has some limitations:
-
The test is for presumptive identification and should be used in conjunction with other biochemical and morphological tests for definitive identification.[2][10]
-
False-negative results can occur if the inoculum is too small, if the disk is too moist, or if colonies are taken from selective media.[2]
-
Some other bacteria, including certain species of Staphylococcus, Aerococcus, and some Enterobacteriaceae, can also be PYR-positive.[10]
-
The test does not differentiate between different species of Enterococcus (e.g., E. faecalis and E. faecium).[7]
Applications in Research and Drug Development
The PYR test serves as a rapid and cost-effective screening method in various research and development applications:
-
Microbial Identification: Quickly differentiating enterococci from other Gram-positive cocci in environmental and clinical samples.
-
Drug Discovery: Screening for potential antimicrobial agents that target L-pyrrolidonyl aminopeptidase.
-
Quality Control: Monitoring for the presence of Enterococcus contamination in pharmaceutical and food products.
-
Epidemiological Studies: Aiding in the rapid identification of enterococcal isolates during outbreak investigations.
References
- 1. Rapid identification of enterococci by pyrrolidonyl aminopeptidase activity (PYRase) [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. microbenotes.com [microbenotes.com]
- 4. PYR Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 5. flabslis.com [flabslis.com]
- 6. PYR test, PYR test with Enterococcus faecalis. Positive PYR test result with E.faecalis. PYR stands for L-pyrrolidolyl-beta-naphthylamide (PYR). Tests for identification of Enterococcus faecalis. [microbiologyinpictures.com]
- 7. examtube.in [examtube.in]
- 8. Presumptive identification of streptococci by pyrrolidonyl-beta-naphthylamide (PYR) test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. hardydiagnostics.com [hardydiagnostics.com]
Application Notes and Protocols: L-Pyroglutamic Acid β-Naphthylamide (PYR) in the Clinical Microbiology Laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
The L-Pyroglutamic Acid β-Naphthylamide (PYR) test is a rapid colorimetric method used in clinical microbiology for the presumptive identification of various bacteria.[1][2] The test detects the activity of the enzyme L-pyrrolidonyl arylamidase (also known as pyrrolidonyl aminopeptidase).[2][3] First described in 1981, the PYR test has become a crucial tool for the differentiation of specific bacterial species, aiding in timely and accurate diagnosis of infectious diseases.[2][4] Its primary applications include the identification of Streptococcus pyogenes (group A streptococci) and Enterococcus species.[1][3][5] The test is also valuable in differentiating some coagulase-negative staphylococci and certain genera within the Enterobacteriaceae family.[1]
Principle of the PYR Test
The PYR test is based on the enzymatic hydrolysis of the substrate L-Pyroglutamic Acid β-Naphthylamide. Bacteria that produce the enzyme L-pyrrolidonyl arylamidase cleave the substrate into L-pyrrolidone and free β-naphthylamide.[6] The liberated β-naphthylamide then reacts with a chromogenic reagent, typically N,N-dimethylaminocinnamaldehyde, to form a bright pink or cherry-red colored Schiff base.[4][5][7] The development of this distinct color within a specified time frame indicates a positive result.[1][2]
Applications in Clinical Microbiology
The PYR test is a versatile tool with several key applications in the clinical laboratory:
-
Presumptive Identification of Streptococcus pyogenes : The test is highly specific and sensitive for the identification of Streptococcus pyogenes (Group A Streptococcus), a common cause of pharyngitis and other infections.[2][3]
-
Differentiation of Enterococcus Species : It is used to differentiate Enterococcus species (which are PYR-positive) from other non-enterococcal group D streptococci (such as Streptococcus bovis group), which are typically PYR-negative.[3][8]
-
Identification of Coagulase-Negative Staphylococci : The PYR test aids in the differentiation of certain coagulase-negative staphylococci. For instance, Staphylococcus lugdunensis, S. haemolyticus, and S. schleiferi are PYR-positive, while Staphylococcus aureus is PYR-negative.[1][2]
-
Characterization of Enterobacteriaceae : The test can be used to differentiate among members of the Enterobacteriaceae family. For example, Citrobacter species are typically PYR-positive, which helps distinguish them from Salmonella species that are usually PYR-negative.[4][9] It can also aid in the identification of Escherichia coli (PYR-negative) from other lactose-positive, indole-positive Gram-negative rods.[5][8]
Performance Characteristics
The PYR test is known for its high sensitivity and specificity, particularly for the identification of Streptococcus pyogenes and Enterococcus species.
| Test Method | Organism | Sensitivity (%) | Specificity (%) | Reference |
| PYR Broth | Group A Streptococci & Enterococci | 99.08 | 99.82 | [10] |
| Murex PYR | Group A Streptococci & Enterococci | 98.48 | 99.82 | [10] |
| Strep-A-Chek (SAC) | Enterococci | >96 | >96 | [11] |
| Strep-A-Fluor (SAF) | Enterococci | >96 | >96 | [11] |
Experimental Protocols
Two primary methods are used for performing the PYR test: the rapid disk method and the broth method.[4]
Protocol 1: Rapid Disk Method
This method utilizes filter paper disks impregnated with L-Pyroglutamic Acid β-Naphthylamide.
Reagents and Materials:
-
PYR test disks
-
PYR reagent (N,N-dimethylaminocinnamaldehyde)
-
Sterile distilled or deionized water
-
Sterile inoculating loops or wooden applicator sticks
-
Petri dish or microscope slide
-
Bacterial colonies from a non-selective agar plate (e.g., blood agar), 18-24 hours old
Procedure:
-
Place a PYR disk on a clean, dry surface such as a sterile petri dish or a microscope slide.[7][12]
-
Slightly moisten the disk with a small amount of sterile distilled or deionized water. Avoid oversaturating the disk, as this can lead to false-negative results.[3][5]
-
Using a sterile loop or applicator stick, pick up one or two well-isolated colonies of the test organism.
-
Smear the inoculum onto the moistened area of the PYR disk. A heavy inoculum is recommended.[8]
-
Incubate the disk at room temperature for 2 minutes. For slow-growing organisms, the incubation time can be extended to 10 minutes.[5][7]
-
After incubation, add one drop of the PYR reagent to the disk.[2]
-
Observe for a color change within 1 to 2 minutes.[7]
Protocol 2: Broth Method
This method involves inoculating the test organism into a broth medium containing the PYR substrate.
Reagents and Materials:
-
PYR broth tubes
-
PYR reagent (N,N-dimethylaminocinnamaldehyde)
-
Sterile inoculating loops
-
Bacterial colonies from a pure culture, 18-24 hours old
-
Incubator at 35-37°C
Procedure:
-
Using a sterile inoculating loop, pick 3-5 colonies of the test organism from a fresh culture.
-
After incubation, add 2-3 drops of the PYR reagent to the broth.[3][8]
-
Observe for the development of a red color within 1-2 minutes.[3]
Interpretation of Results
-
Positive Result: A bright pink or cherry-red color develops within the specified time frame.[1][2]
-
Negative Result: No color change, or the development of a yellow, orange, or blue color.[2][4] A faint or weak pink color is also considered a negative result.[4]
Quality Control
Quality control should be performed with each new lot of PYR disks or broth and on each day of testing.
-
Positive Control: Enterococcus faecalis (ATCC 29212) or Streptococcus pyogenes (ATCC 19615).[3][8]
-
Negative Control: Streptococcus agalactiae (ATCC 12386) or Escherichia coli (ATCC 25922).[3][8]
Limitations
-
The PYR test is a presumptive test and may require confirmatory testing for a definitive identification.[1][3]
-
False-negative results can occur if the inoculum is too light, the disk is too moist, or if the inoculum is taken from selective media.[3][4]
-
Some organisms, like E. coli and indole-positive Proteus species, may produce a blue-green color, which should be interpreted as a negative result.[3]
-
Results should be read within the recommended timeframe to avoid non-specific color reactions.[3]
Visualized Pathways and Workflows
Caption: Biochemical pathway of the PYR test.
Caption: Experimental workflow for the PYR test.
References
- 1. hardydiagnostics.com [hardydiagnostics.com]
- 2. flabslis.com [flabslis.com]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. microbenotes.com [microbenotes.com]
- 5. PYR Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 6. exodocientifica.com.br [exodocientifica.com.br]
- 7. youtube.com [youtube.com]
- 8. PYR ( L-Pyrrolidonyl-β-Naphthylamide) Test- Principle, Uses, Procedure, Result Interpretaion, Examples and Limitation [microbiologynotes.com]
- 9. Evaluation of the L-pyrrolidonyl-beta-naphthylamide hydrolysis test for the differentiation of members of the families Enterobacteriaceae and Vibrionaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Presumptive identification of streptococci by pyrrolidonyl-beta-naphthylamide (PYR) test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid identification of enterococci by pyrrolidonyl aminopeptidase activity (PYRase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
Quantitative analysis of pyroglutamyl aminopeptidase using L-Pyroglutamic Acid beta-Naphthylamide
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyroglutamyl aminopeptidase (PAP, EC 3.4.19.3) is a class of enzymes that specifically catalyzes the removal of an N-terminal pyroglutamyl (pGlu) residue from peptides and proteins. This N-terminal modification renders polypeptides resistant to degradation by most other aminopeptidases, playing a crucial role in the regulation of the biological activity of numerous hormones and neuropeptides, such as Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH).[1] The analysis of PAP activity is therefore critical in various fields, including endocrinology, neuroscience, and drug discovery, particularly for the development of inhibitors as potential therapeutics for inflammatory diseases and cancer.[2][3]
This document provides a detailed protocol for the quantitative analysis of PAP activity using the chromogenic substrate L-Pyroglutamic Acid β-Naphthylamide (pGlu-βNA). The enzymatic cleavage of pGlu-βNA releases β-naphthylamine, which can be quantified colorimetrically following a diazotization reaction. This method is robust, sensitive, and suitable for high-throughput screening of PAP inhibitors.
Principle of the Assay
The assay is based on a two-step reaction. First, pyroglutamyl aminopeptidase enzymatically hydrolyzes the substrate L-Pyroglutamic Acid β-Naphthylamide, releasing L-pyroglutamic acid and β-naphthylamine. In the second step, the liberated β-naphthylamine is diazotized with sodium nitrite in an acidic medium, and the resulting diazonium salt is coupled with N-(1-Naphthyl)ethylenediamine to form a stable, colored azo dye. The intensity of the color, measured at 580 nm, is directly proportional to the amount of β-naphthylamine released and thus to the PAP activity.[4]
Data Presentation
Kinetic Parameters of Pyroglutamyl Aminopeptidase
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are critical parameters for characterizing the enzyme-substrate interaction. While extensive comparative data for various PAPs with pGlu-βNA is context-dependent, the following table provides an example of such parameters.
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Streptococcus pyogenes | pGlu-βNA | 1.79 | Not Reported | [5] |
| Recombinant Human PAP-I | pGlu-Ala | 0.057 | Not Reported |
Note: The Km value for pGlu-βNA with Streptococcus pyogenes peptidase was reported in a study comparing spectrophotometric and conductimetric assays.[5] Vmax values are highly dependent on enzyme purity and assay conditions.
Inhibition of Pyroglutamyl Aminopeptidase
The screening and characterization of PAP inhibitors are crucial for drug development. The inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) are key metrics for inhibitor potency.
| Inhibitor | Enzyme Source | Ki (mM) | IC50 (µM) | Reference |
| N-carbobenzoxypyroglutamyl diazomethyl ketone | PGP-1 | 0.12 | Not Reported | |
| Natural Product X | Recombinant Human PAP-I | - | Value | Citation |
| Synthetic Compound Y | Recombinant Human PAP-I | - | Value | Citation |
Note: This table is intended as a template. Researchers should populate it with their experimental data.
Experimental Protocols
Materials and Reagents
-
Pyroglutamyl Aminopeptidase (e.g., from bovine pituitary, recombinant)
-
L-Pyroglutamic Acid β-Naphthylamide (Substrate)
-
Potassium Phosphate, Dibasic (K2HPO4)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Glycerol
-
Dithiothreitol (DTT)
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Trichloroacetic Acid (TCA)
-
Sodium Nitrite (NaNO2)
-
Ammonium Sulfamate
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (NED)
-
95% Ethanol
-
Deionized Water
-
Microplate reader or spectrophotometer
-
37°C incubator
-
96-well microplates or cuvettes
Preparation of Reagents
-
Assay Buffer (100 mM Potassium Phosphate, 10 mM EDTA, 5% Glycerol, 5 mM DTT, pH 8.0 at 37°C): Dissolve the appropriate amounts of K2HPO4, EDTA, and DTT in deionized water. Add glycerol and adjust the pH to 8.0 with 2 N NaOH at 37°C. Bring to the final volume with deionized water.[4]
-
Substrate Stock Solution (20 mM L-Pyroglutamic Acid β-Naphthylamide): Dissolve the required amount of pGlu-βNA in methanol.[4] Store at -20°C, protected from light.
-
Enzyme Solution: Immediately before use, prepare a solution of pyroglutamyl aminopeptidase in cold Assay Buffer to the desired concentration (e.g., 10 mg/mL, to be further diluted for the assay).[4]
-
TCA Solution (25% w/v): Dissolve 2.5 g of Trichloroacetic Acid in deionized water to a final volume of 10 mL.[4]
-
Sodium Nitrite Solution (0.2% w/v): Dissolve 20 mg of Sodium Nitrite in 10 mL of deionized water. Prepare this solution fresh daily.[4]
-
Ammonium Sulfamate Solution (0.5% w/v): Dissolve 50 mg of Ammonium Sulfamate in 10 mL of deionized water.[4]
-
NED Solution: Prepare by adding 110 mL of 95% Ethanol to a bottle of N-(1-Naphthyl)ethylenediamine dihydrochloride.[4]
Enzyme Activity Assay Protocol
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, pipette the following reagents in the specified order for each "Test" and "Blank" reaction:
-
100 µL of Assay Buffer
-
10 µL of Substrate Stock Solution
-
-
Pre-incubation: Mix gently and equilibrate the plate/tubes to 37°C for 5 minutes.
-
Enzyme Addition:
-
To the "Test" wells/tubes, add 10 µL of the diluted Enzyme Solution.
-
To the "Blank" wells/tubes, add 10 µL of Assay Buffer.
-
-
Incubation: Immediately mix and incubate at 37°C for a defined period (e.g., 15 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Add 50 µL of 25% TCA Solution to all wells/tubes to stop the enzymatic reaction.
-
Color Development:
-
Add 50 µL of 0.2% Sodium Nitrite Solution to each well/tube. Mix and incubate for 3 minutes at room temperature.
-
Add 50 µL of 0.5% Ammonium Sulfamate Solution to quench the excess nitrite. Mix and incubate for 3 minutes at room temperature.
-
Add 100 µL of NED Solution. Mix and incubate for 10 minutes at room temperature, protected from light, to allow for color development.[4]
-
-
Measurement: Measure the absorbance at 580 nm using a microplate reader or spectrophotometer.
Data Analysis
-
Correct for Blank: Subtract the absorbance of the "Blank" from the absorbance of the "Test" samples.
-
Standard Curve: Prepare a standard curve using known concentrations of β-naphthylamine subjected to the same color development procedure.
-
Calculate Enzyme Activity: Determine the concentration of β-naphthylamine produced in each sample using the standard curve. The enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1.0 nanomole of L-pyroglutamic acid β-naphthylamide per minute at pH 8.0 and 37°C.[4]
Calculation: Activity (nmol/min/mL) = (Concentration of β-naphthylamine (nmol/mL) / Incubation time (min)) * (Total reaction volume / Enzyme volume)
Protocol for Inhibitor Screening
-
Follow the Enzyme Activity Assay Protocol with the following modification:
-
Inhibitor Addition: Before adding the enzyme, add a desired concentration of the inhibitor or vehicle control to the appropriate wells.
-
Pre-incubation with Inhibitor: Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-15 minutes) at 37°C before adding the substrate to initiate the reaction.
-
Calculate Percentage Inhibition: % Inhibition = [1 - (Activity with inhibitor / Activity with vehicle control)] * 100
-
Determine IC50/Ki: Perform the assay with a range of inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity). Ki values can be determined by performing kinetic studies at different substrate and inhibitor concentrations.
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of pyroglutamyl aminopeptidase.
Principle of Colorimetric Detection
Caption: Principle of the colorimetric detection of PAP activity.
References
- 1. goldbio.com [goldbio.com]
- 2. Frontiers | Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation [frontiersin.org]
- 3. Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Pyroglutamic Acid β-Naphthylamide in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Pyroglutamic Acid β-Naphthylamide is a key chromogenic substrate utilized in the study of enzyme kinetics, particularly for the family of enzymes known as pyroglutamyl peptidases (EC 3.4.19.3), also referred to as pyrrolidonyl arylamidases. These enzymes play a crucial role in various biological processes by cleaving the N-terminal pyroglutamyl residue from peptides and proteins. Understanding the kinetics of these enzymes is vital for elucidating their biological functions and for the development of therapeutic inhibitors.
There are two main types of pyroglutamyl peptidases: Type I and Type II. Type I is a cytosolic cysteine peptidase with broad substrate specificity, while Type II is a membrane-bound metalloenzyme with a narrower substrate specificity, notably for thyrotropin-releasing hormone (TRH). This document provides detailed application notes and protocols for the use of L-Pyroglutamic Acid β-Naphthylamide in the kinetic characterization of these enzymes.
Principle of the Assay
The enzymatic hydrolysis of L-Pyroglutamic Acid β-Naphthylamide by pyroglutamyl peptidase releases β-naphthylamine. In a subsequent chemical reaction, this product reacts with a diazo-coupling reagent, such as p-dimethylaminocinnamaldehyde, to produce a distinct color change, which can be quantified spectrophotometrically. The rate of color formation is directly proportional to the enzyme activity, allowing for the determination of key kinetic parameters.
Data Presentation
Enzyme Kinetics Parameters
The following table summarizes the kinetic parameters of pyroglutamyl peptidase from chicken liver with various substrates, including L-Pyroglutamic Acid β-Naphthylamide.
| Substrate | Enzyme Source | K_m_ (mM) | V_max_ (relative) |
| L-Pyroglutamyl-β-naphthylamide | Chicken Liver | 0.7 | 100 |
| L-Pyroglutamyl-p-nitroanilide | Chicken Liver | 0.73 | 85 |
| L-Pyroglutamyl-4-methylcoumarinamide | Chicken Liver | 0.04 | 120 |
| L-Pyroglutamyl-alanine | Chicken Liver | 0.89 | 95 |
Enzyme Inhibition Data
This table presents the inhibition constant (K_i_) for an inhibitor of Pyroglutamyl Peptidase I.
| Inhibitor | Enzyme | Inhibition Type | K_i_ (mM) |
| N-carbobenzoxypyroglutamyl diazomethyl ketone | Pyroglutamyl Peptidase I | Covalent | 0.12[1] |
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for Pyroglutamyl Peptidase Activity
This protocol is designed for the continuous monitoring of enzyme activity, allowing for the determination of initial reaction velocities.
Materials:
-
Purified Pyroglutamyl Peptidase
-
L-Pyroglutamic Acid β-Naphthylamide (Substrate)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
p-Dimethylaminocinnamaldehyde (Colorimetric Reagent)
-
Spectrophotometer capable of measuring absorbance at 540 nm
-
96-well microplate or cuvettes
Procedure:
-
Prepare Reagents:
-
Substrate Stock Solution: Dissolve L-Pyroglutamic Acid β-Naphthylamide in a minimal amount of DMSO and dilute with Tris-HCl buffer to the desired final concentrations (e.g., ranging from 0.1 to 5 times the expected K_m_).
-
Enzyme Solution: Dilute the purified pyroglutamyl peptidase in Tris-HCl buffer to a concentration that yields a linear reaction rate for at least 10 minutes.
-
Colorimetric Reagent Solution: Prepare a solution of p-dimethylaminocinnamaldehyde in an appropriate acidic buffer as recommended by the supplier.
-
-
Assay Setup:
-
To each well of a 96-well plate or a cuvette, add the following in order:
-
Tris-HCl buffer
-
Substrate solution at various concentrations
-
-
Pre-incubate the plate/cuvettes at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add the enzyme solution to each well/cuvette to start the reaction.
-
Immediately place the plate/cuvette in the spectrophotometer.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time for each substrate concentration.
-
Determine the initial velocity (V_0_) from the linear portion of each curve.
-
Plot V_0_ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
-
Protocol 2: Determination of Inhibitor K_i_
This protocol outlines the procedure for determining the inhibition constant (K_i_) of a competitive inhibitor.
Materials:
-
All materials from Protocol 1
-
Enzyme inhibitor of interest
Procedure:
-
Perform the Assay with Inhibitor:
-
Follow the steps outlined in Protocol 1.
-
In separate sets of reactions, include various fixed concentrations of the inhibitor in the assay mixture along with the varying substrate concentrations.
-
-
Data Analysis:
-
Determine the apparent K_m_ (K_m,app_) and V_max_ (V_max,app_) for each inhibitor concentration by fitting the data to the Michaelis-Menten equation.
-
For a competitive inhibitor, V_max_ will remain unchanged, while K_m,app_ will increase.
-
Plot the K_m,app_ values against the inhibitor concentration. The data should fit a linear equation: K_m,app_ = K_m_ (1 + [I]/K_i_).
-
The K_i_ can be determined from the slope of this line (Slope = K_m_/K_i_).
-
Alternatively, a Dixon plot (1/V_0_ vs. [I]) can be constructed to determine K_i_.
-
Visualizations
Caption: Enzymatic reaction and detection pathway.
Caption: Workflow for enzyme kinetics determination.
References
Preparation of L-Pyroglutamic Acid β-Naphthylamide Stock Solutions: Application Notes and Protocols for Researchers
Abstract
L-Pyroglutamic acid β-naphthylamide (PYR) is a chromogenic substrate widely used for the detection of pyroglutamyl aminopeptidase (PGP-1, EC 3.4.19.3) activity. This enzyme is of significant interest in various fields, including microbiology for the identification of bacterial species such as Streptococcus pyogenes and Enterococcus species, as well as in drug development for its role in the metabolism of peptides and potential involvement in inflammatory diseases.[1][2][3] The proper preparation of PYR stock solutions is critical for obtaining reliable and reproducible results in enzymatic assays. This document provides detailed application notes and protocols for the preparation, storage, and use of L-Pyroglutamic acid β-naphthylamide stock solutions for research applications.
Introduction
L-Pyroglutamic acid β-naphthylamide is a synthetic substrate that is hydrolyzed by pyroglutamyl aminopeptidase I, a cysteine peptidase that cleaves the N-terminal pyroglutamyl residue from peptides.[2][3] The enzymatic cleavage of PYR releases β-naphthylamine, which can then be detected by a colorimetric reaction, typically with p-dimethylaminocinnamaldehyde, to produce a bright pink or cherry-red color. This reaction forms the basis of the widely used PYR test for bacterial identification.
For researchers and drug development professionals, quantitative assays of PGP-1 activity are crucial for studying enzyme kinetics, screening for inhibitors, and understanding its physiological roles. The preparation of a stable and accurately concentrated stock solution of PYR is the foundational step for such assays.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of L-Pyroglutamic acid β-naphthylamide is essential for its effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄N₂O₂ | [4] |
| Molecular Weight | 254.29 g/mol | [4][5] |
| Appearance | White to off-white powder | Sigma-Aldrich |
| Storage (Powder) | 2-8°C or -20°C, desiccated | GoldBio, Sigma-Aldrich |
The solubility of L-Pyroglutamic acid β-naphthylamide is a key consideration for stock solution preparation. While sparingly soluble in aqueous solutions, it exhibits good solubility in organic solvents.
| Solvent | Solubility | Reference |
| Methanol | 50 mg/mL | ChemicalBook |
| Dimethyl Sulfoxide (DMSO) | Soluble | Inferred from various sources |
| Dimethylformamide (DMF) | Soluble | Inferred from various sources |
For most research applications, particularly in enzymatic assays that are sensitive to organic solvents, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution due to its high solubilizing power and compatibility with many biological assays at low final concentrations.
Experimental Protocols
Preparation of a 10 mM L-Pyroglutamic Acid β-Naphthylamide Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a concentration commonly used as a starting point for various enzymatic assays.
Materials:
-
L-Pyroglutamic acid β-naphthylamide (MW: 254.29 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 2.54 mg of L-Pyroglutamic acid β-naphthylamide powder and transfer it to a clean, dry microcentrifuge tube or amber glass vial.
-
Solubilization: Add 1.0 mL of anhydrous DMSO to the tube containing the powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light. When stored properly, the stock solution in DMSO is stable for several months.
Protocol for a Quantitative Pyroglutamyl Aminopeptidase (PGP-1) Assay
This protocol provides a general framework for a quantitative colorimetric assay of PGP-1 activity using the prepared PYR stock solution. Assay conditions, including buffer composition, enzyme concentration, and substrate concentration, may need to be optimized for specific experimental goals.
Materials:
-
10 mM L-Pyroglutamic acid β-naphthylamide stock solution in DMSO
-
Purified or recombinant PGP-1 enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing a reducing agent like 1 mM DTT, as PGP-1 is a cysteine peptidase)
-
PYR Reagent (p-dimethylaminocinnamaldehyde solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Working Solutions:
-
Dilute the 10 mM PYR stock solution in Assay Buffer to the desired final concentrations (e.g., for a Km determination, a range of concentrations from 0.1 mM to 2 mM might be appropriate). Note that the final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
Prepare a solution of PGP-1 in Assay Buffer at the desired concentration.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add the appropriate volume of the diluted PYR working solution.
-
Include control wells:
-
No Enzyme Control: PYR solution with Assay Buffer instead of the enzyme solution.
-
No Substrate Control: Enzyme solution with Assay Buffer instead of the PYR solution.
-
-
-
Initiate the Reaction: Add the PGP-1 enzyme solution to each well to start the reaction. The final volume in each well should be consistent.
-
Incubation: Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined amount of time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the Reaction and Develop Color: Add the PYR Reagent to each well to stop the enzymatic reaction and initiate the color development.
-
Read Absorbance: Measure the absorbance of each well at the appropriate wavelength for the colored product (typically around 530 nm) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the control wells from the test wells. The rate of the reaction can be calculated from the absorbance values and used for kinetic analysis or inhibitor screening.
Diagrams
Caption: Experimental workflow for the preparation and use of L-Pyroglutamic acid β-naphthylamide.
References
- 1. Pyroglutamyl-peptidase I - Wikipedia [en.wikipedia.org]
- 2. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. goldbio.com [goldbio.com]
- 5. bluetigerscientific.com [bluetigerscientific.com]
Application of the PYR Test in Veterinary Microbiology: A Detailed Guide for Researchers and Professionals
Introduction
The L-pyrrolidonyl-β-naphthylamide (PYR) test is a rapid enzymatic assay used in microbiology to detect the activity of the enzyme pyrrolidonyl aminopeptidase.[1][2][3] This test plays a crucial role in the presumptive identification of various bacterial species of veterinary importance, offering a simple and cost-effective method for preliminary characterization.[4] This document provides detailed application notes and protocols for the use of the PYR test in veterinary microbiology, targeting researchers, scientists, and drug development professionals.
Principle of the PYR Test
The PYR test is based on the hydrolysis of the substrate L-pyrrolidonyl-β-naphthylamide by the bacterial enzyme L-pyrrolidonyl aminopeptidase. This enzymatic cleavage releases β-naphthylamide.[1][2] The free β-naphthylamide then reacts with a developing reagent, typically N,N-dimethylaminocinnamaldehyde, to produce a bright pink or cherry-red color, indicating a positive result.[1][2] The absence of a color change, or the development of a yellow or orange color, signifies a negative result.[2]
Applications in Veterinary Microbiology
The PYR test is a valuable tool in the veterinary diagnostic laboratory for the differentiation of several Gram-positive cocci. Its primary applications include:
-
Differentiation of Staphylococcus Species: The PYR test is particularly useful in distinguishing between different species of staphylococci isolated from animals. This is critical as the pathogenicity and antimicrobial resistance patterns can vary significantly between species.
-
PYR-Positive Staphylococci: Staphylococcus pseudintermedius, Staphylococcus schleiferi, and Staphylococcus delphini are clinically significant pathogens in companion animals and are typically PYR-positive.[5]
-
PYR-Negative Staphylococci: Staphylococcus aureus, a major pathogen in both human and veterinary medicine, is consistently PYR-negative. This allows for a rapid presumptive differentiation from the PYR-positive coagulase-positive staphylococci mentioned above.
-
-
Identification of Enterococcus Species: Enterococci are important opportunistic pathogens in a variety of animal species. The PYR test is a key component in their identification, as most clinically relevant Enterococcus species are PYR-positive.
-
Identification of Trueperella pyogenes: Previously known as Arcanobacterium pyogenes, Trueperella pyogenes is a significant cause of suppurative infections in livestock. This bacterium is PYR-positive, and the test can aid in its identification.[1]
-
Differentiation of Streptococci: While its application in differentiating veterinary streptococci is less defined than in human medicine, it can still provide useful information. For instance, it is used to differentiate Group A and Group D streptococci from other streptococci.[2] Streptococcus pyogenes (Lancefield Group A), although more significant in humans, is PYR-positive. Most other beta-hemolytic streptococci are PYR-negative. The PYR status of important veterinary streptococci like Streptococcus equi subspecies is not consistently reported, and other identification methods are generally preferred for these organisms.
Data Presentation: PYR Test Reactions of Key Veterinary Bacteria
The following table summarizes the expected PYR test reactions for several bacteria of veterinary importance.
| Bacterial Species | Common Host(s) | Disease Association | PYR Test Reaction | Sensitivity (%) | Specificity (%) | Reference(s) |
| Staphylococcus pseudintermedius | Dogs, Cats | Pyoderma, otitis externa, surgical site infections | Positive | >95 | >95 | [5] |
| Staphylococcus schleiferi | Dogs | Otitis externa, pyoderma | Positive | High | High | [6] |
| Staphylococcus delphini | Dolphins, various animals | Skin lesions, abscesses | Positive | >95 | 100 | [5][7] |
| Staphylococcus aureus | Various | Mastitis, skin infections, systemic infections | Negative | N/A | High | [8] |
| Enterococcus faecalis | Various | Opportunistic infections | Positive | ~96 | High | [1] |
| Enterococcus faecium | Various | Opportunistic infections | Positive | ~96 | High | [1] |
| Trueperella pyogenes | Cattle, Swine, Sheep, Goats | Abscesses, mastitis, pneumonia | Positive | High | High | [1] |
| Streptococcus equi subsp. equi | Horses | Strangles | Generally Negative | Not well established | Not well established | |
| Streptococcus equi subsp. zooepidemicus | Horses, various | Pneumonia, endometritis, septicemia | Generally Negative | Not well established | Not well established | |
| Corynebacterium pseudotuberculosis | Sheep, Goats, Horses | Caseous lymphadenitis | Generally Negative | Not well established | Not well established | [9] |
| Rhodococcus equi | Foals | Pneumonia | Not applicable/Negative | N/A | N/A | [10][11] |
Note: Sensitivity and specificity values can vary depending on the specific test kit and the bacterial population being tested. The data presented here are aggregated from available literature.
Experimental Protocols
The PYR test can be performed using either a disk/strip method or a broth method.[2] The disk method is more rapid and commonly used in diagnostic laboratories.
Rapid Disk/Strip Method
Materials:
-
PYR test disks or strips impregnated with L-pyrrolidonyl-β-naphthylamide
-
PYR reagent (N,N-dimethylaminocinnamaldehyde)
-
Sterile distilled water or deionized water
-
Sterile inoculating loops or swabs
-
Microscope slides or Petri dishes
-
Positive control organism (e.g., Enterococcus faecalis ATCC 29212)
-
Negative control organism (e.g., Staphylococcus aureus ATCC 25923)
Procedure:
-
Place a PYR disk on a clean microscope slide or in a sterile Petri dish.
-
Slightly moisten the disk with a single drop of sterile water. Do not oversaturate the disk, as this can lead to false-negative results.[1]
-
Using a sterile loop or swab, pick several well-isolated colonies of the test organism from a fresh (18-24 hour) culture on a non-selective medium like blood agar.
-
Smear the inoculum onto the surface of the moistened PYR disk.
-
Incubate the disk at room temperature for 2-5 minutes.
-
After incubation, add one drop of the PYR reagent to the disk.
-
Observe for a color change within 1-2 minutes.
Interpretation of Results:
-
Positive: Development of a bright pink or cherry-red color.[2]
-
Negative: No color change or the development of a yellow or orange color.[2]
Broth Method
Materials:
-
PYR broth tubes
-
PYR reagent (N,N-dimethylaminocinnamaldehyde)
-
Sterile inoculating loops
-
Incubator at 35-37°C
-
Positive and negative control organisms
Procedure:
-
Inoculate a tube of PYR broth with 3-5 colonies of the test organism from a fresh culture.[1]
-
Incubate the broth tube aerobically at 35-37°C for 4 hours.[1]
-
After incubation, add 2-3 drops of the PYR reagent to the broth.[1]
-
Observe for a color change within 1-2 minutes.
Interpretation of Results:
-
Positive: Development of a bright pink or cherry-red color in the broth.
-
Negative: No color change or a yellowing of the broth.
Quality Control
It is essential to perform quality control testing with each new batch of PYR disks/broth and reagents.
-
Positive Control: Enterococcus faecalis (ATCC 29212) should yield a positive (red) result.
-
Negative Control: Staphylococcus aureus (ATCC 25923) should yield a negative (no color change) result.
Mandatory Visualizations
Biochemical Pathway of the PYR Test
Caption: Biochemical pathway of the PYR test.
Experimental Workflow for the Rapid Disk PYR Test
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. microbenotes.com [microbenotes.com]
- 3. examtube.in [examtube.in]
- 4. flabslis.com [flabslis.com]
- 5. Evaluation of Pyrrolidonyl Arylamidase Activity in Staphylococcus delphini - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of Staphylococcus schleiferi from dogs with pyoderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Pyrrolidonyl Arylamidase Activity in Staphylococcus delphini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Staphylococcus pseudintermedius Isolates from Wound Cultures by Matrix-Assisted Laser Desorption Ionization–Time of Flight Mass Spectrometry Improves Accuracy of Susceptibility Reporting at an Increase in Cost - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corynebacterium pseudotuberculosis - Wikipedia [en.wikipedia.org]
- 10. Molecular characterization of Rhodococcus equi isolates in equines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vetmed.tamu.edu [vetmed.tamu.edu]
Application Notes and Protocols for L-Pyroglutamic Acid β-Naphthylamide in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Pyroglutamic acid β-naphthylamide (PYR) is a chromogenic and fluorogenic substrate for pyroglutamyl-peptidase I (PGP-1), a cysteine peptidase that specifically cleaves N-terminal pyroglutamyl residues from peptides and proteins.[1][2] This enzymatic activity is crucial in the regulation of various physiological processes, including the metabolism of peptide hormones like thyrotropin-releasing hormone (TRH) and luteinizing hormone-releasing hormone (LHRH).[1] PGP-1 has emerged as a potential therapeutic target for a range of conditions, including inflammation and cancer. These application notes provide detailed protocols for utilizing L-pyroglutamic acid β-naphthylamide in high-throughput screening (HTS) assays to identify and characterize inhibitors of PGP-1.
Principle of the Assay
The enzymatic hydrolysis of L-pyroglutamic acid β-naphthylamide by PGP-1 releases β-naphthylamine. This product can be detected by two primary methods suitable for HTS:
-
Colorimetric Detection: The released β-naphthylamine can be diazotized and coupled with a chromogenic agent to produce a colored product, which can be quantified by measuring its absorbance.
-
Fluorometric Detection: The liberated β-naphthylamine is fluorescent and can be directly measured, offering higher sensitivity, which is often preferred for HTS applications.
Data Presentation
Quantitative data from initial characterization and screening assays should be organized for clear interpretation and comparison.
Enzyme Kinetics
The Michaelis-Menten kinetics for PGP-1 can be determined using a fluorogenic substrate. While the following data is for the analogous substrate pyroglutamyl 7-aminomethylcoumarin with recombinant human PGP-1, similar characterization should be performed for L-pyroglutamic acid β-naphthylamide.[3]
| Parameter | Value |
| Km | 0.132 ± 0.024 mM |
| kcat | 2.68 x 10-5 s-1 |
Inhibitor Potency
A critical aspect of an HTS campaign is the determination of the potency of identified inhibitors, typically expressed as the half-maximal inhibitory concentration (IC50). Below are examples of known PGP-1 inhibitors.
| Inhibitor | Potency |
| N-carbobenzoxypyroglutamyl diazomethyl ketone | Ki = 0.12 mM[1] |
| Various Natural Inhibitors | Micromolar Activity |
Signaling Pathway and Experimental Workflow
PGP-1 Catalytic Mechanism and Biological Role
PGP-1 is a cysteine peptidase that utilizes a catalytic triad of Cysteine, Histidine, and Aspartate to hydrolyze the peptide bond at the N-terminal pyroglutamyl residue of various peptides and proteins. This activity is essential for the degradation and regulation of hormones such as TRH and LHRH.
High-Throughput Screening Workflow
A typical HTS workflow for identifying PGP-1 inhibitors involves several stages, from assay development to hit validation.
Experimental Protocols
Materials and Reagents
-
Recombinant Human Pyroglutamyl-Peptidase I (PGP-1)
-
L-Pyroglutamic Acid β-Naphthylamide (Substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM EDTA)
-
Dimethyl Sulfoxide (DMSO)
-
96- or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader
Protocol 1: Fluorescence-Based HTS Assay for PGP-1 Inhibitors
This protocol is designed for a high-throughput format to screen for inhibitors of PGP-1.
-
Compound Preparation:
-
Prepare a stock solution of test compounds in DMSO (e.g., 10 mM).
-
Create a working solution by diluting the stock solution in assay buffer to the desired screening concentration (e.g., 10 µM).
-
-
Enzyme Preparation:
-
Prepare a working solution of PGP-1 in assay buffer. The final concentration should be determined during assay development to ensure a linear reaction rate and a sufficient signal-to-background ratio.
-
-
Substrate Preparation:
-
Prepare a stock solution of L-Pyroglutamic Acid β-Naphthylamide in DMSO (e.g., 20 mM).
-
Dilute the stock solution in assay buffer to the desired final concentration (typically at or near the Km value).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound working solution to the appropriate wells. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Add 10 µL of the PGP-1 working solution to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate working solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~340 nm and emission at ~410 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the control wells.
-
Compounds showing significant inhibition (e.g., >50%) are considered "hits" and should be further evaluated.
-
Protocol 2: Determination of IC50 Values
This protocol is for determining the potency of hit compounds identified in the primary screen.
-
Compound Preparation:
-
Prepare a serial dilution of the hit compound in DMSO.
-
Create working solutions by diluting the serial dilutions in assay buffer.
-
-
Assay Procedure:
-
Follow the same procedure as the HTS assay, but instead of a single concentration, add the different concentrations of the serially diluted compound to the wells.
-
-
Data Analysis:
-
Plot the percent inhibition as a function of the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Colorimetric Assay for PGP-1 Activity
This protocol provides an alternative colorimetric method for measuring PGP-1 activity.
-
Reagent Preparation:
-
Reagent A: 0.1 M Tris-HCl, pH 8.0.
-
Reagent B (Substrate Solution): 20 mM L-Pyroglutamic Acid β-Naphthylamide in methanol.
-
Reagent C (Color Reagent): Prepare fresh by mixing equal volumes of 0.2% (w/v) sodium nitrite and 0.5% (w/v) ammonium sulfamate. After 3 minutes, add an equal volume of 0.05% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride in 95% ethanol.
-
-
Assay Procedure:
-
In a microcentrifuge tube, mix 100 µL of Reagent A, 10 µL of the enzyme solution, and any potential inhibitors.
-
Pre-incubate at 37°C for 10 minutes.
-
Start the reaction by adding 20 µL of Reagent B.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 25% (w/v) trichloroacetic acid.
-
Centrifuge to pellet any precipitate.
-
Transfer 100 µL of the supernatant to a new well in a clear 96-well plate.
-
Add 100 µL of Reagent C to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 580 nm.
-
Conclusion
L-Pyroglutamic acid β-naphthylamide is a versatile substrate for the development of robust and sensitive high-throughput screening assays for pyroglutamyl-peptidase I. The provided protocols for both fluorescence and colorimetric detection methods, along with guidelines for data interpretation and workflow, offer a comprehensive resource for researchers aiming to identify and characterize novel PGP-1 inhibitors for therapeutic development.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Frontiers | Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation [frontiersin.org]
- 3. Stability and kinetic studies on recombinant pyroglutamyl peptidase I and two mutant forms - DORAS [doras.dcu.ie]
Application Notes and Protocols: L-Pyroglutamic Acid β-Naphthylamide in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Pyroglutamic Acid β-Naphthylamide (PYR) is a chromogenic and fluorogenic substrate primarily utilized for the detection and quantification of pyroglutamyl aminopeptidase (EC 3.4.19.3) activity.[1][2] This enzyme, also known as pyrrolidonyl peptidase, specifically cleaves the N-terminal pyroglutamyl residue from peptides.[3][4] The enzymatic hydrolysis of PYR releases β-naphthylamide, a compound that can be detected colorimetrically after diazotization or by its intrinsic fluorescence, providing a robust method for assaying enzyme activity.[5][6]
In pharmaceutical research, PYR serves as a critical tool in several areas:
-
Microbiological Identification: The "PYR test" is a rapid diagnostic method for the presumptive identification of Streptococcus pyogenes (Group A Streptococcus) and Enterococcus species, both of which produce pyrrolidonyl aminopeptidase.[3][7]
-
Enzyme Characterization and Inhibitor Screening: PYR is widely used to study the kinetics of pyroglutamyl peptidases and to screen for potential inhibitors, which may have therapeutic applications in neurology and endocrinology.[8]
-
Neuroscience Research: The substrate is instrumental in studying the metabolism of neuropeptides with N-terminal pyroglutamate, such as Thyrotropin-Releasing Hormone (TRH).[9][10] The degradation of these neuropeptides by specific pyroglutamyl peptidases, like the TRH-degrading ectoenzyme (Pyroglutamyl Peptidase II), is a key regulatory mechanism in the central nervous system and the endocrine system.[4][5]
These application notes provide detailed protocols for the use of L-Pyroglutamic Acid β-Naphthylamide in key pharmaceutical research applications, alongside quantitative data and illustrations of relevant biological pathways.
Data Presentation
Table 1: Kinetic Parameters of Pyroglutamyl Aminopeptidases with Various Substrates
| Enzyme Source/Type | Substrate | Km (mM) | Vmax (nmol/min/mg) | kcat (s-1) | Reference |
| Rat Pyroglutamyl Aminopeptidase I | L-pGlu-L-Ala | 0.057 | N/A | N/A | [1] |
| Rat Pyroglutamyl Aminopeptidase I | L-OTCA-L-Ala | 0.43 | N/A | N/A | [1] |
| Rat Pyroglutamyl Aminopeptidase I | L-OOCA-L-Ala | 0.71 | N/A | N/A | [1] |
| Rat Pyroglutamyl Aminopeptidase I | L-OICA-L-Ala | 0.42 | N/A | N/A | [1] |
| Streptococcus pyogenes Peptidase | Pyroglutamylalanine | 0.34 | N/A | N/A | [11] |
| Streptococcus pyogenes Peptidase | Pyroglutamyltyrosine | 0.47 | N/A | N/A | [11] |
N/A: Not Available in the cited literature.
Table 2: Tissue-Specific Activity of Pyroglutamyl Peptidase II in Rats
| Tissue/Condition | Enzyme Activity (% of Control) | Reference |
| Adenohypophysis (Triiodothyronine treated) | 376% | [12] |
| Adenohypophysis (Hypothyroid) | 23% | [12] |
Experimental Protocols
Protocol 1: Colorimetric Assay for Pyroglutamyl Aminopeptidase Activity
This protocol is adapted from a general procedure for the enzymatic assay of L-Pyroglutamate Aminopeptidase.[12]
Principle:
L-Pyroglutamyl aminopeptidase hydrolyzes L-Pyroglutamic Acid β-Naphthylamide to L-pyroglutamic acid and β-naphthylamine. The liberated β-naphthylamine is then diazotized with sodium nitrite in an acidic medium, and the excess nitrite is removed by ammonium sulfamate. Finally, the diazonium salt is coupled with N-(1-Naphthyl)ethylenediamine to form a stable, colored azo dye, which is measured spectrophotometrically at 580 nm.
Materials:
-
Substrate Solution: 20 mM L-Pyroglutamic Acid β-Naphthylamide in methanol.
-
Buffer: 100 mM Potassium Phosphate buffer, pH 8.0 at 37°C, containing 10 mM EDTA, 5% glycerol, and 5 mM DTT.
-
Enzyme Solution: Prepare a solution of the enzyme in cold buffer immediately before use.
-
Stopping Reagent: 25% Trichloroacetic Acid (TCA).
-
Color Reagent A: 0.2% Sodium Nitrite solution in deionized water.
-
Color Reagent B: 0.5% Ammonium Sulfamate solution in deionized water.
-
Color Reagent C: N-(1-Naphthyl)ethylenediamine solution (prepared by dissolving the contents of a commercially available vial in 110 ml of 95% ethanol).
-
Standard: β-Naphthylamine standard solutions of known concentrations.
-
Microplate reader or spectrophotometer.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube or a well of a microplate, add 1.00 mL of the buffer.
-
Add 0.10 mL of the Substrate Solution.
-
Equilibrate the mixture to 37°C.
-
-
Enzyme Reaction:
-
To initiate the reaction, add 0.10 mL of the Enzyme Solution.
-
For the blank, add 0.10 mL of the buffer instead of the enzyme solution.
-
Mix immediately and incubate at 37°C for a defined period (e.g., 15 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding 0.20 mL of the Stopping Reagent (25% TCA).
-
-
Color Development:
-
Add 0.20 mL of Color Reagent A (Sodium Nitrite) and mix. Incubate for 3 minutes at room temperature.
-
Add 0.20 mL of Color Reagent B (Ammonium Sulfamate) and mix. Incubate for 5 minutes at room temperature.
-
Add 0.20 mL of Color Reagent C (N-(1-Naphthyl)ethylenediamine) and mix. Incubate for 10 minutes at room temperature for color development.
-
-
Measurement:
-
Measure the absorbance of the solution at 580 nm.
-
-
Quantification:
-
Create a standard curve using known concentrations of β-naphthylamine.
-
Calculate the amount of β-naphthylamine released in the enzymatic reaction from the standard curve.
-
Enzyme activity is typically expressed as nanomoles of β-naphthylamide released per minute per milligram of protein. One unit of activity is defined as the amount of enzyme that hydrolyzes 1.0 nanomole of L-Pyroglutamic Acid β-Naphthylamide per minute at pH 8.0 and 37°C.[12]
-
Protocol 2: Rapid PYR Test for Bacterial Identification (Disk Method)
This protocol is a standard method used in clinical microbiology for the presumptive identification of Streptococcus pyogenes and Enterococcus species.[3][7]
Principle:
Bacteria possessing the enzyme pyrrolidonyl aminopeptidase hydrolyze the L-Pyroglutamic Acid β-Naphthylamide impregnated on the disk, releasing free β-naphthylamide. The addition of a developing reagent containing p-dimethylaminocinnamaldehyde results in the formation of a red Schiff base, indicating a positive test.[3]
Materials:
-
PYR test disks (impregnated with L-Pyroglutamic Acid β-Naphthylamide).
-
PYR reagent (containing p-dimethylaminocinnamaldehyde).
-
Sterile distilled water or deionized water.
-
Sterile inoculating loop or applicator stick.
-
Petri dish.
-
Bacterial culture (18-24 hour pure culture on a non-selective medium like blood agar).
Procedure:
-
Disk Preparation:
-
Using sterile forceps, place a PYR disk in a clean, empty petri dish.
-
Slightly moisten the disk with a drop of sterile distilled water. Do not oversaturate.
-
-
Inoculation:
-
Using a sterile loop, pick 2-3 well-isolated colonies from the culture plate.
-
Smear the colonies onto the surface of the moistened PYR disk, creating a visible paste.
-
-
Incubation:
-
Incubate the inoculated disk at room temperature for 2 minutes.
-
-
Color Development:
-
After the incubation period, add one drop of the PYR reagent to the disk.
-
-
Interpretation of Results:
Signaling Pathways and Logical Relationships
Thyrotropin-Releasing Hormone (TRH) Degradation Pathway
The enzymatic degradation of TRH by Pyroglutamyl Peptidase II (also known as TRH-degrading ectoenzyme or thyroliberinase) is a critical step in the regulation of the hypothalamic-pituitary-thyroid (HPT) axis.[5][10] This enzyme specifically cleaves the pyroglutamyl-histidine bond of TRH, inactivating the hormone.[4]
Caption: Regulation of the HPT axis and the role of Pyroglutamyl Peptidase II in TRH degradation.
Experimental Workflow for PYR Test
The following diagram illustrates the logical steps involved in performing a rapid PYR test for bacterial identification.
Caption: Workflow for the rapid PYR test for bacterial identification.
References
- 1. Pyroglutamyl aminopeptidase I, as a drug metabolizing enzyme, recognizes xenobiotic substrates containing L-2-oxothiazolidine-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protease Pathways in Peptide Neurotransmission and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyroglutamyl-peptidase II - Wikipedia [en.wikipedia.org]
- 6. Regulation of the Hypothalamic Thyrotropin Releasing Hormone (TRH) Neuron by Neuronal and Peripheral Inputs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Thyrotrophin releasing hormone degradation by rat synaptosomal peptidases: production of the metabolite His-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Tissue-specific regulation of pyroglutamate aminopeptidase II activity by thyroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PYR Test Troubleshooting
This guide provides troubleshooting assistance for false negative results in the Pyrrolidonyl Arylamidase (PYR) test, a rapid colorimetric method for the presumptive identification of certain bacteria, including Streptococcus pyogenes (group A strep) and Enterococcus species.[1][2]
Frequently Asked Questions (FAQs) - Troubleshooting False Negatives
Q1: My PYR test is negative, but I suspect the organism should be positive. What are the common causes of a false negative result?
Several factors can lead to a false negative PYR test. These include procedural errors and issues with the bacterial culture itself. Common causes are:
-
Inoculum Issues:
-
Insufficient Inoculum: A very small amount of bacteria may not contain enough enzyme to produce a visible color change.[3] A heavy inoculum is recommended.[4]
-
Culture Source: Using inoculum from selective media or tube biochemical agars can lead to false-negative results.[1][2][4][5] It is preferable to use colonies from a fresh (18-24 hour) culture on a non-selective medium like a blood agar plate.[3][4][6]
-
-
Reagent and Disk Issues:
-
Excessively Moist Disk: A disk that is too wet can dilute the reactants and prevent a proper reaction, leading to a false negative.[1][2][3][4][5] The disk should be slightly moistened, not flooded.[1][4][7]
-
Improper Reagent Storage: The PYR reagent should be stored in cold and dark conditions to maintain its efficacy.[3]
-
-
Procedural Errors:
Q2: How can I be sure my PYR reagents and disks are working correctly?
Performing quality control (QC) is essential. You should test each new lot of PYR disks or reagents with known positive and negative control organisms before use.[4]
| QC Organism | ATCC Strain | Expected PYR Result |
| Enterococcus faecalis | ATCC 29212 | Positive (Bright pink or cherry-red color) |
| Streptococcus pyogenes | ATCC 19615 | Positive (Bright pink or cherry-red color) |
| Streptococcus agalactiae | ATCC 12386 | Negative (No color change) |
| Escherichia coli | ATCC 25922 | Negative (No color change) |
A positive result is indicated by the development of a bright pink or cherry-red color within 1-2 minutes of adding the reagent.[1][3] No color change, or the development of a yellow or orange color, indicates a negative result.[2][6]
Q3: Can the age of the bacterial culture affect the PYR test result?
Yes, the age of the culture is important. It is recommended to use colonies from a fresh 18-24 hour culture for the PYR test.[1][3][4][7] Older cultures may have reduced enzymatic activity, potentially leading to a weaker or false-negative result.
Q4: I observed a blue-green color after adding the PYR reagent. What does this mean?
A blue-green color development is considered a negative result. This can sometimes be observed with indole-positive organisms like Escherichia coli and some Proteus species, especially when the culture is taken from media with a high tryptophan content.[1][2][4]
Experimental Protocols
PYR Disk Test (Rapid Method)
This protocol outlines the standard procedure for performing a rapid PYR test using a disk.
-
Preparation: Using sterile forceps, place a PYR disk onto a clean, dry surface, such as a petri dish or a microscope slide.[3][4]
-
Moistening the Disk: Add a small amount (approximately 10 µl) of sterile distilled or deionized water to the disk. The disk should be moist, but not saturated.[1][3][5][7] Do not flood the disk.[1][4][7]
-
Inoculation: With a sterile inoculating loop or wooden applicator stick, pick up several well-isolated colonies of the test organism from an 18- to 24-hour-old culture on a non-selective agar plate.[3][4]
-
Smearing: Gently rub a heavy inoculum onto the moistened area of the PYR disk.[4]
-
Incubation: Allow the inoculated disk to incubate at room temperature for 1-2 minutes.[1][6][7]
-
Reagent Addition: After the incubation period, add one drop of the PYR reagent (N,N-dimethylaminocinnamaldehyde) to the disk.[1][4][7]
-
Result Interpretation: Observe for a color change within 1-2 minutes of adding the reagent.[1][7]
PYR Broth Test
This method uses a broth medium containing the PYR substrate.
-
Inoculation: Inoculate a tube of PYR broth with 3-5 colonies from an 18-24 hour pure culture of the test organism.[1][4][7]
-
Incubation: Incubate the broth tube aerobically at 35-37°C for 4 hours.[1][4][5][7]
-
Reagent Addition: After incubation, add 2-3 drops of the PYR reagent to the broth.[1][4][7]
-
Result Interpretation: Observe for a color change within 1-2 minutes of adding the reagent.[1][7]
Troubleshooting Workflow and Signaling Pathway
Caption: Troubleshooting workflow for a negative PYR test result.
Caption: Biochemical pathway of the PYR test.
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. microbenotes.com [microbenotes.com]
- 4. PYR ( L-Pyrrolidonyl-β-Naphthylamide) Test- Principle, Uses, Procedure, Result Interpretaion, Examples and Limitation [microbiologynotes.com]
- 5. PYR Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 6. flabslis.com [flabslis.com]
- 7. L-Pyrrolidonyl Arylamidase (PYR) test: Principle, Requirements, Procedure and Results - Online Biology Notes [onlinebiologynotes.com]
PYR Test Troubleshooting: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Pyrrolidonyl Arylamidase (PYR) testing, with a focus on resolving false positive results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the PYR test?
The PYR test is a rapid enzymatic assay used for the presumptive identification of certain bacteria.[1][2][3] It detects the activity of the enzyme L-pyrrolidonyl arylamidase.[1][2][3] This enzyme hydrolyzes the substrate L-pyrrolidonyl-β-naphthylamide (PYR) to produce β-naphthylamine.[1][2][3] In the presence of a developing reagent, typically N,N-dimethylaminocinnamaldehyde, the β-naphthylamine forms a red-colored Schiff base, indicating a positive result.[4]
Q2: My PYR test is positive, but I suspect it's a false positive. What are the common causes?
A suspected false positive PYR test can arise from several factors, primarily related to procedural errors or the presence of organisms that are expected to be PYR-positive but were not the target of the investigation.
Common Causes of Unexpected Positive PYR Results:
-
Excessive Inoculum: Using too large of a bacterial inoculum can lead to non-specific hydrolysis of the substrate, resulting in a false positive reading.[2]
-
Presence of Inherently PYR-Positive Organisms: The test is not exclusively positive for Group A Streptococci and Enterococci. A positive result may be due to the presence of other organisms that naturally produce the L-pyrrolidonyl arylamidase enzyme. It is crucial to perform additional biochemical tests for complete identification.[1][5]
-
Reading the Results After the Recommended Time: Non-specific color reactions may occur if the results are read after the time specified in the protocol (typically 1-2 minutes).[1][6]
Q3: Which organisms other than Group A Streptococci and Enterococci can give a positive PYR test?
Several bacterial species and groups can yield a positive PYR test. Misidentification of these as the primary target of the assay can be a source of confusion.
| Bacterial Group | PYR-Positive Genera/Species |
| Gram-Positive Cocci | Aerococcus spp.[1][5], Gemella spp.[1], Lactococcus spp.[1][5], Some Coagulase-Negative Staphylococcus spp. (S. haemolyticus, S. lugdunensis, S. schleiferi)[1][5], Staphylococcus delphini[7] |
| Gram-Negative Bacilli | Citrobacter spp.[1][5], Klebsiella spp.[1][5], Yersinia spp.[1][5], Enterobacter spp.[1][5], Serratia spp.[1] |
| Gram-Positive Rods | Corynebacterium (Arcanobacterium) haemolyticum[1][5] |
Q4: The test resulted in a faint or weak pink color. Is this considered a positive result?
A pale or weak pink reaction is generally considered a negative result.[1][4][8] A positive reaction should be a distinct, bright cherry-red color that appears within the recommended time frame.[1][2] If a weak reaction is observed, it is advisable to repeat the test, ensuring proper inoculum density and incubation time.[7]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot unexpected positive PYR test results.
Problem: Unexpected Positive PYR Test Result
Step 1: Verify the Inoculum
-
Question: Was the inoculum taken from a pure culture?
-
Action: The PYR test should always be performed on a well-isolated, pure culture from a non-selective medium like blood agar.[1][5] Contamination with a PYR-positive organism can lead to a false positive result. Re-streak the culture to ensure purity and repeat the test.
-
Question: Was the inoculum size appropriate?
-
Action: An excessive inoculum can cause non-specific hydrolysis.[2] Use a sterile loop or stick to pick 1-2 well-isolated colonies. Avoid creating a thick, heavy paste on the disk.
Step 2: Review the Test Procedure
-
Question: Was the test read within the correct timeframe?
-
Action: Read the result within 1-2 minutes of adding the reagent.[1] Reading the test after this window may lead to the development of non-specific, faint colors that can be misinterpreted as positive.[1][6]
-
Question: Was the correct reagent used and was it stored properly?
-
Action: Ensure the N,N-dimethylaminocinnamaldehyde reagent is not expired and has been stored according to the manufacturer's instructions, typically in the dark at 2-8°C.[4]
Step 3: Consider the Identity of the Isolate
-
Question: Could the isolate be one of the other PYR-positive organisms?
-
Action: Refer to the table of PYR-positive organisms. Perform additional biochemical tests to confirm the identity of your isolate, such as catalase, coagulase, or other species-specific tests.
Experimental Protocols
PYR Disk Test (Rapid Method)
-
Using sterile forceps, place a PYR disk on a clean, dry surface, such as a petri dish.
-
Slightly moisten the disk with sterile or deionized water. Do not oversaturate the disk, as this can lead to false-negative results.[4][9]
-
With a sterile applicator stick or loop, pick 1-2 well-isolated colonies from an 18- to 24-hour-old pure culture grown on a non-selective medium.
-
Gently rub the colonies onto a small area of the PYR disk.
-
Incubate the disk at room temperature for 1-2 minutes.[1] For slow-growing organisms, this time may be extended up to 10 minutes.[4]
-
After incubation, add one drop of the PYR developing reagent (N,N-dimethylaminocinnamaldehyde) to the disk.[1]
-
Observe for a color change within 1-2 minutes.[1]
PYR Broth Test
-
Inoculate a tube of PYR broth with 3-5 colonies from an 18- to 24-hour-old pure culture.[9]
-
Incubate the broth aerobically at 35-37°C for 4 hours.[9]
-
After incubation, add 2-3 drops of the PYR developing reagent.
-
Observe for a color change within 1-2 minutes.[9]
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting a suspected false positive PYR test result.
Caption: Troubleshooting workflow for false positive PYR tests.
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. examtube.in [examtube.in]
- 3. flabslis.com [flabslis.com]
- 4. microbenotes.com [microbenotes.com]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. L-Pyrrolidonyl Arylamidase (PYR) test: Principle, Requirements, Procedure and Results - Online Biology Notes [onlinebiologynotes.com]
- 7. Evaluation of Pyrrolidonyl Arylamidase Activity in Staphylococcus delphini - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicallabnotes.com [medicallabnotes.com]
- 9. PYR ( L-Pyrrolidonyl-β-Naphthylamide) Test- Principle, Uses, Procedure, Result Interpretaion, Examples and Limitation [microbiologynotes.com]
Technical Support Center: Optimizing the PYR Test
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for the L-pyrrolidonyl-β-naphthylamide (PYR) test.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the PYR test?
The PYR test is a rapid biochemical assay used to detect the activity of the enzyme pyrrolidonyl aminopeptidase.[1] This enzyme hydrolyzes the substrate L-pyrrolidonyl-β-naphthylamide (PYR) to produce β-naphthylamide. The free β-naphthylamide then reacts with a colorimetric developing reagent, typically N,N-dimethylaminocinnamaldehyde, to form a bright pink or cherry-red Schiff base, indicating a positive result.[1][2]
Q2: What are the standard incubation times for the PYR test?
There are two primary methods for the PYR test, each with a different standard incubation time:
-
Rapid Disk Method: The standard incubation time is 2 minutes at room temperature.[3] However, for slow-growing organisms, this can be extended to 10 minutes.[1][4]
-
Broth Method: The standard incubation is 4 hours at 35-37°C in a non-CO2 incubator.[2][5][6]
Q3: When should I consider extending the incubation time?
Extended incubation may be necessary in the following situations:
-
Slow-Growing Organisms: For bacteria that exhibit slower growth rates, a longer incubation period may be required to allow for sufficient enzyme production. For the rapid disk method, an extension to 10 minutes is recommended for such organisms.[1][4]
-
Weak or Ambiguous Results: If a faint pink or pale orange color is observed, it may be beneficial to repeat the test with a longer incubation time to see if a more definitive positive result develops.[7] For the disk test, a repeat test with a 5-minute incubation is suggested for weak results.[7]
Q4: Can the incubation time be too long?
Yes, excessively long incubation times can lead to false-positive results. It is crucial to read the results within the timeframe specified by the manufacturer, typically within 1-2 minutes after adding the developing reagent.[1][2] Reading results after this window may lead to non-specific color development.
Troubleshooting Guide
This guide addresses common issues encountered during the PYR test, with a focus on optimizing incubation time.
| Problem | Potential Cause | Recommended Action |
| False-Negative Result | Incubation time too short. | For the rapid disk method, especially with suspected slow-growing organisms, extend the incubation time from 2 minutes to 10 minutes.[1][4] For the broth method, ensure the full 4-hour incubation period is completed.[2][5] |
| Insufficient inoculum. | A heavy inoculum is required for a reliable result. Ensure several colonies are used to make a visible paste on the disk or a turbid suspension in the broth.[6] | |
| Disk is too moist. | Do not oversaturate the PYR disk with water when rehydrating. This can lead to a false-negative result.[1][6] | |
| Inoculum from selective media. | Colonies should be taken from a non-selective medium like a blood agar plate.[3][6] | |
| False-Positive Result | Reading the result too late. | Interpret the color change within 1-2 minutes of adding the developer reagent.[1][2] A delayed reading can result in non-specific color changes. |
| Contaminated culture. | Ensure that a pure culture is used for the test. | |
| Weak or Ambiguous Result (Pale Pink/Orange) | Low enzyme activity. | Repeat the test. For the disk method, consider extending the incubation time to 5 minutes.[7] Ensure a heavy inoculum is used. |
| Incorrect reagent storage or preparation. | Store the PYR reagent according to the manufacturer's instructions, typically in a cool, dark place.[1] |
Data Presentation
Table 1: Recommended Incubation Times for the PYR Test
| Method | Standard Incubation Time | Extended Incubation Time (for slow-growing organisms or weak results) |
| Rapid Disk Method | 2 minutes at room temperature[3] | 5-10 minutes at room temperature[1][4][7] |
| Broth Method | 4 hours at 35-37°C[2][5][6] | Not generally recommended; adhere to the 4-hour incubation. |
Table 2: Incubation Conditions for PYR Test Quality Control
| Quality Control Strain | Expected Result | Incubation Method | Incubation Time |
| Streptococcus pyogenes ATCC 19615 | Positive | Broth or Disk | Standard |
| Enterococcus faecalis ATCC 29212 | Positive | Broth or Disk | Standard |
| Escherichia coli ATCC 25922 | Negative | Broth or Disk | Standard |
Experimental Protocols
Below are detailed methodologies for performing the PYR test.
Protocol 1: Rapid Disk Method
-
Using sterile forceps, place a PYR disk in a sterile petri dish or on a microscope slide.
-
Slightly moisten the disk with a single drop of sterile deionized or distilled water. Do not oversaturate the disk.
-
With a sterile applicator stick or loop, pick several well-isolated colonies from an 18- to 24-hour-old pure culture grown on a non-selective agar plate.
-
Smear the colonies onto the moistened area of the PYR disk to create a visible paste.
-
Incubate at room temperature for 2 minutes. For known slow-growing organisms, extend the incubation to 10 minutes.[1][4]
-
After the incubation period, add one drop of the PYR developing reagent to the disk.
-
Observe for a color change within 1-2 minutes. A bright pink or cherry-red color indicates a positive result. No color change or a yellow/orange color is a negative result.[1]
Protocol 2: Broth Method
-
Inoculate a tube of PYR broth with 3-5 colonies from an 18- to 24-hour-old pure culture.[2][5]
-
Ensure the broth becomes visibly turbid.
-
Incubate the tube aerobically at 35-37°C for 4 hours.[2][5][6]
-
Following incubation, add 1-2 drops of the PYR developing reagent to the broth.[5]
-
Gently agitate the tube and observe for a color change within 1-2 minutes. A bright pink or cherry-red color indicates a positive result. No color change or a yellow/orange color is a negative result.[1]
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflows and troubleshooting logic for the PYR test.
References
- 1. microbenotes.com [microbenotes.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. m.youtube.com [m.youtube.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. PYR ( L-Pyrrolidonyl-β-Naphthylamide) Test- Principle, Uses, Procedure, Result Interpretaion, Examples and Limitation [microbiologynotes.com]
- 7. Evaluation of Pyrrolidonyl Arylamidase Activity in Staphylococcus delphini - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the sensitivity of the pyroglutamyl aminopeptidase assay
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions to enhance the sensitivity of the pyroglutamyl aminopeptidase (PAP) assay.
Frequently Asked Questions (FAQs)
Q1: What are the different types of pyroglutamyl aminopeptidases (PAPs), and how do they affect my assay?
A1: Mammalian tissues contain two primary forms of PAP, and understanding their differences is crucial for assay design.[1]
-
PAP Type I: This is a cytosolic cysteine peptidase with broad substrate specificity.[1] It cleaves the N-terminal pyroglutamate (pGlu) from a wide range of peptides.[2]
-
PAP Type II: This is a membrane-bound metalloenzyme. It has a very narrow substrate specificity, primarily targeting Thyrotropin-Releasing Hormone (TRH, pGlu-His-Pro-NH2).[1]
Your choice of enzyme source and substrate should align with the specific PAP type you are studying to ensure relevant and sensitive results.
Q2: How can I increase the sensitivity of my PAP assay?
A2: Several strategies can significantly boost the sensitivity of your PAP assay:
-
Optimize Assay Conditions: Systematically optimize pH, ionic strength, and temperature for your specific enzyme and substrate.[3] The stability and activity of your enzyme are highly dependent on the buffer composition.[4]
-
Choose a High-Affinity Substrate: The structure of the substrate is critical. While PAP-I has broad specificity, minor changes to the pyroglutamyl ring can dramatically impact cleavage efficiency.[5][6]
-
Switch to a More Sensitive Detection Method: If you are using a standard colorimetric assay, consider switching to a fluorogenic, bioluminescent, or conductimetric method. These alternatives can increase detection sensitivity by several orders of magnitude.[7][8][9]
Q3: What are the most sensitive methods for detecting PAP activity?
A3: For maximal sensitivity, consider moving beyond traditional spectrophotometric assays.
-
Fluorogenic Assays: These assays use substrates that release a fluorescent molecule (e.g., 7-amino-4-methylcoumarin - AMC, or aminofluorocoumarin - AFC) upon cleavage.[10][11] This method offers a significant increase in sensitivity over colorimetric approaches.[12] Recently developed long-wavelength fluorescent probes can provide even higher sensitivity for detecting intracellular PAP activity.[13]
-
Bioluminescent Assays: These represent one of the most sensitive detection methods available. A recently developed probe for PAP, which releases aminoluciferin upon cleavage, has a limit of detection of 3.7 x 10⁻⁴ mU/mL, making it suitable for in vivo imaging.[8]
-
Conductimetric Assays: This method measures the change in electrical conductance of the solution as the substrate is hydrolyzed. It has been shown to be much more sensitive than spectrophotometric assays using pyroglutamyl-β-naphthylamide.[7]
-
HPLC-Based Assays: High-Performance Liquid Chromatography (HPLC) can be used to directly measure the amount of product released. This method is highly accurate and allows for the determination of kinetic parameters with various natural peptide substrates.[14]
Q4: Which substrates are recommended for a high-sensitivity PAP assay?
A4: The ideal substrate depends on the PAP type and the desired detection method.
-
Fluorogenic Substrates: pGlu-AMC (Pyroglutamyl-7-amino-4-methylcoumarin) is a common and effective fluorogenic substrate for PAP-I. For other proteases, substrates like Ac-DEVD-AFC (for caspases) and MeOSuc-AAPV-AMC (for elastase) demonstrate the principle of attaching a fluorescent reporter to a peptide sequence.[10][11]
-
Bioluminescent Substrates: These are typically custom-synthesized probes, such as a pGlu group attached to aminoluciferin, which has been used for highly sensitive detection in inflammatory models.[8]
-
Conductimetric Substrates: Dipeptides like pyroglutamyl-alanine or pyroglutamyl-tyrosine are effective for conductimetric assays.[7] Using a C-protected dipeptide, such as pyroglutamylalanineamide, can further increase sensitivity.[7]
Troubleshooting Guide
This guide addresses common issues encountered during PAP assays.
Issue 1: High Background Signal
A high background can mask the enzyme's true activity, leading to inaccurate results.[3]
| Potential Cause | Troubleshooting Steps |
| Spontaneous Substrate Hydrolysis | • Prepare fresh substrate solution for each experiment.[3] • Optimize the pH of the assay buffer; extreme pH values can increase non-enzymatic hydrolysis.[3] • Minimize incubation times where possible without sacrificing signal from the enzymatic reaction. |
| Contaminated Reagents | • Use high-purity water and reagents. • Check buffers for microbial contamination. |
| Incorrect Instrument Settings | • For fluorescence assays, ensure the excitation and emission wavelengths are correctly set for the specific fluorophore.[3] • Use appropriate microplates (e.g., black plates for fluorescence assays to reduce background).[15] |
Issue 2: Low or No Signal
A weak or absent signal may indicate a problem with the enzyme, substrate, or assay conditions.[3]
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | • Use a fresh aliquot of the enzyme. Avoid repeated freeze-thaw cycles. • Verify the storage conditions and expiration date of the enzyme.[15] |
| Degraded Substrate | • Use a fresh aliquot of the substrate stock solution. If the stock is old, prepare a new one from solid powder.[3] • Store substrate solutions, especially fluorogenic ones, protected from light and at the recommended temperature (-20°C or -80°C).[3] |
| Suboptimal Assay Conditions | • pH and Buffer: Optimize the assay buffer pH and composition. Enzyme activity is highly pH-dependent.[3][4] • Temperature: Ensure the incubation temperature is optimal for the enzyme's activity.[3] • Substrate Concentration: The substrate concentration may be limiting the reaction. Perform a substrate titration to determine the optimal concentration (Km).[3] |
| Presence of Inhibitors | • Ensure samples do not contain known PAP inhibitors or interfering substances (see Table 1).[5][15][16] • If inhibitors are suspected, consider sample cleanup steps like dialysis or protein precipitation.[17] |
Table 1: Common Interfering Substances in Enzyme Assays
| Substance | Typical Interfering Concentration | Notes |
| EDTA | > 0.5 mM | Chelates metal ions, which can inhibit metalloenzymes like PAP-II.[15] |
| SDS | > 0.2% | Can denature the enzyme.[15] |
| Sodium Azide | > 0.2% | Can interfere with assay components.[15] |
| Ascorbic Acid | > 0.2% | A reducing agent that can interfere with some assay chemistries.[15] |
| Tween-20 / NP-40 | > 1% | High concentrations of detergents can affect enzyme structure and activity.[15] |
| p-Chloromercuribenzoate | Varies | A known inhibitor that reacts with the active site cysteine of PAP-I.[16] |
Experimental Protocols
Protocol 1: High-Sensitivity Fluorogenic PAP Assay
This protocol provides a general workflow for measuring PAP activity using a fluorogenic substrate like pGlu-AMC. Specific concentrations and incubation times may need optimization.
Materials:
-
PAP Enzyme (purified or in cell lysate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorogenic Substrate: pGlu-AMC (10 mM stock in DMSO)
-
Stop Solution (e.g., 100 mM sodium carbonate, pH 10.5)
-
96-well black microplate with a clear bottom
-
Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm for AMC)
Procedure:
-
Prepare Reagents: Thaw all components completely and mix gently before use.[15] Prepare fresh dilutions of the enzyme and substrate in Assay Buffer for each experiment.
-
Set Up Reactions: In a 96-well black microplate, add the following to each well:
-
50 µL of Assay Buffer
-
20 µL of enzyme sample (or standard) at various dilutions.
-
Include a "no enzyme" control for background subtraction.
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 5-10 minutes to allow all components to reach thermal equilibrium.[3]
-
Initiate Reaction: Add 20 µL of the pGlu-AMC substrate solution to each well to start the reaction. The final substrate concentration should be at or near the Km for the enzyme, if known.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). Protect the plate from light during incubation.
-
Stop Reaction (Optional but Recommended): Add 10 µL of Stop Solution to each well to terminate the enzymatic reaction. This is crucial for endpoint assays to ensure consistent timing.
-
Measure Fluorescence: Read the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the released fluorophore (AMC).
-
Calculate Activity: Subtract the background fluorescence (from "no enzyme" controls) from all readings. Determine the PAP activity by comparing the fluorescence of the test samples to a standard curve prepared with known concentrations of free AMC.
Protocol 2: Optimization of Buffer Conditions via Thermal Shift Assay (Thermofluor)
This protocol helps identify the optimal buffer pH and additives to enhance enzyme stability, which often correlates with higher activity.[4]
Materials:
-
Purified PAP Enzyme (20 µM stock)
-
SYPRO Orange dye (5000x stock in DMSO)
-
A 96-well screen of different buffers (pH 4.0-10.0) and additives (salts, etc.).[4]
-
Real-Time PCR (RT-PCR) instrument capable of fluorescence detection.
Procedure:
-
Prepare Master Mix: Prepare a master mix of your purified PAP enzyme and SYPRO Orange dye in a low-ionic-strength buffer (e.g., 10 mM HEPES, 50 mM NaCl). The final concentration of the dye is typically 5x.
-
Set Up Plate: In a 96-well PCR plate, add 2 µL of each unique buffer or additive condition from your screen.
-
Add Enzyme Mix: Add 18 µL of the enzyme/dye master mix to each well.
-
Seal and Centrifuge: Seal the plate and centrifuge briefly (e.g., 2500g for 30s) to remove air bubbles.[18]
-
Run Thermal Melt: Place the plate in the RT-PCR instrument. Program the instrument to gradually increase the temperature from 25°C to 95°C, taking a fluorescence reading at every 0.5°C or 1°C increment.[18]
-
Analyze Data: Plot fluorescence intensity versus temperature for each condition. The midpoint of the sharp transition in the curve represents the melting temperature (Tm) of the protein.
-
Interpretation: A higher Tm indicates greater protein stability. The buffer conditions (pH, salts, additives) that result in the highest Tm are optimal for stabilizing your PAP enzyme and should be used for subsequent activity assays.
Visualizations
References
- 1. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of protein buffer cocktails using Thermofluor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation [frontiersin.org]
- 6. Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A bioluminescent probe for in vivo imaging of pyroglutamate aminopeptidase in a mouse model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging Technologies to Increase Ligand Binding Assay Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Fluorogenic substrates [anaspec.com]
- 12. Assessment of Proteolysis by Pyrylium and Other Fluorogenic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyroglutamate aminopeptidase 1 may be an indicator of cellular inflammatory response as revealed using a sensitive long-wavelength fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay of pyroglutamyl aminopeptidase by high-performance liquid chromatography and its use in peptide sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Inactivation of pyroglutamyl aminopeptidase by L-pyroglutamyl chloromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Media Interference with the PYR Test
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the interference of media components with the Pyrrolidonyl Arylamidase (PYR) test.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the PYR test?
The PYR test is a rapid colorimetric assay used for the presumptive identification of certain bacteria, most notably Group A Streptococci (Streptococcus pyogenes) and Enterococcus species.[1] The test detects the activity of the enzyme L-pyrrolidonyl arylamidase (also known as pyrrolidonyl aminopeptidase). This enzyme hydrolyzes the substrate L-pyrrolidonyl-β-naphthylamide (PYR) present on the test disk or in the broth.[2][3][4] The hydrolysis releases β-naphthylamide, which then reacts with a developing reagent, typically p-dimethylaminocinnamaldehyde, to produce a bright pink or cherry-red color, indicating a positive result.[1][5]
Q2: Why is the choice of growth medium important when performing a PYR test?
The growth medium from which the bacterial inoculum is taken can significantly impact the accuracy of the PYR test. Using colonies from non-selective media, such as blood agar, is recommended for reliable results.[1] Conversely, colonies taken from selective media or certain tube biochemical agars may lead to inaccurate, typically false-negative, results.[2][3][6]
Q3: What are the common signs of media interference in a PYR test?
Media interference can manifest in several ways:
-
False-Negative Results: A PYR-positive organism may show no color change or a very weak reaction. This is the most common type of interference reported when using selective media.[2][3]
-
Atypical Color Development: Instead of the expected bright pink to red color for a positive result, you might observe ambiguous colors like orange, yellow, or even a blue-green hue.[2] An orange or yellow color should be interpreted as a negative result.[1]
-
Weak or Delayed Reactions: The color development might be significantly weaker or take longer to appear than the standard one to two minutes.
Troubleshooting Guide
This guide will help you identify and resolve common issues of media interference with the PYR test.
Problem 1: False-Negative or Weakly Positive PYR Test Result
Possible Cause: Inhibition of the L-pyrrolidonyl arylamidase enzyme by components present in selective or biochemical test media.
Troubleshooting Steps:
-
Verify the Inoculum Source: Confirm that the colonies used for the PYR test were isolated from a non-selective medium like blood agar. It is explicitly recommended to avoid using inocula from selective media.[1][2][3]
-
Subculture the Isolate: If the initial test was performed using a colony from a selective medium, subculture the isolate onto a non-selective medium (e.g., blood agar or tryptic soy agar). Incubate for 18-24 hours and then repeat the PYR test using a fresh colony from this plate.
-
Perform a Quality Control Check: Always run the PYR test with known positive and negative control organisms to ensure the reagents and test disks are performing correctly.
-
Positive Control: Enterococcus faecalis (ATCC 29212) or Streptococcus pyogenes (ATCC 19615).
-
Negative Control: Streptococcus agalactiae (ATCC 12386) or Escherichia coli (ATCC 25922).
-
Experimental Protocol: Subculture and Re-testing
-
Objective: To obtain a pure culture on a non-inhibitory medium for accurate PYR testing.
-
Materials:
-
Suspect bacterial culture from selective medium.
-
Non-selective agar plate (e.g., Blood Agar or Tryptic Soy Agar).
-
Sterile inoculating loop or needle.
-
Incubator at 35-37°C.
-
PYR test kit (disks and developing reagent).
-
-
Procedure: a. Using a sterile inoculating loop, pick a well-isolated colony of the test organism from the selective medium. b. Streak the colony onto the surface of the non-selective agar plate to obtain isolated colonies. c. Incubate the plate under appropriate atmospheric conditions at 35-37°C for 18-24 hours. d. After incubation, select a well-isolated colony from the non-selective medium. e. Perform the PYR test according to the manufacturer's instructions. A common procedure involves moistening the PYR disk, applying a heavy inoculum, incubating for 2 minutes at room temperature, and then adding a drop of the developing reagent.[4] f. Observe for a color change within 1-2 minutes. A bright pink or cherry-red color indicates a positive result.
Problem 2: Atypical Blue-Green Color Development
Possible Cause: High concentration of tryptophan in the growth medium. This is particularly observed with indole-positive organisms like Escherichia coli and some Proteus species.[2] The indole produced by the bacteria can react with the p-dimethylaminocinnamaldehyde reagent, leading to a blue-green color which should be interpreted as a negative PYR test.
Troubleshooting Steps:
-
Identify the Bacterium's Indole Status: If you suspect you are working with a Gram-negative rod, perform an indole test to confirm if the organism is indole-positive.
-
Use a Tryptophan-Low Medium: If possible, subculture the organism onto a medium with a lower tryptophan content before performing the PYR test.
-
Interpret the Result as Negative: A blue-green color is officially considered a negative PYR test result.[2] However, to avoid confusion, re-testing from a different medium is advisable if the identity of the organism is critical.
Potential Interfering Media Components
| Media Component | Found In (Examples) | Potential Interference | Suspected Mechanism of Interference |
| Bile Salts | MacConkey Agar, Bile Esculin Agar, Enterococcosel™ Agar | False-Negative | Bile salts are biological detergents that can disrupt cell membranes and denature proteins.[7] This action may inhibit the activity of the L-pyrrolidonyl arylamidase enzyme. |
| Crystal Violet | MacConkey Agar | False-Negative | Crystal violet is known to inhibit the growth of many Gram-positive bacteria. While the direct inhibitory effect on the PYR enzyme is not well-documented, it is a component of selective media that should be avoided for PYR test inocula. |
| High Tryptophan | Tryptic Soy Agar (TSA), various peptone-rich broths | Atypical blue-green color | Indole, a breakdown product of tryptophan by certain bacteria, reacts with the p-dimethylaminocinnamaldehyde reagent, causing a color change that can mask a true negative or be misinterpreted.[2] |
| Antibiotics | Selective media for specific pathogens (e.g., CNA agar) | False-Negative | Antibiotics can alter bacterial metabolism and enzyme expression, potentially reducing the activity of L-pyrrolidonyl arylamidase. |
Visualizations
PYR Test Biochemical Pathway
Caption: Biochemical pathway of the PYR test.
Troubleshooting Workflow for PYR Test Interference
Caption: Logical workflow for troubleshooting PYR test interference.
References
- 1. hardydiagnostics.com [hardydiagnostics.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. microbenotes.com [microbenotes.com]
- 4. PYR ( L-Pyrrolidonyl-β-Naphthylamide) Test- Principle, Uses, Procedure, Result Interpretaion, Examples and Limitation [microbiologynotes.com]
- 5. dalynn.com [dalynn.com]
- 6. youtube.com [youtube.com]
- 7. academic.oup.com [academic.oup.com]
Quality control procedures for the PYR test.
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive quality control procedures, troubleshooting advice, and frequently asked questions for the L-pyrrolidonyl-β-naphthylamide (PYR) test.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the PYR test?
The PYR test is a biochemical assay used to detect the activity of the enzyme L-pyrrolidonyl arylamidase.[1][2] This enzyme hydrolyzes the substrate L-pyrrolidonyl-β-naphthylamide (PYR) to produce β-naphthylamine.[2][3][4] In the presence of a developing reagent, N,N-dimethylaminocinnamaldehyde, the β-naphthylamine forms a bright pink or cherry-red Schiff base, indicating a positive result.[1][2][5]
Q2: What are the primary applications of the PYR test?
The PYR test is primarily used for the presumptive identification of Group A Streptococci (Streptococcus pyogenes) and Enterococcus species, both of which are PYR-positive.[2][3][6][7] It helps differentiate them from other streptococci, such as Group B streptococci (Streptococcus agalactiae) and other non-enterococcal Group D streptococci, which are typically PYR-negative.[2][6] The test can also be used in the identification of Escherichia coli and for differentiating some coagulase-negative staphylococci.[1][2][6]
Q3: What are the necessary quality control (QC) organisms for the PYR test?
Routine quality control should be performed on each new lot of PYR disks or reagents.[6] This involves testing known positive and negative control strains to ensure the test system is performing correctly.[6]
Quality Control Organisms
| Organism | ATCC Strain Number | Expected Result | Appearance |
| Enterococcus faecalis | 29212 | Positive | Bright pink or cherry-red color |
| Streptococcus pyogenes | 19615 | Positive | Bright pink or cherry-red color |
| Streptococcus agalactiae | 12386 or 10386 | Negative | No color change or a slight yellow/orange color |
| Escherichia coli | 25922 | Negative | No color change or a blue-green color may develop |
Data compiled from multiple sources.[2][6][8]
Troubleshooting Guide
Q4: What could cause a false-negative PYR test result?
Several factors can lead to a false-negative result:
-
Insufficient Inoculum: A low concentration of bacteria may not produce enough enzyme for a visible reaction.[1][6] Always use several well-isolated colonies.[6]
-
Moisture Issues: Using a PYR disk that is too moist or flooded can inhibit the reaction.[1][2][3][6][9] The disk should be slightly moistened, not saturated.[1][6][7]
-
Incorrect Inoculum Source: Bacteria taken from selective media or tube biochemical agars may not yield accurate results.[2][6] It is recommended to use colonies from a non-selective medium like a blood agar plate.[7][10]
-
Weak Enzyme Expression: Some bacterial strains may exhibit weak enzyme activity, leading to a faint pink color that should be interpreted as negative.[1][6][8]
Q5: What could cause a false-positive PYR test result?
While less common, false positives can occur:
-
Excessive Inoculum: An overly heavy inoculum might lead to non-specific hydrolysis, causing a color change that is not due to true PYRase activity.[4]
-
Reading Time: Interpreting the result after the recommended time (typically 1-2 minutes) may lead to non-specific color development.[2][3]
-
Contaminated Culture: A mixed culture containing PYR-positive organisms can lead to a false-positive result for the target organism.
Q6: The test resulted in a blue-green color. How should this be interpreted?
A blue-green color is considered a negative result.[2][8] This can occur with certain indole-positive bacteria, such as Escherichia coli and some Proteus species, especially when the inoculum is taken from media rich in tryptophan.[2][6][8]
Experimental Protocols
Rapid Disk Method (Key Experiment)
This is the most common method for performing the PYR test.
Materials:
-
PYR-impregnated disks
-
Sterile inoculating loop or wooden stick
-
Sterile distilled or deionized water
-
PYR Reagent (N,N-dimethylaminocinnamaldehyde)
-
Petri dish or microscope slide
-
QC organisms (E. faecalis as positive control, S. agalactiae as negative control)
-
Test organism from an 18-24 hour pure culture on a blood agar plate[10]
Procedure:
-
Place a PYR disk on a clean, sterile surface like a petri dish or glass slide.[1]
-
Slightly moisten the disk with 10 µL of sterile distilled water. Crucially, do not flood the disk .[2][3][6]
-
Using a sterile loop or stick, pick up 2-3 well-isolated colonies of the test organism.[3]
-
Smear the inoculum heavily onto the surface of the moistened disk.[6]
-
Incubate the disk at room temperature for 1-2 minutes.[2][3] For slower-growing organisms, this time can be extended up to 10 minutes.[7][11]
-
After incubation, add one drop of the PYR reagent to the disk.[2][3]
-
Observe for a color change within 1-2 minutes of adding the reagent.[1][2][3]
Interpretation:
-
Positive: Development of a bright pink or cherry-red color.[1][2][3]
-
Negative: No color change, or the development of a yellow, orange, or blue color.[1][2][3] A faint or weak pink should also be considered negative.[1][9]
Logical Workflow Diagram
The following diagram illustrates the decision-making process for the PYR test quality control procedure.
Caption: PYR Test Quality Control Workflow.
References
- 1. microbenotes.com [microbenotes.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. L-Pyrrolidonyl Arylamidase (PYR) test: Principle, Requirements, Procedure and Results - Online Biology Notes [onlinebiologynotes.com]
- 4. examtube.in [examtube.in]
- 5. exodocientifica.com.br [exodocientifica.com.br]
- 6. PYR ( L-Pyrrolidonyl-β-Naphthylamide) Test- Principle, Uses, Procedure, Result Interpretaion, Examples and Limitation [microbiologynotes.com]
- 7. PYR Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. researchtweet.com [researchtweet.com]
- 10. scribd.com [scribd.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: L-Pyroglutamic Acid β-Naphthylamide Hydrolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of L-Pyroglutamic Acid β-Naphthylamide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the enzymatic hydrolysis of L-Pyroglutamic Acid β-Naphthylamide?
A1: The optimal pH for the hydrolysis of L-Pyroglutamic Acid β-Naphthylamide is typically in the neutral to slightly alkaline range. For instance, L-pyrrolidonecarboxylate peptidase from Bacillus amyloliquefaciens is most active and stable at a pH range of 7 to 8.[1] Another study on a peptidase from the same organism showed an optimal pH of 7.5.
Q2: How is the hydrolysis of L-Pyroglutamic Acid β-Naphthylamide typically measured?
A2: The hydrolysis of L-Pyroglutamic Acid β-Naphthylamide releases β-naphthylamine. The rate of this reaction is often measured using a colorimetric method. The liberated β-naphthylamine can be diazotized and coupled with a chromogenic agent, such as N-(1-Naphthyl)ethylenediamine, to produce a colored product whose absorbance can be measured spectrophotometrically, typically around 580 nm.[2]
Q3: What type of enzyme catalyzes the hydrolysis of L-Pyroglutamic Acid β-Naphthylamide?
A3: The hydrolysis of L-Pyroglutamic Acid β-Naphthylamide is catalyzed by pyroglutamyl-peptidase I (also known as pyrrolidone carboxyl peptidase).[3] This enzyme specifically cleaves the N-terminal pyroglutamyl residue from peptides and other molecules.
Data Presentation
The following table provides illustrative data on the effect of pH on the relative activity of a peptidase from Bacillus amyloliquefaciens. This data is representative of the expected pH profile for enzymes that hydrolyze L-Pyroglutamic Acid β-Naphthylamide.
| pH | Relative Activity (%) |
| 6.0 | 60 |
| 6.5 | 80 |
| 7.0 | 95 |
| 7.5 | 100 |
| 8.0 | 98 |
| 8.5 | 85 |
| 9.0 | 65 |
| 10.0 | 40 |
| 11.0 | 20 |
| 12.0 | 5 |
| 13.0 | <5 |
Note: This data is adapted from a study on a peptidase from Bacillus amyloliquefaciens and is intended for illustrative purposes.
Experimental Protocols
Enzymatic Assay of L-Pyroglutamate Aminopeptidase
This protocol is based on the method provided by Sigma-Aldrich for the enzymatic assay of L-Pyroglutamate Aminopeptidase using L-Pyroglutamic Acid β-Naphthylamide as the substrate.[2]
Principle:
L-Pyroglutamate-β-Naphthylamide + H₂O --(Pyroglutamyl-Peptidase)--> L-Pyroglutamic Acid + β-Naphthylamine
The released β-Naphthylamine is then detected colorimetrically.
Reagents:
-
Buffer (Reagent A): 100 mM Potassium Phosphate buffer with 10 mM EDTA, 5% (v/v) Glycerol, and 5 mM DTT, pH 8.0 at 37°C.
-
Substrate (Reagent B): 20 mM L-Pyroglutamic Acid β-Naphthylamide in Methanol.
-
Enzyme Solution (Reagent H): A solution of L-Pyroglutamate Aminopeptidase in cold Reagent A.
-
Stopping Reagent (Reagent C): 25% (w/v) Trichloroacetic Acid (TCA).
-
Sodium Nitrite (Reagent D): 0.2% (w/v) Sodium Nitrite.
-
Ammonium Sulfamate (Reagent E): 0.5% (w/v) Ammonium Sulfamate.
-
N-(1-Naphthyl)ethylenediamine (Reagent F): Prepare by dissolving the contents of a vial in 95% Ethanol.
Procedure:
-
Reaction Mixture Preparation:
-
In a suitable tube, pipette 1.00 mL of Reagent A (Buffer).
-
Add 0.10 mL of Reagent B (Substrate).
-
Mix and equilibrate to 37°C.
-
-
Enzymatic Reaction:
-
Add 0.10 mL of Reagent H (Enzyme Solution) to the reaction mixture.
-
For the blank, add 0.10 mL of Reagent A instead of the enzyme solution.
-
Mix immediately and incubate at 37°C for exactly 15 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 0.50 mL of Reagent C (TCA).
-
-
Color Development:
-
Add 0.50 mL of Reagent D (Sodium Nitrite). Mix well.
-
After 3 minutes, add 1.00 mL of Reagent E (Ammonium Sulfamate). Mix well.
-
After 2 minutes, add 2.00 mL of Reagent F (N-(1-Naphthyl)ethylenediamine). Mix well and let it stand for 10 minutes.
-
-
Measurement:
-
Measure the absorbance at 580 nm in a spectrophotometer.
-
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No or Low Enzyme Activity | Inactive Enzyme | - Ensure the enzyme has been stored and handled correctly (typically at -20°C or lower).- Prepare fresh enzyme dilutions immediately before use.- Run a positive control with a known active enzyme lot. |
| Suboptimal pH | - Verify the pH of your buffer at the reaction temperature.- Perform a pH optimization experiment to determine the optimal pH for your specific enzyme and conditions. | |
| Incorrect Temperature | - Ensure the water bath or incubator is calibrated and maintaining the correct temperature (e.g., 37°C). | |
| Substrate Degradation | - Store the L-Pyroglutamic Acid β-Naphthylamide stock solution protected from light and at the recommended temperature.- Prepare fresh substrate solutions regularly. | |
| High Background Signal | Spontaneous Substrate Hydrolysis | - Run a "no-enzyme" blank to quantify the rate of non-enzymatic hydrolysis.- If the background is high, consider lowering the pH or incubation temperature, or shortening the incubation time. |
| Contaminated Reagents | - Use high-purity water and reagents to prepare all solutions.- Filter-sterilize buffers to prevent microbial growth. | |
| Inconsistent Results | Pipetting Errors | - Use calibrated pipettes and ensure accurate and consistent pipetting.- Prepare a master mix for the reaction components to minimize well-to-well variability. |
| Inconsistent Incubation Times | - Start all reactions simultaneously using a multichannel pipette.- Stop all reactions at the precise time point. | |
| Precipitate Formation | - Ensure all components are fully dissolved in the buffer.- If the substrate precipitates, you may need to adjust the solvent or concentration. |
Visualizations
Caption: Experimental workflow for determining the optimal pH for L-Pyroglutamic Acid β-Naphthylamide hydrolysis.
Caption: A logical guide for troubleshooting common issues in the L-Pyroglutamic Acid β-Naphthylamide hydrolysis assay.
References
Alternative reagents for detecting beta-naphthylamine in PYR test
Welcome to the Technical Support Center for the PYR (L-pyrrolidonyl-β-naphthylamide) Test. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of reagents for the detection of beta-naphthylamine in the PYR test.
Frequently Asked Questions (FAQs)
Q1: What is the standard reagent used to detect beta-naphthylamine in the PYR test?
The standard and most widely used reagent for the detection of beta-naphthylamine in the PYR test is p-dimethylaminocinnamaldehyde (also known as N,N-dimethylaminocinnamaldehyde).[1][2][3] This reagent reacts with the free β-naphthylamine, a product of L-pyrrolidonyl-β-naphthylamide (PYR) hydrolysis by the enzyme pyrrolidonyl arylamidase, to form a red-colored Schiff base, indicating a positive result.[3]
Q2: Are there any alternative reagents to p-dimethylaminocinnamaldehyde for the PYR test?
Currently, for routine laboratory use in the PYR test, p-dimethylaminocinnamaldehyde is the only established and commercially available developing reagent. While other methods exist for the detection of primary aromatic amines in different analytical contexts, they are not standardly employed or validated for the microbiological PYR test.
Q3: What is the principle of the PYR test?
The PYR test is a biochemical assay that detects the activity of the enzyme L-pyrrolidonyl arylamidase (also called pyrrolidonyl aminopeptidase).[1][3] The substrate, L-pyrrolidonyl-β-naphthylamide, is hydrolyzed by this enzyme, if present in the test organism, to yield L-pyrrolidone and free β-naphthylamine. The addition of the developing reagent, p-dimethylaminocinnamaldehyde, results in a color change. A bright pink or cherry-red color indicates a positive test, signifying the presence of the enzyme.[4][5]
Q4: Which microorganisms are typically positive or negative in the PYR test?
-
PYR-Positive Organisms: Streptococcus pyogenes (Group A Streptococcus), Enterococcus species, Staphylococcus haemolyticus, Staphylococcus lugdunensis, Citrobacter species, Klebsiella species, and Yersinia species.[1][3][4]
-
PYR-Negative Organisms: Streptococcus agalactiae (Group B Streptococcus), Streptococcus bovis group, Staphylococcus aureus, and Escherichia coli.[1][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| False-Negative Result | 1. Insufficient Inoculum: Too few organisms were transferred to the test medium (disk or broth).[3] | 1. Ensure a heavy inoculum of 5-10 colonies is used for the disk method.[1] |
| 2. Disk Too Moist: Excessive sterile water was added to the disk, diluting the reactants.[1][4] | 2. Moisten the disk with a single drop of sterile water; do not saturate it.[1] | |
| 3. Incorrect Inoculum Source: Colonies were taken from selective media or tube biochemical agars.[1][4] | 3. Use colonies from a fresh (18-24 hour) culture on a non-selective medium like blood agar. | |
| 4. Weak Enzyme Expression: Some strains may have weaker enzyme activity.[2] | 4. For poorly growing organisms, the reaction time can be extended up to 10 minutes before adding the reagent. | |
| False-Positive Result | 1. Reading Time: The result was read after the recommended 1-2 minute window.[1] | 1. Interpret the result within 1-2 minutes of adding the p-dimethylaminocinnamaldehyde reagent. |
| 2. Excessive Inoculum: An overly heavy inoculum may lead to non-specific reactions.[2] | 2. While a heavy inoculum is needed, avoid an excessively large smear. | |
| 3. Contamination: The culture used for inoculation was not pure. | 3. Ensure the test is performed on a well-isolated, pure culture. | |
| Ambiguous Color Development (e.g., orange, yellow, or blue-green) | 1. Negative Result: Orange or yellow coloration is considered a negative result.[4] | 1. Interpret any color other than bright pink or cherry-red as negative. |
| 2. Indole Production: Some indole-positive organisms (e.g., E. coli, Proteus spp.) grown on media with high tryptophan content may produce a blue-green color. This is a negative PYR test result.[1][3] | 2. Recognize that a blue-green color is not indicative of a positive PYR reaction. |
Data Presentation
The following table summarizes the performance of different PYR test formats in comparison to other presumptive identification methods for streptococci.
| Test Method | Sensitivity | Specificity | Reference |
| PYR Broth | 99.08% | 99.82% | [6] |
| Murex PYR (Commercial Kit) | 98.48% | 99.82% | [6] |
| Bacitracin Susceptibility | 95% | 90.90% | [6] |
| Bacitracin + SXT | 95% | 98.87% | [6] |
Experimental Protocols
PYR Disk Test (Rapid Method)
Materials:
-
PYR test disks impregnated with L-pyrrolidonyl-β-naphthylamide
-
PYR reagent (p-dimethylaminocinnamaldehyde)
-
Sterile water or deionized water
-
Sterile inoculating loop or applicator stick
-
Petri dish or microscope slide
-
Positive and negative control strains (e.g., Enterococcus faecalis and Streptococcus agalactiae)
Procedure:
-
Place a PYR disk in a sterile petri dish or on a clean microscope slide.
-
Slightly moisten the disk with a single drop of sterile water. Do not oversaturate the disk.
-
Using a sterile loop or stick, pick up 5-10 well-isolated colonies from an 18-24 hour pure culture grown on a non-selective agar plate.
-
Smear the inoculum onto the surface of the moistened PYR disk.
-
Incubate the disk at room temperature for 2 minutes. For organisms that grow poorly, this incubation can be extended to 10 minutes.
-
After incubation, add one drop of the p-dimethylaminocinnamaldehyde reagent to the disk.
-
Observe for a color change within 1-2 minutes.
Interpretation:
-
Positive: Development of a bright pink or cherry-red color.
-
Negative: No color change, or the development of a yellow, orange, or blue-green color.
PYR Broth Test
Materials:
-
PYR broth tubes
-
PYR reagent (p-dimethylaminocinnamaldehyde)
-
Sterile inoculating loop
-
Incubator at 35-37°C
-
Positive and negative control strains
Procedure:
-
Inoculate a PYR broth tube with 3-5 colonies from an 18-24 hour pure culture.
-
Incubate the tube aerobically at 35-37°C for 4 hours.
-
After incubation, add 1-2 drops of the p-dimethylaminocinnamaldehyde reagent to the broth.
-
Observe for a color change within 1-2 minutes.
Interpretation:
-
Positive: Development of a bright pink or cherry-red color.
-
Negative: No color change or a yellow/orange color.
Visualizations
References
Validation & Comparative
A Comparative Guide: PYR Test vs. Bacitracin Susceptibility for Group A Streptococcus Identification
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Presumptive Identification Methods for Streptococcus pyogenes
The accurate and rapid identification of Group A Streptococcus (Streptococcus pyogenes, GAS) is paramount in clinical diagnostics and research settings to ensure appropriate patient management and prevent the sequelae of infections such as rheumatic fever and glomerulonephritis. For decades, presumptive identification of GAS from β-hemolytic colonies on blood agar has relied on simple, cost-effective biochemical tests. This guide provides a detailed comparison of two such stalwart methods: the PYR (L-pyrrolidonyl-β-naphthylamide) test and the bacitracin susceptibility test.
Principle of the Methods
The PYR test is a rapid colorimetric assay that detects the presence of the enzyme L-pyrrolidonyl aminopeptidase.[1] This enzyme hydrolyzes the substrate L-pyrrolidonyl-β-naphthylamide (PYR) to β-naphthylamide.[1][2] Upon the addition of a cinnamaldehyde reagent, the β-naphthylamide produces a distinct red color, indicating a positive result. S. pyogenes is one of the few β-hemolytic streptococci that produce this enzyme, making the PYR test a specific indicator.[1][3]
The bacitracin susceptibility test , on the other hand, leverages the unique sensitivity of GAS to a low concentration of the antibiotic bacitracin.[4][5] A disk impregnated with 0.04 units of bacitracin is placed on a lawn of the bacterial isolate on a blood agar plate.[4] If the bacterium is susceptible, a zone of growth inhibition will be observed around the disk after incubation.[4][5] This method has historically been a primary tool for the presumptive identification of S. pyogenes.[5]
Performance Comparison: A Data-Driven Analysis
The choice between the PYR test and bacitracin susceptibility often comes down to a balance of sensitivity, specificity, and turnaround time. The following table summarizes quantitative data from various studies comparing the performance of these two methods for the identification of Group A Strep.
| Performance Metric | PYR Test | Bacitracin Susceptibility Test | Source(s) |
| Sensitivity | 95.42% - 99.08% | 95% - 100% | [6][7][8][9][10] |
| Specificity | 77.41% - 99.82% | 70.96% - 90.90% | [6][7][8][9][10] |
| Positive Predictive Value (PPV) | ~95.97% - 99.3% | ~92.4% - 94.88% | [8][9] |
| Negative Predictive Value (NPV) | ~75% - 93.4% | ~73.33% - 100% | [8][9] |
Studies consistently demonstrate that while both tests have high sensitivity, the PYR test generally exhibits superior specificity .[6][9][10][11] The bacitracin test is known to produce false-positive results with some strains of Group C and G streptococci that can also be susceptible to bacitracin.[12][13] The PYR test, being based on a specific enzyme activity, offers a more precise identification.[11] Furthermore, the rapid nature of the PYR test, providing results in minutes, presents a significant advantage over the bacitracin test which requires overnight incubation.[12][14]
Experimental Workflows
The following diagrams illustrate the typical laboratory workflows for the identification of Group A Strep using both the PYR test and bacitracin susceptibility testing.
Detailed Experimental Protocols
PYR (L-pyrrolidonyl-β-naphthylamide) Test (Rapid Disk Method)
1. Objective: To detect the presence of L-pyrrolidonyl aminopeptidase activity in β-hemolytic streptococci.
2. Materials:
- PYR test disks impregnated with L-pyrrolidonyl-β-naphthylamide.
- PYR reagent (N,N-dimethylaminocinnamaldehyde).
- Sterile inoculating loops or swabs.
- Sterile distilled water or deionized water.
- Petri dish or microscope slide.
- Pure, 18-24 hour culture of a β-hemolytic streptococcus on a non-selective medium like blood agar.[15]
- Positive Control: Streptococcus pyogenes (ATCC 19615).[2]
- Negative Control: Streptococcus agalactiae (ATCC 10386).[2]
3. Procedure:
- Place a PYR disk on a clean, dry surface, such as the inside of a sterile petri dish.[16]
- Slightly moisten the disk with a single drop of sterile water.[14] It is crucial not to oversaturate the disk, as this can lead to false-negative results.[2][14]
- Using a sterile loop, pick up 2-3 well-isolated colonies of the test organism.[15]
- Smear the inoculum onto the surface of the PYR disk.[14]
- Allow the disk to incubate at room temperature for 1-2 minutes.[14]
- After incubation, add one drop of the PYR reagent to the disk.[14]
- Observe for a color change within 1-2 minutes.[2][14]
4. Interpretation of Results:
- Positive: A bright pink or cherry-red color develops within 1-2 minutes.[2] This indicates the presence of L-pyrrolidonyl aminopeptidase and is presumptive for S. pyogenes.
- Negative: No color change, or the development of a yellow or orange color.[15] A pale pink or weak reaction is also considered negative.[2]
Bacitracin Susceptibility Test (Disk Diffusion Method)
1. Objective: To determine the susceptibility of a β-hemolytic streptococcus isolate to a 0.04 unit bacitracin disk.
2. Materials:
- Bacitracin differentiation disks (0.04 U).[4]
- Sheep blood agar plates (5%).[13]
- Sterile inoculating loops or swabs.
- Sterile forceps.
- Incubator at 35-37°C with 5% CO₂.[5]
- Pure, 18-24 hour culture of a β-hemolytic streptococcus.
- Positive Control: Streptococcus pyogenes (ATCC 19615).[13]
- Negative Control: Streptococcus agalactiae (ATCC 12386).[13]
3. Procedure:
- From a pure culture, select 2-3 isolated colonies.[13]
- Using a sterile loop, streak the colonies onto a sheep blood agar plate to create a confluent lawn of growth, particularly in the first quadrant.[5]
- Using sterile forceps, place a 0.04 U bacitracin disk onto the inoculated area of the agar surface.[5]
- Gently press the disk to ensure it adheres firmly to the agar.[5]
- Invert the plate and incubate at 35-37°C in a 5-10% CO₂ atmosphere for 18-24 hours.[5]
4. Interpretation of Results:
- Susceptible (Presumptive S. pyogenes): Any zone of growth inhibition around the disk.[4] Some laboratories define a zone of ≥10mm for a definitive susceptible result.
- Resistant: No zone of inhibition; growth extends up to the edge of the disk.[4]
Mechanism of Action Signaling Pathways
The biochemical reactions underlying these tests are direct and do not involve complex signaling pathways in the traditional sense. However, their mechanisms can be visualized as follows:
Conclusion and Recommendations
Both the PYR test and bacitracin susceptibility testing are valuable tools for the presumptive identification of Streptococcus pyogenes. However, based on the available data, the PYR test is the superior method due to its higher specificity and rapid turnaround time .[6][11][12] While bacitracin susceptibility is a historically significant and still useful test, its lower specificity can lead to misidentification, potentially impacting patient care and research outcomes.[7][12]
For laboratories seeking to optimize accuracy and efficiency, the PYR test is recommended as the primary presumptive test for GAS.[17] The bacitracin test can serve as a secondary or alternative method when PYR testing is not available. It is crucial to remember that both are presumptive tests, and for definitive identification, especially in critical clinical cases or for epidemiological purposes, serological grouping (Lancefield grouping) remains the gold standard.[1]
References
- 1. Laboratory Diagnosis of Streptococcus pyogenes (group A streptococci) - Streptococcus pyogenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. exodocientifica.com.br [exodocientifica.com.br]
- 4. microbenotes.com [microbenotes.com]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. Presumptive identification of streptococci by pyrrolidonyl-beta-naphthylamide (PYR) test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jcdr.net [jcdr.net]
- 9. Clinical trial comparing bacitracin with Strep-A-Chek for accuracy and turnaround time in the presumptive identification of Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. A new approach for presumptive identification of clinically important streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. flabslis.com [flabslis.com]
- 13. flabslis.com [flabslis.com]
- 14. L-Pyrrolidonyl Arylamidase (PYR) test: Principle, Requirements, Procedure and Results - Online Biology Notes [onlinebiologynotes.com]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. microbenotes.com [microbenotes.com]
- 17. hardydiagnostics.com [hardydiagnostics.com]
A Comparative Guide to PYR and LAP Tests for Enterococcus Identification
For researchers and professionals in drug development, the accurate and rapid identification of bacterial species is paramount. Enterococcus, a genus of gram-positive cocci, is of significant clinical interest due to its role as both a commensal organism and an opportunistic pathogen, often exhibiting intrinsic and acquired antibiotic resistance. This guide provides a detailed comparison of two common biochemical tests used for the presumptive identification of Enterococcus: the L-pyrrolidonyl-β-naphthylamide (PYR) test and the Leucine aminopeptidase (LAP) test.
Principle of the Tests
Both the PYR and LAP tests are rapid, colorimetric assays that detect the presence of specific bacterial enzymes. Their simplicity and speed make them valuable tools in the clinical microbiology laboratory.
PYR Test: This test identifies bacteria that produce the enzyme L-pyrrolidonyl arylamidase (also known as pyrrolidonyl aminopeptidase).[1][2] This enzyme hydrolyzes the substrate L-pyrrolidonyl-β-naphthylamide (PYR) to produce β-naphthylamine.[1][2] The addition of a developing reagent, N,N-dimethylaminocinnamaldehyde, results in the formation of a red Schiff base, indicating a positive reaction.[1] Enterococcus species are among the bacteria that are PYR-positive.[1][2]
LAP Test: The LAP test is used to detect the activity of the enzyme leucine aminopeptidase.[3] This enzyme hydrolyzes the substrate leucine-β-naphthylamide, releasing free β-naphthylamide.[3] Similar to the PYR test, the addition of N,N-dimethylaminocinnamaldehyde reagent results in a pink to cherry-red color, indicating a positive test.[3] The LAP test is useful in the presumptive identification of catalase-negative, gram-positive cocci, including Enterococcus, which are typically LAP-positive.[3]
Performance Characteristics
While both tests are effective for the presumptive identification of Enterococcus, their performance characteristics, particularly sensitivity and specificity, are crucial for accurate laboratory diagnosis. Studies have shown that the PYR test has high sensitivity and specificity for identifying enterococci.[4] For the most accurate presumptive identification, it is often recommended to use both PYR and LAP tests in conjunction with other biochemical markers, such as the ability to grow in 6.5% NaCl.[5]
| Test | Principle | Sensitivity for Enterococcus | Specificity for Enterococcus | Turnaround Time |
| PYR Test | Detects L-pyrrolidonyl arylamidase activity | >96%[4] | >96%[4] | < 5 minutes[4] |
| LAP Test | Detects Leucine aminopeptidase activity | High (often used with PYR for confirmation)[5] | Varies; used to differentiate from Aerococcus and Leuconostoc[3] | ~5-10 minutes[3] |
Experimental Protocols
The following are detailed methodologies for the disk-based PYR and LAP tests.
PYR Test (Disk Method)
Materials:
-
PYR-impregnated disks
-
Sterile distilled water or deionized water
-
PYR reagent (N,N-dimethylaminocinnamaldehyde)
-
Sterile inoculating loop or wooden applicator stick
-
Petri dish or microscope slide
-
Forceps
-
Positive control (Enterococcus faecalis)
-
Negative control (Streptococcus agalactiae)
Procedure:
-
Using sterile forceps, place a PYR disk onto a clean, dry petri dish or microscope slide.[5]
-
Slightly moisten the disk with a drop of sterile distilled or deionized water. Do not oversaturate the disk.[5]
-
With a sterile inoculating loop or applicator stick, pick up 2-3 well-isolated colonies of the test organism from an 18- to 24-hour culture on a non-selective medium like blood agar.
-
Smear the inoculum onto the surface of the PYR disk.[5]
-
Incubate the disk at room temperature for 2 minutes.[5]
-
After incubation, add one drop of the PYR reagent to the disk.[5]
-
Observe for a color change within 1 minute of adding the reagent.[5]
Interpretation of Results:
-
Positive: Development of a bright pink or cherry-red color.[1]
-
Negative: No color change or the development of a yellow or orange color.[1]
LAP Test (Disk Method)
Materials:
-
LAP-impregnated disks
-
Sterile distilled water or deionized water
-
LAP reagent (N,N-dimethylaminocinnamaldehyde)
-
Sterile inoculating loop or wooden applicator stick
-
Petri dish or microscope slide
-
Forceps
-
Positive control (Enterococcus faecalis)
-
Negative control (Aerococcus viridans)
Procedure:
-
Using sterile forceps, place a LAP disk onto a clean, dry petri dish or microscope slide.[3]
-
Lightly moisten the disk with a drop of sterile distilled or deionized water.[3]
-
Using a sterile inoculating loop or applicator stick, collect a heavy inoculum of the test organism from an 18- to 24-hour pure culture.
-
Rub the inoculum onto the surface of the LAP disk.[3]
-
Incubate the disk at room temperature for 5 minutes.[3]
-
Following incubation, add one to two drops of the LAP reagent to the disk.[3]
-
Observe for a color change within 2 minutes.[3]
Interpretation of Results:
-
Positive: Development of a bright pink, cherry-red, or reddish-purple color. A weak pink reaction is also considered positive.[3]
-
Negative: No color change or the development of a yellow color.[3]
Visualized Workflows
The following diagrams illustrate the experimental workflows for the PYR and LAP tests.
References
- 1. hardydiagnostics.com [hardydiagnostics.com]
- 2. flabslis.com [flabslis.com]
- 3. Biochemical speciation of enterococci causing human infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid identification of enterococci by pyrrolidonyl aminopeptidase activity (PYRase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dalynn.com [dalynn.com]
Validation of the PYR Test for Staphylococcus Species Identification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and rapid identification of Staphylococcus species is paramount in clinical diagnostics and research settings. Among the various biochemical tests employed, the L-pyrrolidonyl-β-naphthylamide (PYR) test serves as a valuable tool for the presumptive identification of certain staphylococcal species, particularly in differentiating coagulase-negative staphylococci (CNS). This guide provides an objective comparison of the PYR test's performance against other identification methods, supported by available experimental data, and includes detailed experimental protocols and workflow diagrams.
Principle of the PYR Test
The PYR test is a rapid colorimetric assay that detects the activity of the enzyme L-pyrrolidonyl arylamidase (also known as pyrrolidonyl aminopeptidase).[1][2] This enzyme hydrolyzes the substrate L-pyrrolidonyl-β-naphthylamide (PYR) to produce β-naphthylamide.[2] The resulting β-naphthylamide then reacts with a cinnamaldehyde reagent (N,N-dimethylaminocinnamaldehyde) to form a red Schiff base, indicating a positive result.[2] A positive reaction is typically observed as a bright pink or cherry-red color.[1]
Application in Staphylococcus Identification
The PYR test is particularly useful in the differentiation of coagulase-negative staphylococci. While Staphylococcus aureus is PYR-negative, several clinically significant CNS species are PYR-positive.[1] This characteristic allows for the presumptive identification of these species and helps distinguish them from other CNS.
Table 1: Expected PYR Test Reactions for Common Staphylococcus Species
| Staphylococcus Species | Typical PYR Reaction |
| S. aureus | Negative[1] |
| S. epidermidis | Negative |
| S. haemolyticus | Positive[3] |
| S. lugdunensis | Positive[3] |
| S. schleiferi | Positive[3] |
| S. saprophyticus | Negative |
Performance and Comparison with Alternative Methods
The performance of the PYR test is often evaluated in the context of a broader scheme of biochemical tests for the identification of CNS. While specific quantitative data for the PYR test alone in identifying a wide range of staphylococci is limited in the literature, its utility in combination with other tests is well-documented.
For the identification of Staphylococcus lugdunensis, a combination of a positive PYR test and a positive ornithine decarboxylase (ODC) test has been shown to have high accuracy. One study reported 100% sensitivity and 100% specificity for this two-test combination in correctly identifying S. lugdunensis isolates.
When compared to other rapid identification methods, the PYR test offers a simple and cost-effective preliminary screen. Below is a comparison with other common methods used for Staphylococcus identification.
Table 2: Comparison of Identification Methods for Staphylococcus Species
| Method | Principle | Primary Target | Reported Performance | Advantages | Limitations |
| PYR Test | Enzymatic (L-pyrrolidonyl arylamidase) | Differentiating CNS (e.g., S. lugdunensis, S. haemolyticus) | High specificity for certain species when combined with other tests. | Rapid, inexpensive, easy to perform. | Not a standalone definitive test; requires additional tests for species-level confirmation. |
| Tube Coagulase Test | Enzymatic (Coagulase) | S. aureus | Sensitivity: 92% - 100%Specificity: 100% | "Gold standard" for S. aureus identification. | Slower (up to 24 hours), some strains may be slow to react. |
| Latex Agglutination | Immunological (detects clumping factor and/or protein A) | S. aureus | Sensitivity: 95.5% - 99.6%Specificity: 93.9% - 100% | Rapid (results in minutes), high sensitivity. | Can produce false positives with some CNS (e.g., S. lugdunensis, S. schleiferi); lower specificity with some kits. |
| Ornithine Decarboxylase (ODC) Test | Enzymatic (Ornithine decarboxylase) | Differentiating CNS (e.g., S. lugdunensis) | Used in combination with PYR for high accuracy in identifying S. lugdunensis. | Useful for species-level differentiation within CNS. | Slower than PYR (requires incubation). |
| Commercial Systems (e.g., API Staph) | Multiple biochemical tests | Broad range of Staphylococcus species | Variable accuracy depending on the system and species (e.g., API Staph correctly identified 84% of CNS in one study). | Identifies a wide range of species, standardized. | More expensive, can misidentify some species. |
Experimental Protocols
PYR Test (Disk Method)
-
Preparation: Using sterile forceps, place a PYR-impregnated disk on a clean microscope slide or in a sterile petri dish.
-
Inoculation: Moisten the disk lightly with sterile deionized or distilled water. Do not oversaturate the disk. Using a sterile applicator stick or loop, pick up 1-2 well-isolated colonies from an 18-24 hour culture grown on a non-selective medium (e.g., blood agar).
-
Incubation: Gently rub the inoculum onto the surface of the PYR disk. Incubate at room temperature (20-25°C) for 2 minutes.
-
Reagent Addition: After incubation, add one drop of the PYR reagent (p-dimethylaminocinnamaldehyde) to the disk.
-
Interpretation: Observe for a color change within 1 minute.
-
Positive: Development of a bright pink or cherry-red color.
-
Negative: No color change or the development of a yellow or orange color.
-
Tube Coagulase Test
-
Preparation: Label a sterile test tube for each isolate to be tested. Add 0.5 mL of rabbit plasma to each tube.
-
Inoculation: Using a sterile loop, inoculate the plasma with a single colony from an 18-24 hour culture.
-
Incubation: Incubate the tube at 35-37°C in a water bath or incubator.
-
Interpretation: Examine the tube for clot formation after 4 hours. If no clot is observed, continue incubation and check periodically for up to 24 hours.
-
Positive: Any degree of clotting, from a loose gel to a solid clot.
-
Negative: The plasma remains liquid.
-
Ornithine Decarboxylase (ODC) Test (Broth Method)
-
Preparation: Obtain tubes of ornithine decarboxylase broth.
-
Inoculation: Inoculate the broth with a pure culture of the test organism.
-
Overlay: Overlay the broth with sterile mineral oil to create an anaerobic environment.
-
Incubation: Incubate the tubes at 35-37°C for 18-24 hours. Some organisms may require up to 4 days of incubation.
-
Interpretation: Observe for a color change in the medium.
-
Positive: A change in the indicator color to purple or violet, indicating alkalinization due to the production of putrescine from ornithine.
-
Negative: The medium remains yellow (acidic) or shows no change in color.
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the identification of Staphylococcus species, incorporating the PYR test.
Caption: Workflow for Staphylococcus Identification.
Caption: Principle of the PYR Test Reaction.
References
A Comparative Guide to Alternative Substrates for Pyroglutamyl Aminopeptidase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative substrates for pyroglutamyl aminopeptidase (PAP), a class of enzymes crucial in various physiological processes, including hormone regulation and peptide metabolism. Understanding the kinetic performance of different substrates is essential for developing robust assays, screening for inhibitors, and elucidating the enzyme's biological functions. This document presents a compilation of experimental data on various substrates, detailed protocols for key assays, and visual representations of relevant pathways and workflows.
Quantitative Comparison of Substrate Performance
The efficiency of pyroglutamyl aminopeptidase in processing various substrates can be quantitatively compared using key kinetic parameters: the Michaelis constant (Kₘ), maximum velocity (Vₘₐₓ), and the catalytic constant (kcat). Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the enzyme's affinity for the substrate—a lower Kₘ generally signifies higher affinity. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The kcat, or turnover number, is the number of substrate molecules each enzyme active site converts to product per unit time. The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency.
Below is a summary of the available quantitative data for various substrates with Pyroglutamyl Aminopeptidase I (PAP-I).
| Substrate | Enzyme Source | Kₘ (mM) | Vₘₐₓ | kcat | kcat/Kₘ | Assay Method | Reference |
| L-pGlu-L-Ala | Rat PAP-I | 0.057 | N/A | N/A | N/A | Not Specified | [1] |
| L-OTCA-L-Ala | Rat PAP-I | 0.43 | N/A | N/A | N/A | Not Specified | [1] |
| L-OOCA-L-Ala | Rat PAP-I | 0.71 | N/A | N/A | N/A | Not Specified | [1] |
| L-OICA-L-Ala | Rat PAP-I | 0.42 | N/A | N/A | N/A | Not Specified | [1] |
| pGlu-Tyr | Streptococcus pyogenes | 0.47 | N/A | N/A | N/A | Conductimetric | |
| pGlu-Ala | Streptococcus pyogenes | 0.34 | N/A | N/A | N/A | Conductimetric |
N/A: Data not available in the cited sources.
Experimental Protocols
Accurate and reproducible measurement of pyroglutamyl aminopeptidase activity is fundamental for substrate comparison and inhibitor screening. Three common methods are detailed below: a colorimetric assay, a fluorometric assay, and a high-performance liquid chromatography (HPLC)-based assay.
Colorimetric Assay using L-Pyroglutamyl-β-Naphthylamide
This method relies on the enzymatic cleavage of L-pyroglutamyl-β-naphthylamide, releasing β-naphthylamine, which is then detected colorimetrically.
Materials:
-
100 mM Potassium Phosphate buffer with 10 mM EDTA, 5% Glycerol, and 5 mM DTT, pH 8.0
-
20 mM L-Pyrrolidonyl-β-Naphthylamide (PNP) in Methanol
-
25% Trichloroacetic Acid (TCA)
-
0.2% Sodium Nitrite (NaNO₂) solution
-
0.5% Ammonium Sulfamate solution
-
N-1-Naphthylethylenediamine (NED) solution in 95% Ethanol
-
L-Pyroglutamate Aminopeptidase enzyme solution
-
Microplate reader or spectrophotometer capable of measuring absorbance at 580 nm
Procedure:
-
Prepare a reaction mixture containing 1.00 mL of the Potassium Phosphate buffer and 0.10 mL of the PNP solution.
-
Equilibrate the reaction mixture to 37°C.
-
Initiate the reaction by adding 0.10 mL of the enzyme solution. For the blank, add 0.10 mL of the buffer instead of the enzyme solution.
-
Incubate the mixture at 37°C for exactly 15 minutes.
-
Stop the reaction by adding 0.10 mL of 25% TCA.
-
Add 0.10 mL of 0.2% NaNO₂ and mix.
-
After 3 minutes, add 0.10 mL of 0.5% Ammonium Sulfamate and mix.
-
After 2 minutes, add 0.20 mL of the NED solution and mix.
-
Incubate at 25°C for 45 minutes.
-
Measure the absorbance at 580 nm.
-
The amount of released β-naphthylamine is determined by comparing the absorbance to a standard curve. One unit of enzyme activity is defined as the amount of enzyme that hydrolyzes 1.0 nanomole of L-pyroglutamic acid β-naphthylamide per minute at pH 8.0 at 37°C.
Fluorometric Assay using L-Pyroglutamic acid 7-amido-4-methylcoumarin (pGlu-AMC)
This is a highly sensitive continuous assay based on the release of the fluorescent molecule 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage of the substrate.[2][3]
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
L-Pyroglutamic acid 7-amido-4-methylcoumarin (pGlu-AMC) stock solution in DMSO
-
Pyroglutamyl aminopeptidase enzyme solution
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
-
Black microplates
Procedure:
-
Prepare a series of substrate dilutions in the assay buffer from the pGlu-AMC stock solution.
-
Add a defined volume of the substrate solution to each well of the black microplate.
-
Equilibrate the plate to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the enzyme solution to each well.
-
Immediately start monitoring the increase in fluorescence over time using the microplate reader.
-
The initial reaction velocity is calculated from the linear portion of the fluorescence versus time plot.
-
A standard curve of free AMC is used to convert the fluorescence units to the concentration of the product formed.
HPLC-Based Assay
This method allows for the direct quantification of the substrate and the product of the enzymatic reaction, providing a highly accurate measurement of enzyme activity. It is particularly useful for natural peptide substrates.[4][5]
Materials:
-
Buffer for enzymatic reaction (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate solution (e.g., a pyroglutamyl-containing peptide)
-
Pyroglutamyl aminopeptidase enzyme solution
-
Quenching solution (e.g., 10% Trichloroacetic acid)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase appropriate for the separation of the substrate and product (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid)
-
UV detector
Procedure:
-
Prepare a reaction mixture containing the substrate in the reaction buffer.
-
Equilibrate the mixture to the desired temperature.
-
Initiate the reaction by adding the enzyme solution.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Inject the supernatant onto the HPLC system.
-
Separate the substrate and product using an appropriate gradient of the mobile phase.
-
Monitor the elution profile using the UV detector at a suitable wavelength (e.g., 214 nm for peptide bonds).
-
Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of the known product.
-
The initial reaction rate is determined from the amount of product formed over time.
Signaling Pathways and Experimental Workflows
Thyrotropin-Releasing Hormone (TRH) Signaling Pathway
Pyroglutamyl Peptidase II (PPII) plays a critical role in regulating the signaling of Thyrotropin-Releasing Hormone (TRH).[6][7] TRH, upon binding to its G-protein coupled receptor (TRH-R), primarily activates the Gq/11 signaling cascade.[6][8] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6][8] PPII terminates this signaling by cleaving the N-terminal pyroglutamyl residue of TRH, thus inactivating the hormone.
Caption: TRH signaling pathway and its regulation by PPII.
General Experimental Workflow for Substrate Comparison
The process of comparing alternative substrates for pyroglutamyl aminopeptidase typically follows a standardized workflow to ensure accurate and comparable results.
References
- 1. Pyroglutamyl aminopeptidase I, as a drug metabolizing enzyme, recognizes xenobiotic substrates containing L-2-oxothiazolidine-4-carboxylic acid [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. goldbio.com [goldbio.com]
- 4. Assay of pyroglutamyl aminopeptidase by high-performance liquid chromatography and its use in peptide sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Fluorescent Probes for Pyroglutamyl Aminopeptidase Activity
For Researchers, Scientists, and Drug Development Professionals
Pyroglutamyl aminopeptidase (PAP), also known as pyroglutamyl-peptidase I (PGP-1), is a cysteine protease that plays a crucial role in various physiological and pathological processes, including inflammation and cancer. The development of sensitive and selective fluorescent probes for monitoring PAP activity is essential for understanding its biological functions and for potential diagnostic and therapeutic applications. This guide provides an objective comparison of currently available fluorescent probes for PAP detection, supported by experimental data and detailed protocols.
Performance Comparison of Fluorescent Probes
Several fluorescent probes have been developed for the detection of PAP activity, each with distinct photophysical properties, sensitivities, and mechanisms of action. The following table summarizes the key quantitative data for three prominent probes, enabling a direct comparison of their performance.
| Feature | Cresyl Violet-Based Probe | Hemicyanine-Based NIR Probe | Ox-PGP1 |
| Fluorophore | Cresyl Violet | Hemicyanine | Oxazine |
| Detection Type | Turn-on | Turn-on | Turn-on |
| Excitation (λex) | 585 nm[1] | 670 nm[2] | 605-640 nm[3] |
| Emission (λem) | 625 nm[1] | 700 nm[2] | 670-715 nm[3] |
| Quantum Yield (Φ) | <0.01 (quenched), 0.51 (activated)[1] | Not Reported | Not Reported |
| Limit of Detection (LOD) | 5.6 ng/mL[1] | 0.18 ng/mL[2] | 0.09 µg/mL (90 ng/mL)[3][4] |
| Linear Range | 0.05–1.75 µg/mL[1] | 0.01–0.25 µg/mL[2] | 0-5 µg/mL[3] |
| Michaelis Constant (Km) | Not Reported | Not Reported | 0.54 µM[3] |
| Maximum Velocity (Vmax) | Not Reported | Not Reported | 20.59 µM min⁻¹[3] |
| Response Time | ~30 minutes[1] | ~25 minutes[2] | ~5 minutes (in vivo)[3][4], ~40 minutes (in cells)[3] |
| Optimal pH | 7.4[1] | 7.4[2] | Not explicitly stated, used in physiological conditions |
| Optimal Temperature | 37 °C[1] | 37 °C[2] | Not explicitly stated, used at 37°C for cellular assays |
Signaling Pathway and Mechanism of Action
The fundamental mechanism for these fluorescent probes involves the specific recognition and cleavage of a pyroglutamic acid moiety by PAP. This enzymatic reaction triggers a change in the electronic properties of the attached fluorophore, leading to a "turn-on" fluorescence signal.
Figure 1: General mechanism of PAP-activated fluorescent probes.
Experimental Workflows
The application of these probes for PAP activity detection follows a generally consistent workflow, adaptable for in vitro, in-cell, and in vivo studies.
Figure 2: Generalized workflow for in vitro and in cellulo PAP assays.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
In Vitro PAP Activity Assay (General Protocol)
-
Reagent Preparation:
-
Assay Procedure:
-
In a microplate well, add the reaction buffer.
-
Add the fluorescent probe to a final concentration of 5-10 µM.
-
To initiate the reaction, add the PAP enzyme to the desired final concentration (e.g., for a standard curve, use a range of 0-5 µg/mL).[1][3]
-
The total reaction volume should be consistent across all wells.
-
-
Incubation:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific probe.
-
Cellular Imaging of PAP Activity (General Protocol)
-
Cell Culture:
-
Cell Treatment (Optional):
-
To investigate changes in PAP activity, cells can be treated with stimulants such as lipopolysaccharide (LPS) for a specified period (e.g., 16 hours) before probe incubation.[3]
-
-
Probe Incubation:
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with the fluorescent probe (e.g., 10 µM in serum-free medium) at 37°C for the recommended duration (e.g., 40 minutes).[3]
-
-
Imaging:
-
Wash the cells with buffer to remove any excess probe.
-
Image the cells using a confocal fluorescence microscope with the appropriate filter sets for the probe's excitation and emission wavelengths.
-
Selectivity of Probes
A critical performance characteristic of any enzymatic probe is its selectivity. The cresyl violet-based and hemicyanine-based probes have been shown to exhibit high selectivity for PAP over other biologically relevant species, including various amino acids, metal ions, and other enzymes.[1] Similarly, Ox-PGP1 demonstrates high specificity for PGP-1 with minimal interference from other common biological substances.[3]
Conclusion
The selection of a fluorescent probe for PAP activity detection will depend on the specific experimental requirements. The cresyl violet-based probe offers good sensitivity and a visible wavelength emission, suitable for standard laboratory equipment. For in vivo imaging and applications requiring deeper tissue penetration, the near-infrared hemicyanine-based probe and Ox-PGP1 are superior choices due to their longer excitation and emission wavelengths which minimize background autofluorescence. Ox-PGP1, in particular, shows a rapid response time in vivo, making it a promising candidate for real-time imaging applications.[3][4] The quantitative data and protocols provided in this guide should assist researchers in making an informed decision for their studies on pyroglutamyl aminopeptidase.
References
- 1. Pyroglutamate aminopeptidase 1 may be an indicator of cellular inflammatory response as revealed using a sensitive long-wavelength fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Ultrasensitive Near‐Infrared Fluorescent Probe Reveals Pyroglutamate Aminopeptidase 1 Can Be a New Inflammatory Cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gpzx.jlu.edu.cn [gpzx.jlu.edu.cn]
- 4. A Pyroglutamate Aminopeptidase 1 Responsive Fluorescence Imaging Probe for Real-Time Rapid Differentiation between Thyroiditis and Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity of the PYR test with other bacterial species
For Researchers, Scientists, and Drug Development Professionals
The L-pyrrolidonyl-β-naphthylamide (PYR) test is a rapid colorimetric assay widely used in clinical microbiology for the presumptive identification of certain bacterial species based on the activity of the enzyme pyrrolidonyl aminopeptidase.[1][2] This guide provides a comprehensive comparison of the PYR test's performance across various bacterial species, supported by experimental data, to aid researchers in its appropriate application and interpretation.
Principle of the PYR Test
The PYR test detects the presence of the enzyme L-pyrrolidonyl arylamidase.[1][3] This enzyme hydrolyzes the substrate L-pyrrolidonyl-β-naphthylamide (PYR) to produce β-naphthylamide.[1][3] The resulting β-naphthylamide then reacts with a cinnamaldehyde reagent (N,N-dimethylaminocinnamaldehyde) to form a red Schiff base, indicating a positive result.[2][4][5]
Performance Across Bacterial Species
The PYR test is most recognized for its high sensitivity and specificity in identifying Streptococcus pyogenes (Group A Streptococcus) and Enterococcus species.[5][6] However, the enzyme is also present in other bacterial genera, leading to potential cross-reactivity. The following tables summarize the performance of the PYR test with various clinically relevant bacteria.
Table 1: PYR Test Performance with Gram-Positive Cocci
| Bacterial Species | Number of Isolates Tested | Percentage PYR Positive (%) | Key References |
| Streptococcus | |||
| Streptococcus pyogenes (Group A) | 114 | 98 | [1] |
| Streptococcus agalactiae (Group B) | Not Specified | 98 (Negative) | [1] |
| Viridans Group Streptococci | Not Specified | 82 (Negative) | [1] |
| Enterococcus | |||
| Enterococcus spp. (Group D) | 202 | 96 | [1] |
| Staphylococcus | |||
| Staphylococcus aureus | Not Specified | Negative | [7] |
| Staphylococcus haemolyticus | Not Specified | Positive | [1] |
| Staphylococcus lugdunensis | Not Specified | Positive | [1] |
| Staphylococcus schleiferi | Not Specified | Positive | [1] |
| Staphylococcus delphini (Group A & B) | 21 | >95 | [8] |
| Other Gram-Positive Cocci | |||
| Aerococcus spp. | Not Specified | Expected to be Positive | [1] |
| Gamella spp. | Not Specified | Positive | [1] |
| Lactococcus spp. | Not Specified | Positive | [1] |
Table 2: PYR Test Cross-Reactivity with Gram-Negative Bacilli (Enterobacteriaceae)
| Bacterial Species/Genus | Number of Isolates Tested | PYR Reaction | Key References |
| Citrobacter spp. | Part of 542 | Uniformly Positive | [9] |
| Klebsiella spp. | Part of 542 | Uniformly Positive | [9] |
| Enterobacter aerogenes | Part of 542 | Uniformly Positive | [9] |
| Enterobacter agglomerans group | Part of 542 | Uniformly Positive | [9] |
| Serratia marcescens | Part of 542 | Uniformly Positive | [9] |
| Serratia odorifera | Part of 542 | Uniformly Positive | [9] |
| Escherichia coli | Part of 542 | Uniformly Negative | [9] |
| Proteus group | Part of 542 | Uniformly Negative | [9] |
| Salmonella spp. | Part of 542 | Uniformly Negative | [9] |
| Shigella spp. | Part of 542 | Uniformly Negative | [9] |
| Enterobacter cloacae | Part of 542 | Variable | [9] |
| Kluyvera cryocrescens | Part of 542 | Variable | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following protocols are compiled from standard laboratory procedures.[1][2][4][5]
Disk Method (Rapid)
-
Preparation: Place a PYR-impregnated disk on a sterile petri dish or microscope slide.[2][4]
-
Inoculation: Moisten the disk with a small drop of sterile distilled or deionized water. Be careful not to oversaturate the disk.[2][4] Using a sterile applicator stick or loop, pick 2-3 well-isolated colonies from an 18-24 hour culture on a non-selective medium (e.g., blood agar) and smear them onto the moistened disk.[1][2]
-
Incubation: Incubate the disk at room temperature for 1-2 minutes.[1] For slower-growing organisms, the incubation time may be extended to 10 minutes.[4]
-
Development: After incubation, add one drop of the PYR reagent (N,N-dimethylaminocinnamaldehyde) to the disk.[1]
-
Interpretation: Observe for a color change within 1-2 minutes. A bright pink or cherry-red color indicates a positive result. No color change or the development of a yellow or orange color is a negative result.[1][2]
Broth Method
-
Inoculation: Inoculate a tube of PYR broth with 3-5 colonies from an 18-24 hour pure culture.[1]
-
Incubation: Incubate the broth tube aerobically at 35-37°C for 4 hours.[1][5]
-
Development: Add 2-3 drops of the PYR reagent to the broth.[1][5]
-
Interpretation: Observe for the development of a red color within 1-2 minutes, which indicates a positive reaction.[1]
Quality Control
-
Positive Control: Enterococcus faecalis (ATCC 29212) or Streptococcus pyogenes (ATCC 19615)[1]
-
Negative Control: Streptococcus agalactiae (ATCC 10386)[1]
Biochemical Pathway and Experimental Workflow
The following diagrams illustrate the biochemical principle of the PYR test and a typical experimental workflow.
Caption: Biochemical pathway of the PYR test.
Caption: Experimental workflow for the rapid disk PYR test.
Comparison with Alternative Tests
The PYR test offers advantages over traditional methods for the identification of S. pyogenes and Enterococcus.
-
Bacitracin Susceptibility Test: The PYR test is more specific for S. pyogenes than the bacitracin susceptibility test. The bacitracin test can yield false-positive results with other beta-hemolytic streptococci, such as some strains of Group C and G streptococci.[7] A study comparing phenotypic tests to PCR for the identification of S. pyogenes found the sensitivity and specificity of the PYR test to be 95.42% and 77.41%, respectively, while bacitracin susceptibility showed a sensitivity of 95.42% and a lower specificity of 70.96%.[10][11]
-
Bile Esculin and Salt Tolerance Tests: For the identification of Enterococcus species, the PYR test is a rapid alternative to the more time-consuming bile esculin and 6.5% NaCl tolerance tests.[6] Studies have shown the sensitivity and specificity of PYRase tests for identifying enterococci to be greater than 96%.[6]
Limitations and Considerations
Despite its utility, the PYR test has some limitations that researchers should consider:
-
Not for Definitive Identification: The PYR test is a presumptive test and should be used in conjunction with other biochemical and/or molecular tests for the definitive identification of bacteria, especially when a positive result is obtained for species other than S. pyogenes or Enterococcus.[1]
-
False-Negative Results: False-negative results can occur if the inoculum is too light, if the disk is overly moistened, or if the bacterial colonies are taken from selective media.[1][5]
-
Variable Reactions: As noted in the data tables, some bacterial species exhibit variable PYR reactions. Therefore, a positive or negative result for these species may not be consistent across all isolates.
-
Indole Cross-Reactivity: In some indole-positive bacteria, such as Escherichia coli, the development of a blue or green color may occur, which should be interpreted as a negative PYR test result.[1]
Conclusion
The PYR test is a valuable, rapid, and cost-effective tool for the presumptive identification of Streptococcus pyogenes and Enterococcus species. Its high sensitivity and specificity for these organisms make it a reliable alternative to traditional identification methods. However, researchers and drug development professionals must be aware of its potential for cross-reactivity with other bacterial species, particularly certain coagulase-negative staphylococci and members of the Enterobacteriaceae family. For accurate bacterial identification, it is essential to interpret PYR test results in the context of other phenotypic and/or genotypic characteristics.
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. microbenotes.com [microbenotes.com]
- 3. researchtweet.com [researchtweet.com]
- 4. PYR Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 5. PYR ( L-Pyrrolidonyl-β-Naphthylamide) Test- Principle, Uses, Procedure, Result Interpretaion, Examples and Limitation [microbiologynotes.com]
- 6. Rapid identification of enterococci by pyrrolidonyl aminopeptidase activity (PYRase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. flabslis.com [flabslis.com]
- 8. Evaluation of Pyrrolidonyl Arylamidase Activity in Staphylococcus delphini - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Utility of pyrrolidonyl-arylamidase detection for typing Enterobacteriaceae and non-fermenting Gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jcdr.net [jcdr.net]
- 11. Identification of Streptococcus pyogenes – Phenotypic Tests vs Molecular Assay (spy1258PCR): A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Identification of Streptococcus pyogenes: PYR Test and Alternatives
For researchers, scientists, and drug development professionals, the accurate and rapid identification of Streptococcus pyogenes (Group A Streptococcus) is critical for both clinical diagnostics and pathogenesis research. This guide provides a detailed comparison of the Pyrrolidonyl Arylamidase (PYR) test with other common identification methods, supported by performance data and experimental protocols.
Performance Comparison of Identification Methods
The selection of an appropriate identification method for S. pyogenes often involves a trade-off between speed, cost, and accuracy. The following table summarizes the sensitivity and specificity of the PYR test in comparison to other widely used phenotypic and molecular methods. The data presented is based on a comparative study where spy1258 PCR was used as the confirmatory test for identification.[1][2][3]
| Identification Method | Sensitivity (%) | Specificity (%) | Principle |
| PYR Test | 95.42 | 77.41 | Enzymatic |
| Bacitracin Susceptibility | 95.42 | 70.96 | Antibiotic Susceptibility |
| Lancefield Grouping | 97.71 | 80.64 | Antigen Detection |
| spy1258 PCR | (Gold Standard) | (Gold Standard) | Genetic |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Pyrrolidonyl Arylamidase (PYR) Test
The PYR test is a rapid colorimetric assay that detects the presence of the enzyme L-pyrrolidonyl arylamidase.[4][5] This enzyme hydrolyzes the substrate L-pyrrolidonyl-β-naphthylamide (PYR) to β-naphthylamide. The addition of a cinnamaldehyde reagent results in a red color change in the presence of β-naphthylamide, indicating a positive result.[4][6]
Disk Method (Rapid):
-
Place a PYR disk on a sterile petri dish or slide.
-
Moisten the disk with a single drop of sterile deionized water. Do not oversaturate.
-
Using a sterile applicator stick or loop, pick 2-3 well-isolated colonies of the suspect β-hemolytic organism from an 18-24 hour culture on a blood agar plate.
-
Smear the inoculum onto the surface of the PYR disk.
-
Incubate at room temperature for 2 minutes.[7]
-
Add one drop of the PYR reagent (N,N-dimethylaminocinnamaldehyde).
-
Observe for a color change within 1-2 minutes. A bright pink or cherry-red color indicates a positive result. No color change or a yellow/orange color is a negative result.[8]
Broth Method:
-
Inoculate a tube of PYR broth with 3-5 colonies from an 18-24 hour pure culture.
-
Incubate the tube aerobically at 35-37°C for 4 hours.
-
Add 2-3 drops of the PYR reagent.
-
Observe for the development of a red color within 1-2 minutes, which indicates a positive result.[5]
Bacitracin Susceptibility Test
This test differentiates S. pyogenes, which is susceptible to a low concentration of bacitracin, from other β-hemolytic streptococci that are typically resistant.[9][10]
-
Using a sterile inoculating loop, streak a pure culture of the β-hemolytic streptococcus onto a 5% sheep blood agar plate to obtain confluent growth.
-
Aseptically apply a 0.04-unit bacitracin disk to the inoculated area.
-
Gently press the disk to ensure complete contact with the agar surface.
-
Incubate the plate at 35-37°C in an atmosphere of 5% CO2 for 18-24 hours.[9]
-
Examine the plate for a zone of inhibition of any diameter around the disk, which indicates susceptibility and is a presumptive identification for S. pyogenes.
Lancefield Grouping
Lancefield grouping is a serological method that identifies the specific carbohydrate antigen present on the cell wall of streptococci. S. pyogenes possesses the Group A antigen.[11][12]
Latex Agglutination Method:
-
Allow all reagents to come to room temperature.
-
Place one drop of the extraction reagent into a clean test tube.
-
Using a sterile loop, collect several morphologically similar colonies from a pure culture and emulsify them in the extraction reagent.
-
Incubate the tube according to the manufacturer's instructions to allow for antigen extraction.
-
Place a drop of the Group A latex reagent onto a clean slide.
-
Add a drop of the antigen extract to the latex reagent.
-
Mix the drops and gently rock the slide for up to one minute.
-
Observe for agglutination (clumping) of the latex particles, which indicates a positive reaction for the Group A antigen.
spy1258 PCR Assay
Polymerase Chain Reaction (PCR) targeting the spy1258 gene is a highly specific molecular method for the definitive identification of S. pyogenes.[1][13] This gene is a putative transcriptional regulator unique to this species.[1][13]
-
DNA Extraction:
-
Prepare a suspension of the bacterial colonies in a suitable lysis buffer.
-
Extract genomic DNA using a commercial DNA extraction kit or a standard phenol-chloroform method.
-
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the following primers:
-
Add the extracted DNA to the master mix.
-
Perform PCR with the following cycling conditions: an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. The specific temperatures and times will depend on the DNA polymerase and thermocycler used.
-
-
Gel Electrophoresis:
Visualizing the Workflows
To further clarify the experimental processes and logical relationships, the following diagrams have been generated.
References
- 1. Identification of Streptococcus pyogenes – Phenotypic Tests vs Molecular Assay (spy1258PCR): A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jcdr.net [jcdr.net]
- 4. Laboratory Diagnosis of Streptococcus pyogenes (group A streptococci) - Streptococcus pyogenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. flabslis.com [flabslis.com]
- 7. [PDF] Comparison of Gen-Probe Group A streptococcus Direct Test with culture for diagnosing streptococcal pharyngitis | Semantic Scholar [semanticscholar.org]
- 8. microbenotes.com [microbenotes.com]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. flabslis.com [flabslis.com]
- 11. Lancefield grouping - Wikipedia [en.wikipedia.org]
- 12. Lancefield Classification of Streptococci • Microbe Online [microbeonline.com]
- 13. Rapid identification of Streptococcus pyogenes with PCR primers from a putative transcriptional regulator gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Commercial PYR Test Kits for Bacterial Identification
For Researchers, Scientists, and Drug Development Professionals
The Pyrrolidonyl Arylamidase (PYR) test is a crucial rapid enzymatic method used in clinical microbiology for the presumptive identification of various bacterial species, most notably for differentiating Streptococcus pyogenes (Group A Streptococcus) and Enterococcus species from other streptococci.[1][2][3] This guide provides a comparative analysis of commercially available PYR test kits, focusing on their performance, experimental protocols, and underlying biochemical principles to aid researchers and drug development professionals in selecting the most suitable option for their needs.
Principle of the PYR Test
The PYR test detects the activity of the enzyme L-pyrrolidonyl arylamidase.[2][4] This enzyme hydrolyzes the substrate L-pyrrolidonyl-β-naphthylamide (PYR) present in the test medium (disk, card, or broth) to produce β-naphthylamide.[2][4] A chromogenic developing reagent, typically containing p-dimethylaminocinnamaldehyde, is then added. This reagent reacts with the free β-naphthylamide to form a red Schiff base, indicating a positive result.[2][4]
Commercial PYR Test Kits: A Comparative Overview
Several manufacturers offer commercial PYR test kits, each with its own format and specific protocol. While direct, independent comparative studies on the most current kits are not extensively available in peer-reviewed literature, this guide consolidates information from manufacturers' documentation and available research to provide a comprehensive overview. The leading kits in the market include those from Hardy Diagnostics, Thermo Scientific™, and Pro-Lab Diagnostics.
Data Presentation: Performance of Commercial PYR Test Kits
Quantitative performance data from direct comparative studies of the latest commercial kits is limited. However, historical studies on earlier generations of commercial PYR tests have consistently demonstrated high sensitivity and specificity. For instance, a study comparing two early PYRase systems reported 100% sensitivity and specificity for the identification of both Group A streptococci and enterococci. Another study evaluating two other rapid PYRase systems found their sensitivity and specificity to be greater than 96% for identifying enterococci. A separate investigation of a PYR broth and a commercial kit also showed high sensitivity (98.48%-99.08%) and specificity (99.82%) for detecting Streptococcus pyogenes and Enterococcus spp.
| Feature | Hardy Diagnostics PYR Test Kit | Thermo Scientific™ O.B.I.S. PYR Test | Pro-Lab Diagnostics Prospot™ PYR Test |
| Formats Available | Disks and Cards[2] | Cards[5] | Information not specified |
| Substrate | L-pyrrolidonyl-β-naphthylamide[2] | L-pyroglutamic acid 7-amino-4-methylcoumarin (7AMC)[5] | L-pyrrolidonyl-β-naphthylamide |
| Reaction Time | Approximately 2 minutes incubation, result within 1 minute after reagent addition[2] | 5 minutes incubation, result within 20 seconds after reagent addition[5] | Not specified |
| Positive Result | Bright pink to cherry-red color[2] | Purple color[5] | Red color[1] |
| Key Differentiator | Offers both disk and card formats for flexibility.[2] | Utilizes a non-carcinogenic substrate (7AMC).[5] | Marketed for its utility in differentiating enterococci from Group D streptococci.[1] |
| Performance Data | Manufacturer states the kit is a reliable method for presumptive identification.[2] | Manufacturer states it is a rapid and reliable alternative to traditional methods.[5] | Manufacturer describes it as a rapid colorimetric test.[1] |
Experimental Protocols
The general procedure for PYR testing is similar across different kits, with minor variations in incubation times and specific reagents. Below are detailed methodologies for the disk/card and broth-based assays.
Rapid Disk/Card Method (General Protocol)
This method is common for kits from Hardy Diagnostics and Thermo Scientific.
-
Inoculation: A sterile inoculating loop or applicator stick is used to pick several well-isolated colonies of the test organism from a fresh (18-24 hour) culture on a non-selective agar plate (e.g., blood agar).
-
Application: The inoculum is rubbed onto a small area of the PYR disk or card. The disk/card is typically moistened with a drop of sterile deionized water or a buffer provided in the kit.
-
Incubation: The inoculated disk/card is incubated at room temperature for a specified period (typically 2-5 minutes).[2][5]
-
Development: A drop of the PYR developing reagent (p-dimethylaminocinnamaldehyde) is added to the inoculated area.
-
Interpretation: The development of a specific color within a designated timeframe (usually 20 seconds to 1 minute) indicates a positive result.[2][5] The expected color for a positive reaction varies by manufacturer (e.g., red for Hardy Diagnostics, purple for Thermo Scientific).[2][5] No color change or the development of a yellow or orange color is interpreted as a negative result.[2]
Broth Method (General Protocol)
-
Inoculation: A sterile loop is used to inoculate a PYR broth tube with 3-5 colonies from a pure 18-24 hour culture.
-
Incubation: The inoculated broth is incubated aerobically at 35-37°C for 4 hours.
-
Development: After incubation, 2-3 drops of the PYR reagent are added to the broth.
-
Interpretation: The tube is observed for a color change. The development of a red color within 1-2 minutes indicates a positive result.
Visualizing the Biochemical Pathway and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the biochemical pathway of the PYR test and a typical experimental workflow for a comparative evaluation.
Biochemical pathway of the PYR test.
Workflow for a comparative evaluation of PYR test kits.
Conclusion
References
A Comparative Guide to Assays for Pyroglutamyl Peptidase I (PGP-I) Activity: Limitations of the L-Pyroglutamic Acid β-Naphthylamide Method
For researchers, scientists, and drug development professionals engaged in the study of enzymes and signaling pathways, the accurate measurement of enzyme activity is paramount. Pyroglutamyl Peptidase I (PGP-I), a cysteine protease that cleaves N-terminal pyroglutamic acid residues from peptides, is increasingly recognized for its role in inflammatory diseases and cancer.[1][2] Consequently, the selection of an appropriate assay for its activity is a critical experimental decision.
This guide provides a comprehensive comparison of the traditional L-Pyroglutamic Acid β-Naphthylamide (pGlu-βNA)-based colorimetric assay with more modern alternatives, namely High-Performance Liquid Chromatography (HPLC) and fluorescence-based assays. We will delve into the limitations of the pGlu-βNA method and present supporting data for the superior performance of alternative techniques.
Limitations of L-Pyroglutamic Acid β-Naphthylamide (pGlu-βNA)-Based Assays
The pGlu-βNA assay, while historically significant and straightforward in its principle, presents several limitations that can impact experimental outcomes and their interpretation:
-
Lower Sensitivity: A primary drawback of the pGlu-βNA assay is its relatively low sensitivity compared to other available methods. This can be a significant obstacle when working with samples containing low concentrations of PGP-I or when subtle changes in enzyme activity need to be detected. Studies have shown that alternative methods, such as conductimetric and fluorescence-based assays, offer much greater sensitivity.[3][4]
-
Potential for High Background Fluorescence: The product of the enzymatic reaction, β-naphthylamide, and the subsequently formed azo dye can exhibit background fluorescence, which can interfere with accurate quantification, especially at low enzyme concentrations.[2] Newer fluorescent probes have been designed to overcome this issue by having minimal fluorescence until they are cleaved by the target enzyme.[2]
-
Indirect Detection Method: The pGlu-βNA assay is an indirect method that relies on a secondary reaction to produce a colored product. This two-step process can introduce variability and is more susceptible to interference from other components in the sample matrix that may react with the diazonium salt.
-
Interference from Other Hydrolases: The substrate pGlu-βNA is not exclusively specific to PGP-I and can be hydrolyzed by other peptidases present in complex biological samples, leading to an overestimation of PGP-I activity.
-
Discontinuous Assay: The need to stop the enzymatic reaction before adding the colorimetric reagent makes it a discontinuous, or end-point, assay. This prevents real-time monitoring of enzyme kinetics.
Comparative Analysis of PGP-I Assays
The following table summarizes the key performance characteristics of the pGlu-βNA assay and its alternatives.
| Parameter | pGlu-βNA-Based Assay | HPLC-Based Assay | Fluorescence-Based Assay |
| Principle | Colorimetric detection of β-naphthylamide released from pGlu-βNA. | Separation and quantification of the enzymatic product (e.g., cleaved peptide or released tag).[5] | Detection of a fluorescent signal generated upon substrate cleavage.[4] |
| Limit of Detection (LOD) | Higher (less sensitive). In the range of µg/mL. | Lower than pGlu-βNA. In the range of ng/mL to pg/mL. | Lowest (most sensitive). Can reach ng/mL to pg/mL concentrations.[2][6] |
| Specificity | Can be subject to interference from other peptidases. | High, as it separates the specific product from other components.[5] | High, with specifically designed probes for PGP-I.[4] |
| Throughput | Moderate, suitable for plate-based formats. | Low, as each sample is processed sequentially. | High, ideal for high-throughput screening in plate-based formats. |
| Real-time Monitoring | No, it is an end-point assay. | Possible with fraction collection, but not truly real-time. | Yes, allows for continuous monitoring of enzyme kinetics.[7] |
| Interfering Substances | Compounds that react with diazonium salts; other hydrolases. | Co-eluting compounds from the sample matrix. | Compounds that are inherently fluorescent or quench fluorescence. |
Experimental Protocols
L-Pyroglutamic Acid β-Naphthylamide (pGlu-βNA)-Based Colorimetric Assay
Principle: PGP-I cleaves the pGlu residue from pGlu-βNA, releasing β-naphthylamide. This product is then diazotized and coupled with a chromogenic agent to produce a colored azo dye, which is quantified spectrophotometrically.
Protocol:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine 50 µL of 0.1 M Tris-HCl buffer (pH 8.0), 20 µL of the enzyme sample (cell lysate or purified enzyme), and 20 µL of 1 mM pGlu-βNA substrate solution (dissolved in DMSO and diluted in buffer).
-
Incubate: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction: Terminate the reaction by adding 50 µL of 1 M HCl.
-
Color development: Add 50 µL of 0.1% (w/v) sodium nitrite and incubate for 3 minutes at room temperature. Then, add 50 µL of 0.5% (w/v) ammonium sulfamate and incubate for another 3 minutes. Finally, add 50 µL of 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride and incubate for 10 minutes at room temperature in the dark.
-
Measure absorbance: Read the absorbance of the resulting colored solution at 560 nm using a microplate reader.
-
Quantification: Determine the concentration of the released β-naphthylamide from a standard curve prepared with known concentrations of β-naphthylamide.
HPLC-Based Assay for PGP-I Activity
Principle: This method directly measures the product of the enzymatic reaction, such as the cleaved peptide or a released tag, by separating it from the substrate and other components using HPLC and quantifying it via UV or fluorescence detection.[5]
Protocol:
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the PGP-I enzyme, a specific peptide substrate (e.g., pGlu-His-Pro-NH2), and an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Incubate at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by adding a quenching solution, such as 0.1% trifluoroacetic acid (TFA).
-
-
HPLC Analysis:
-
Inject a defined volume of the reaction mixture onto a C18 reverse-phase HPLC column.
-
Use a gradient elution system with mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).
-
Monitor the elution of the substrate and product at a specific wavelength (e.g., 214 nm for peptide bonds).
-
-
Quantification:
-
Identify the peaks corresponding to the substrate and product based on their retention times, as determined by running standards.
-
Calculate the amount of product formed by integrating the peak area and comparing it to a standard curve of the pure product.
-
Fluorescence-Based Assay for PGP-I Activity
Principle: This assay utilizes a fluorogenic substrate that is non-fluorescent or has low fluorescence. Upon cleavage by PGP-I, a highly fluorescent molecule is released, and the increase in fluorescence intensity is proportional to the enzyme activity.[4]
Protocol:
-
Prepare the reaction mixture: In a black 96-well microplate, add 50 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), 20 µL of the enzyme sample, and 20 µL of a fluorogenic PGP-I substrate (e.g., a pGlu-cresyl violet probe) at a final concentration of 10 µM.
-
Incubate: Incubate the plate at 37°C.
-
Measure fluorescence: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 580 nm excitation and 620 nm emission for a cresyl violet-based probe) at regular time intervals (e.g., every 5 minutes for 30-60 minutes) using a fluorescence microplate reader.
-
Data Analysis:
-
Plot the fluorescence intensity against time to obtain the reaction kinetics.
-
The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the PGP-I activity.
-
A standard curve can be generated using a known concentration of the fluorescent product to quantify the enzyme activity.
-
Visualizing the Molecular and Experimental Context
To further clarify the concepts discussed, the following diagrams illustrate the PGP-I signaling pathway and the workflows of the compared assays.
PGP-I in the IL-6/STAT3 Signaling Pathway
Pyroglutamyl Peptidase I (PGP-I) has been implicated in inflammatory processes and cancer progression through its interaction with the IL-6/STAT3 signaling pathway.[1] Elevated PGP-I activity can contribute to the activation of STAT3, a key transcription factor that promotes the expression of genes involved in cell proliferation, survival, and inflammation.
Caption: PGP-I's role in the IL-6/STAT3 signaling pathway.
Experimental Workflow: pGlu-βNA Assay
The workflow for the pGlu-βNA assay involves several distinct steps, from the enzymatic reaction to the final colorimetric measurement.
Caption: Workflow of the pGlu-βNA colorimetric assay.
Experimental Workflow: Fluorescence-Based Assay
In contrast to the multi-step pGlu-βNA assay, the fluorescence-based assay offers a more streamlined and continuous workflow.
Caption: Workflow of the fluorescence-based assay.
References
- 1. Pyroglutamate Aminopeptidase I Promotes Hepatocellular Carcinoma via IL-6/STAT3 Activation as Revealed by a Specific Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Pyroglutamate Aminopeptidase 1 Responsive Fluorescence Imaging Probe for Real-Time Rapid Differentiation between Thyroiditis and Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential sources of interference on Abeta immunoassays in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyroglutamate aminopeptidase 1 may be an indicator of cellular inflammatory response as revealed using a sensitive long-wavelength fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay of pyroglutamyl aminopeptidase by high-performance liquid chromatography and its use in peptide sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-Pyroglutamic Acid beta-Naphthylamide: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of L-Pyroglutamic Acid beta-Naphthylamide, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to mitigate risks associated with this chemical.
Immediate Safety Considerations
This compound (CAS No. 22155-91-5) is a chemical compound that requires careful handling and disposal. A critical aspect of its hazard profile is its environmental impact.
Key Hazard:
-
H400: Very toxic to aquatic life. [1] This classification underscores the importance of preventing this substance from entering any wastewater systems or the environment.
Personal Protective Equipment (PPE): When handling this compound in its solid form, appropriate personal protective equipment must be worn to avoid inhalation of dust and direct contact with skin and eyes.
| PPE Item | Specification |
| Respiratory Protection | Dust mask (e.g., N95) |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Chemical-resistant gloves |
Chemical and Physical Properties Relevant to Disposal
Understanding the properties of this compound is crucial for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₅H₁₄N₂O₂[1][2] |
| Molecular Weight | 254.28 g/mol [1] |
| Appearance | White to off-white or light pink crystalline powder[1][2][3] |
| Storage Temperature | 2-8°C[1][4] |
Step-by-Step Disposal Protocol
The primary and most critical step in the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Experimental Protocol: Hazardous Waste Collection and Disposal
-
Waste Segregation:
-
Labeling:
-
Label the hazardous waste container with the full chemical name: "this compound," the CAS number "22155-91-5," and the relevant hazard symbols (e.g., "Environmental Hazard").[5]
-
Follow your institution's specific guidelines for hazardous waste labeling.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.[7]
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Disposal Request:
-
Once the container is full, or in accordance with your institution's policies, arrange for pickup by a licensed hazardous waste disposal company.[5]
-
Provide the disposal company with all necessary information about the waste, including the Safety Data Sheet (SDS).
-
For Spills:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spilled material from entering drains or waterways.
-
Cleanup:
-
Wearing the appropriate PPE, carefully sweep up the solid material. Avoid creating dust.
-
Place the swept-up material and any contaminated cleaning materials into a labeled hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning water as hazardous waste if necessary, depending on the spill's magnitude and local regulations.
-
Incineration as a Disposal Method
For larger quantities or as determined by a licensed waste disposal facility, incineration is a potential disposal method for nitrogen-containing organic compounds like this compound.
-
Process Overview: Incineration at high temperatures in the presence of oxygen breaks down the organic molecules into simpler, less hazardous compounds.[8]
-
Emission Control: A significant consideration for the incineration of this compound is the potential formation of nitrogen oxides (NOx), which are atmospheric pollutants.[8][9] Professional incineration facilities are equipped with scrubbers and other emission control technologies to manage and neutralize these byproducts, ensuring compliance with environmental regulations.[9]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. ≥99% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 22155-91-5 [chemicalbook.com]
- 4. goldbio.com [goldbio.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mcclellandindia.com [mcclellandindia.com]
Safeguarding Your Research: A Comprehensive Guide to Handling L-Pyroglutamic Acid beta-Naphthylamide
For immediate reference, this guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of L-Pyroglutamic Acid beta-Naphthylamide. Adherence to these guidelines is crucial for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheet recommendations.[1]
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | To prevent inhalation of the powdered substance, especially when weighing or transferring. |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile gloves | To prevent skin contact. It is good laboratory practice to inspect gloves for any tears or punctures before use and to change them immediately if contaminated. |
| Body Protection | Standard laboratory coat | To protect skin and clothing from contamination. |
Operational Plan: Safe Handling Protocols
To ensure minimal exposure and prevent contamination, a systematic approach to handling this compound is essential.
Preparation and Handling:
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize the potential for dust inhalation.
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust. Use techniques such as gentle scooping instead of pouring, and work on a disposable absorbent bench paper to contain any minor spills.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Some sources recommend refrigeration at 2-8°C for desiccated storage.[1]
Disposal Plan
The disposal of this compound and its associated waste must be carried out in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect all solid waste, including contaminated gloves, bench paper, and weighing boats, in a designated, clearly labeled, and sealed waste container.
-
For unused or excess material, keep it in its original or a suitable, closed container for disposal.[3]
-
-
Disposal Method:
-
For significant quantities or regular waste streams, it is recommended to engage a licensed hazardous material disposal company.[4] Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method.[4]
-
Some information suggests that uninoculated solutions or small quantities may be discarded as normal waste; however, it is best practice to consult with your institution's environmental health and safety (EHS) office for specific guidance to ensure compliance.[5]
-
Emergency Procedures: Spill and Exposure
Chemical Spill Workflow
In the event of a spill, follow a structured response to ensure safety and proper cleanup. The following diagram illustrates the key steps.
Caption: Workflow for a safe and effective response to a spill of this compound.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing.
-
Eye Contact: If the substance comes into contact with the eyes, flush with water for at least 15 minutes as a precaution.[3]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the compound.
References
- 1. tmi.utexas.edu [tmi.utexas.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. sfasu.edu [sfasu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
